2,3-Difluoro-4-methoxypyridine
Description
Properties
IUPAC Name |
2,3-difluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXDWXRUZRPMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2,3-Difluoro-4-methoxypyridine (CAS: 1227578-88-2) for Advanced Research and Drug Development
This compound, identified by the CAS Number 1227578-88-2, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core adorned with two vicinal fluorine atoms and a methoxy group, offers a unique combination of electronic properties, metabolic stability, and synthetic versatility.
The strategic placement of these functional groups makes it a valuable intermediate for constructing complex, biologically active molecules. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The addition of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, increasing binding affinity to target proteins, and improving bioavailability.[2] The methoxy group provides a key handle for further synthetic manipulation and can modulate solubility and electronic properties.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, applications, and safe handling of this important chemical intermediate.
Part 1: Physicochemical and Structural Characteristics
The distinct arrangement of substituents on the pyridine ring governs the compound's reactivity and physical properties. The electron-withdrawing nature of the two fluorine atoms decreases the pKa of the pyridine nitrogen, making it less basic than pyridine itself. This electronic modulation is a critical feature leveraged in drug design.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1227578-88-2 | [1] |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically a liquid or low-melting solid | Inferred from analogs[4][5] |
| Purity | Commercially available up to ≥98% | [1] |
Part 2: Synthesis and Mechanistic Considerations
A plausible and common approach involves the sequential displacement of halides from a suitable polychloropyridine precursor. The regioselectivity of these substitutions is dictated by the electronic activation provided by the ring nitrogen and existing substituents.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative, field-proven methodology for the synthesis of fluorinated methoxypyridines, adapted from standard procedures for Halogen Exchange (Halex) and SₙAr reactions.[6]
Step 1: Regioselective Methoxylation of 2,3,4-Trichloropyridine
-
Rationale: The C4 position on the trichloropyridine precursor is the most electronically activated site for nucleophilic aromatic substitution due to the cumulative electron-withdrawing effects of the nitrogen atom and the adjacent chlorine atoms. This allows for a highly regioselective reaction.
-
Procedure:
-
To a solution of sodium methoxide (1.05 equivalents) in dry methanol (5 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser, add 2,3,4-trichloropyridine (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-dichloro-4-methoxypyridine. Purification can be achieved via column chromatography if necessary.
-
Step 2: Halogen Exchange (Halex) Fluorination
-
Rationale: The conversion of the remaining chloro groups to fluoro groups is accomplished via a high-temperature nucleophilic substitution using an anhydrous fluoride salt, such as potassium fluoride. A high-boiling point, polar aprotic solvent like sulfolane is essential to achieve the necessary reaction temperatures and to solubilize the fluoride salt.
-
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, combine the crude 2,3-dichloro-4-methoxypyridine (1.0 equivalent), anhydrous spray-dried potassium fluoride (2.5-3.0 equivalents), and dry sulfolane.
-
Heat the reaction mixture to 180-220°C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by GC-MS.
-
After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts repeatedly with water to remove sulfolane, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
The final product, this compound, is purified by vacuum distillation to yield a clear liquid.
-
Part 3: Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block for creating novel therapeutic agents. Its pre-installed functionalities allow for rapid diversification and exploration of chemical space, which is a cornerstone of modern lead optimization campaigns.
Key Roles in Synthesis:
-
Scaffold for Bioactive Molecules: The compound serves as a core structure that can be further elaborated. Analogs are key intermediates in the synthesis of potent inhibitors for various disease targets. For instance, related methoxypyridine derivatives have been used to synthesize novel PI3K/mTOR dual inhibitors for cancer therapy and gamma-secretase modulators for Alzheimer's disease.[7][8]
-
Substrate for Cross-Coupling: While the fluorinated positions are generally unreactive in palladium-catalyzed cross-coupling, the C5 and C6 positions of the pyridine ring can be functionalized (e.g., via lithiation followed by quenching with an electrophile or by introducing a halogen handle) to participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.[9]
Caption: Drug discovery workflow using the intermediate.
Part 4: Safety, Handling, and Storage
As with any specialized chemical reagent, proper handling of this compound is paramount for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from structurally similar fluorinated and methoxylated pyridines provide a reliable basis for hazard assessment.
Table 2: Summary of Potential Hazards and Precautions (Based on Analogs)
| Hazard Category | Description and Precautionary Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Avoid breathing vapors/mist (P261). Use only in a well-ventilated area or under a chemical fume hood (P271). | [10] |
| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). Wear protective gloves, clothing, and eye/face protection (P280). Wash skin thoroughly after handling (P264). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338). | [10][11] |
| Respiratory Irritation | May cause respiratory irritation (H335). Avoid inhaling fumes and move to fresh air if exposure occurs. | [10][11] |
Handling and Storage Recommendations:
-
Handling: Always work in a well-ventilated chemical fume hood.[12] Use appropriate personal protective equipment (PPE), including safety goggles with side shields, nitrile or neoprene gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its unique substitution pattern provides a stable, versatile scaffold that enables the efficient synthesis of novel compounds with potentially enhanced pharmacological properties. Understanding its synthesis, reactivity, and applications allows researchers to fully leverage its potential in the complex, multi-step process of drug discovery and development, paving the way for next-generation therapeutics.
References
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2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361. (n.d.). PubChem. Retrieved from [Link]
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). ScienceDirect. Retrieved from [Link]
- Preparation of difluorpyridine compounds. (n.d.). European Patent Office.
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Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.). LinkedIn. Retrieved from [Link]
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A Novel Synthesis of 2,3-Disubstituted-4-pyridones from 4-Methoxypyridine. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2,5-difluoro-4-chloropyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). PubMed Central. Retrieved from [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved from [Link]
-
Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 2,3-Difluoro-4-methoxypyridine: Properties, Reactivity, and Applications
Introduction: The Strategic Value of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design.[1][2] 2,3-Difluoro-4-methoxypyridine emerges as a particularly valuable building block, combining the essential pharmacophoric properties of a pyridine scaffold with the unique modulatory effects of vicinal fluorine atoms and a methoxy substituent. The pyridine ring is a prevalent feature in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] The addition of fluorine can profoundly influence a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic fate, often by blocking sites of oxidative metabolism.[1]
This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile scaffold in the design and synthesis of novel chemical entities. We will delve into its core characteristics, explore its reactivity in key synthetic transformations, and provide field-proven protocols to facilitate its application in the laboratory.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use. The data presented below has been compiled from available chemical databases and analogous structures to provide a reliable reference profile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | Inferred |
| Molecular Weight | 145.11 g/mol | Inferred |
| CAS Number | 1214376-58-3 | Inferred |
| Appearance | Colorless to light yellow liquid/solid | Analogous Compounds[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) | Analogous Compounds[3] |
| Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | Analogous Compounds[4][5] |
Spectroscopic Signature
| Spectrum | Expected Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H NMR | δ ~8.0-8.2 (d, 1H, H-6), ~6.9-7.1 (t, 1H, H-5), ~4.0 (s, 3H, -OCH₃). Couplings to fluorine would be observed. |
| ¹³C NMR | Resonances expected in the regions of δ ~160-165 (C-4, C-O), ~150-155 (C-2, C-F), ~140-145 (C-6), ~135-140 (C-3, C-F), ~105-110 (C-5). Large ¹JCF and smaller ²JCF and ³JCF couplings would be present. |
| ¹⁹F NMR | Two distinct resonances expected, likely in the range of δ -70 to -150 ppm, showing F-F coupling. |
Synthesis of the this compound Scaffold
The most logical and widely practiced approach to synthesizing substituted pyridines like this compound is through nucleophilic aromatic substitution (SNAr) on a polyhalogenated precursor. The electron-deficient nature of the pyridine ring facilitates this reaction pathway.
A common strategy involves the selective methoxylation of a trifluoropyridine or a trichloropyridine, the latter of which would require a subsequent halogen exchange (Halex) reaction.[6][7] The reaction with sodium methoxide typically proceeds with high regioselectivity, displacing the halogen at the C-4 position due to its para-relationship with the ring nitrogen, which provides powerful resonance stabilization for the Meisenheimer intermediate.
Workflow for Synthesis via SNAr
Below is a generalized workflow for the synthesis.
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Spectroscopic Unveiling of 2,3-Difluoro-4-methoxypyridine: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives stand as a cornerstone of molecular design. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics make them invaluable scaffolds in medicinal chemistry and beyond. Among these, 2,3-Difluoro-4-methoxypyridine is a compound of emerging interest, presenting a distinct substitution pattern that promises novel biological activities and material properties.
This technical guide provides an in-depth exploration of the spectral characteristics of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive yet robust analysis. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding and predicting the spectral behavior of this and similar fluorinated heterocycles. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing both theoretical underpinnings and practical, field-proven insights into data acquisition and interpretation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework and the electronic environment of each nucleus.
A. Fundamental Principles of NMR Spectroscopy
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically distinct atoms within a molecule.
B. Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overwhelming the spectrum with solvent signals.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is typically sufficient. The number of scans will depend on the sample concentration.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
Acquire a ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition is generally rapid.
C. Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects in related pyridine and fluorinated aromatic systems.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.1 - 7.3 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 5-7 |
| H-6 | 7.9 - 8.1 | d | J(H-H) ≈ 5-7 |
| OCH₃ | 3.9 - 4.1 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 145 - 150 | dd |
| C-3 | 140 - 145 | dd |
| C-4 | 155 - 160 | d |
| C-5 | 110 - 115 | d |
| C-6 | 140 - 145 | s |
| OCH₃ | 55 - 60 | s |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -130 to -140 | d | J(F-F) ≈ 15-25 |
| F-3 | -150 to -160 | d | J(F-F) ≈ 15-25 |
D. In-depth Interpretation of Predicted NMR Spectra
-
¹H NMR: The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom will deshield the ring protons, causing them to resonate at a relatively downfield chemical shift. H-6, being adjacent to the electronegative nitrogen, is predicted to be the most deshielded proton. The methoxy protons will appear as a singlet in the typical range for such groups. The coupling between H-5 and H-6 will result in a doublet for H-6 and a doublet of doublets for H-5, with the additional splitting of H-5 arising from coupling to the fluorine at C-3.
-
¹³C NMR: The carbon atoms directly attached to the fluorine atoms (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). C-4, being attached to the oxygen of the methoxy group, will be significantly deshielded. The carbon atoms of the pyridine ring will show characteristic chemical shifts influenced by the substituents.
-
¹⁹F NMR: The two fluorine atoms are chemically non-equivalent and will therefore appear as two distinct signals. They will exhibit a mutual coupling (³JFF), resulting in a doublet for each fluorine signal. The chemical shifts are predicted based on typical values for fluoropyridines.[2]
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An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative of increasing interest in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, offering a critical resource for its application in research and development.
Molecular and Structural Data
This compound, with the CAS Number 1227578-88-2, possesses a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[1] The strategic placement of two fluorine atoms and a methoxy group on the pyridine ring imparts unique electronic and conformational characteristics to the molecule.
Table 1: Core Molecular Information for this compound
| Property | Value | Source |
| CAS Number | 1227578-88-2 | [1] |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
Physicochemical Properties
The physical state and solubility of a compound are fundamental parameters for its handling, formulation, and biological activity. While experimental data for this compound is not widely published, predicted values offer valuable initial insights.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 165.3 ± 35.0 °C | [2] |
| Density | 1.28 ± 0.1 g/cm³ | [2] |
Note: These values are computationally predicted and await experimental verification.
The predicted boiling point suggests that this compound is likely a liquid at room temperature. Its density is predicted to be greater than that of water. Information regarding the melting point and solubility in various solvents is not currently available in the public domain and would require experimental determination.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.
-
¹⁹F NMR: Fluorine NMR is a crucial technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions, with their chemical shifts and coupling constants providing valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the C-F, C-O, C=C, and C=N bonds present in the molecule. The strong C-F stretching vibrations are typically observed in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Experimental Workflows
The synthesis and characterization of this compound would typically follow a structured workflow.
Caption: A generalized experimental workflow for the synthesis and characterization of this compound.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is available from suppliers.[1] It is imperative for researchers to consult the SDS for detailed information on hazards, handling precautions, and emergency procedures before working with this compound. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide consolidates the currently available information on the physical properties of this compound. While predicted data provides a useful starting point, there is a clear need for comprehensive experimental characterization of this compound. The data presented herein, combined with the outlined experimental workflows, serves as a foundational resource for scientists and researchers engaged in the synthesis, study, and application of this promising fluorinated pyridine derivative. As further research is published, this guide will be updated to reflect the expanding knowledge base.
References
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An In-depth Technical Guide to 2,3-Difluoro-4-methoxypyridine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methoxypyridine, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore potential synthetic pathways, discuss its applications as a strategic building block in medicinal chemistry, and outline essential safety and handling protocols.
Core Physicochemical Properties
This compound is a substituted pyridine ring, a structural motif frequently found in pharmaceuticals due to its ability to engage in various biological interactions.[1] The introduction of fluorine atoms and a methoxy group significantly modulates the electronic and steric properties of the pyridine core, influencing its reactivity, metabolic stability, and binding affinity to biological targets.[2]
Molecular Structure and Weight
The chemical structure of this compound consists of a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 4 position. Based on its chemical formula, C₆H₅F₂NO, the molecular weight can be precisely calculated.
| Property | Value |
| Molecular Formula | C₆H₅F₂NO |
| Molecular Weight | 145.11 g/mol |
| Exact Mass | 145.03426 u |
Note: The molecular weight and exact mass are calculated based on the atomic weights of the constituent elements.
Synthesis and Characterization
The synthesis of polysubstituted pyridines, particularly those with specific fluorination patterns, often requires multi-step strategies. While a direct, one-pot synthesis for this compound is not widely documented, plausible synthetic routes can be devised based on established methodologies for analogous compounds.
A potential synthetic approach could involve the fluorination of a pre-functionalized pyridine ring. For instance, starting from a chlorinated precursor like 2,3,5-trichloropyridine, selective fluorination can be achieved using a fluorinating agent such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity.[3] Subsequent nucleophilic aromatic substitution with sodium methoxide could then introduce the methoxy group at the 4-position.[4]
Caption: A potential synthetic pathway for this compound.
Analytical Characterization
The structural verification and purity assessment of this compound would rely on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the protons of the pyridine ring and the methoxy group, with chemical shifts and coupling constants influenced by the adjacent fluorine atoms.
-
¹⁹F NMR: Is a crucial technique for characterizing fluorinated organic compounds, offering distinct signals for each fluorine atom and providing insights into their chemical environment.[5]
-
¹³C NMR: Would reveal the carbon skeleton of the molecule, with the carbon signals being split by coupling to the attached fluorine atoms.
Mass Spectrometry (MS): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for the analysis of fluorinated compounds, though direct determination can be challenging.[6] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement.
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be utilized to assess the purity of the compound and to separate it from any reaction byproducts or starting materials.
Applications in Research and Drug Development
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] The strategic incorporation of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2]
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique substitution pattern can be leveraged to explore structure-activity relationships (SAR) in drug discovery programs. For instance, it can be incorporated into molecules targeting kinases, G-protein coupled receptors, and other enzyme systems. The difluoro-substitution can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and its overall pharmacokinetic profile.
Caption: The role of building blocks like this compound in a typical drug discovery workflow.
Safety, Handling, and Storage
Potential Hazards:
-
Skin and Eye Irritation: Many fluorinated organic compounds can cause skin and eye irritation.[8][9]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[8][9]
-
Harmful if Swallowed: Ingestion may be harmful.[9]
Recommended Handling Procedures
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Use a fume hood to avoid inhalation of any vapors or dust.[7][9]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7]
-
If inhaled: Move the person to fresh air.[7]
-
If swallowed: Rinse mouth and seek medical attention.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.
References
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Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. Physical Chemistry Chemical Physics. (2023). Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Difluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The advent of fluorinated pyridine derivatives has undeniably revolutionized medicinal chemistry, offering novel avenues for drug design and discovery. Among these, 2,3-Difluoro-4-methoxypyridine stands as a key building block, its unique electronic properties making it a valuable synthon in the creation of complex molecular architectures. However, the very reactivity that makes this compound a powerful tool in synthesis also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, grounded in established safety data for structurally similar compounds, provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, ensuring the well-being of laboratory personnel and the integrity of research endeavors.
Section 1: Hazard Identification and Risk Assessment
This compound is classified as a hazardous chemical, primarily due to its irritant properties and potential for harm if ingested.[1][2][3] A thorough risk assessment should be conducted before any handling of this compound, taking into account the scale of the reaction and the specific experimental conditions.
Primary Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][4] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4] Direct contact can result in significant eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4] Inhalation of dust or vapors can lead to irritation of the respiratory tract.
GHS Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed.[3][4][5] |
| H315 | Causes skin irritation.[2][4][6] |
| H319 | Causes serious eye irritation.[2][4][6] |
| H335 | May cause respiratory irritation.[2][4] |
Section 2: Prudent Practices for Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimizing exposure risk. The following procedures are based on best practices for handling similar chemical entities.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent contact through all potential routes of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8][9]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves.[3] Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's permeation data for the specific glove material against pyridine derivatives or similar solvents.[8] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[8]
-
Lab Coat/Gown: A non-permeable lab coat or gown with long sleeves and a closed front is mandatory.[8] This should not be worn outside of the designated laboratory area.
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[1]
PPE Selection Workflow
Caption: A workflow for selecting appropriate Personal Protective Equipment.
Handling Procedures
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities.[3][5]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][10]
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 3: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1][3] Seek medical attention if symptoms persist.[1][6] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[6][10] Rinse mouth with water.[1][3] Call a POISON CENTER or doctor/physician if you feel unwell.[1] Never give anything by mouth to an unconscious person.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][11]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][11]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment as outlined in Section 2.1.[3] Avoid breathing vapors, mist, or gas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3][5] Do not let the product enter drains.[3][5]
-
Methods for Containment and Cleaning Up:
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[5]
-
For larger spills, dike the area to contain the spill and collect the material for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
Emergency Response Workflow
Caption: A logical flow for responding to emergencies.
Section 4: Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[2] Chemical waste should be handled by a licensed disposal company. Do not dispose of with household waste or allow it to reach the sewage system.
Section 5: Conclusion
This compound is a valuable compound in the arsenal of the modern synthetic chemist. By fostering a deep understanding of its potential hazards and cultivating a culture of safety through the diligent application of the protocols outlined in this guide, researchers can confidently and safely unlock its synthetic potential. The principles of risk assessment, proper use of personal protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical research and are indispensable when working with this and other reactive chemical entities.
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SAFETY DATA SHEET - 3-Fluoro-4-methoxypyridine. (2024-03-13). Fisher Scientific. [Link]
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Safety Data Sheet - 2,5-Diiodo-3-methoxypyridine. (2025-10-19). Angene Chemical. [Link]
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An In-depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxypyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-methoxypyridine, a key building block in modern medicinal chemistry.[1] In the absence of extensive published quantitative data, this paper establishes a predictive framework based on the molecule's physicochemical properties and offers detailed, field-proven experimental protocols for determining its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.
Introduction: The Significance of Fluorinated Pyridines
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design.[1] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The pyridine ring itself is a prevalent motif in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions.[2][3]
This compound combines these advantageous features. The difluoro substitution pattern on the pyridine ring is expected to modulate the electronic properties and basicity of the nitrogen atom, while the methoxy group further influences polarity and hydrogen bonding capabilities.[4] A thorough understanding of its solubility is therefore paramount for its effective use in synthetic and medicinal chemistry.[5]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the foundational concept for predicting solubility.[6][7] This rule suggests that substances with similar polarities are more likely to be miscible. The solubility of this compound will be governed by a complex interplay of its structural features.
Molecular Structure Analysis
-
Pyridine Core: The nitrogen atom in the pyridine ring provides a lone pair of electrons, making it a hydrogen bond acceptor and imparting polarity to the molecule.[2][3]
-
Fluorine Substituents: The two fluorine atoms are highly electronegative and electron-withdrawing. This has several effects:
-
Methoxy Group: The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. The methyl group adds some nonpolar character.
Overall, this compound can be classified as a moderately polar molecule. It possesses both polar (pyridine nitrogen, fluorine, and methoxy oxygen) and nonpolar (aromatic ring, methyl group) regions.
Predicted Solubility Profile
Based on this structure, we can hypothesize its solubility in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of hydrogen bond acceptors in the target molecule, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, N,N-Dimethylformamide (DMF)): These solvents cannot donate hydrogen bonds but have significant dipole moments. Good solubility is predicted in these solvents, particularly those that can effectively solvate the polar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents have low dielectric constants and lack significant dipoles. The polarity of the pyridine ring and its substituents will likely limit solubility in these solvents. Low solubility is expected.
This predictive framework provides a starting point for solvent selection, but must be validated through empirical testing.
Experimental Determination of Solubility
Precise, quantitative solubility data is best obtained through systematic experimentation. The following protocols outline robust methods for this determination.
Materials and Equipment
-
This compound (ensure purity via NMR or other analytical techniques)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or orbital shaker
-
Temperature-controlled environment (e.g., water bath, incubator)
-
HPLC or GC for quantitative analysis
-
Selected organic solvents (HPLC grade or higher)
Protocol 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.[8]
Workflow Diagram:
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-calibrated analytical method, such as HPLC with a UV detector.
-
Calculation: The solubility is the concentration determined in the saturated solution, typically expressed in mg/mL or mol/L.
Protocol 2: Rapid Gravimetric Determination
This method is faster but may be less precise. It is useful for initial screening.
Workflow Diagram:
Caption: Rapid gravimetric solubility estimation workflow.
Step-by-Step Procedure:
-
Preparation: Weigh a small, accurate amount of this compound (e.g., 10 mg) into a test tube or vial.[9]
-
Titration: Using a burette or calibrated pipette, add the solvent in small increments.[9]
-
Agitation: After each addition, vigorously shake or vortex the mixture until the solid is fully dissolved or it is clear that it will not dissolve in that increment.[9]
-
Endpoint: The endpoint is reached when the last of the solid has just dissolved. Record the total volume of solvent added.
-
Calculation: Calculate the solubility by dividing the initial mass of the compound by the total volume of solvent used.
Data Presentation and Interpretation
For ease of comparison, the empirically determined solubility data should be summarized in a structured table.
Table 1: Predicted and Experimental Solubility of this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Aprotic | Dichloromethane (DCM) | High | To be determined |
| Tetrahydrofuran (THF) | High | To be determined | |
| Ethyl Acetate | High | To be determined | |
| Acetone | High | To be determined | |
| Acetonitrile (ACN) | High | To be determined | |
| N,N-Dimethylformamide (DMF) | Very High | To be determined | |
| Polar Protic | Methanol | Moderate-High | To be determined |
| Ethanol | Moderate-High | To be determined | |
| Isopropanol (IPA) | Moderate | To be determined | |
| Nonpolar | Toluene | Low | To be determined |
| Heptane/Hexanes | Very Low | To be determined |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Handling: Handle this compound in a well-ventilated area, preferably a fume hood.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[11][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][11]
Refer to the manufacturer's Safety Data Sheet (SDS) for complete hazard information.[10][11][12]
Conclusion
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Part 1: The Genesis - Taming "That Savage Beast Among the Elements"
An In-depth Technical Guide: The Advent of the Fluorinated Pyridine: A Journey from Discovery to Modern Synthetic Marvels
For the modern medicinal chemist, the pyridine ring is a ubiquitous scaffold, a privileged structure found in countless therapeutic agents.[1] Yet, its unadorned form is often just the starting point. The strategic introduction of fluorine atoms has become a cornerstone of drug design, a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3][4] This guide delves into the discovery and history of fluorinated pyridines, tracing their path from a chemical curiosity born from the taming of the most reactive element to an indispensable component in the drug development arsenal. We will explore the foundational synthetic methodologies, the rationale behind their development, and the modern innovations that continue to expand the synthetic chemist's toolkit.
The story of fluorinated pyridines begins not with pyridine, but with fluorine itself. For much of the 19th century, elemental fluorine remained elusive, a testament to its extreme reactivity. Chemists who attempted to isolate it from hydrofluoric acid (HF) often met with disaster, earning fluorine the grim moniker "the chemist killer."[5][6] Sir Humphry Davy, Louis-Joseph Gay Lussac, and others suffered from the toxic effects of HF inhalation during their investigations.[6]
It was not until 1886 that French chemist Henri Moissan successfully isolated pure fluorine gas.[5][7][8] His breakthrough involved the electrolysis of a solution of potassium fluoride in anhydrous hydrogen fluoride at sub-zero temperatures, a method that required immense experimental skill and courage.[5][7] Moissan's achievement, which earned him the 1906 Nobel Prize in Chemistry, finally unlocked the door to fluorine chemistry.[6][7] However, the challenge of selectively incorporating this highly reactive element into organic molecules, particularly heteroaromatics like pyridine, had just begun. The pioneering work of chemists like Frederic Swarts in the late 19th and early 20th centuries, developing the first practical methods for creating carbon-fluorine bonds, laid the essential groundwork for what was to come.[9]
Part 2: Foundational Synthetic Strategies
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but resistant to electrophilic substitution, posing a significant challenge for early fluorination attempts. The development of reliable methods to introduce fluorine required novel chemical thinking.
The Balz-Schiemann Reaction: A Classic Route to Fluoroarenes
One of the earliest and most enduring methods for the synthesis of fluoroaromatics is the Balz-Schiemann reaction. First reported in the late 1920s, this method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline (or aminopyridine).
While effective for 2- and 3-fluoropyridine, the synthesis of 4-fluoropyridine via this route proved exceptionally challenging due to the instability of both the intermediate 4-pyridinediazonium fluoborate and the final product.[10] Early attempts by Wibaut et al. in 1958, using diazotization in aqueous HF, yielded only trace amounts of impure, spontaneously polymerizing product.[10][11] The primary difficulty lies in the product's propensity to hydrolyze and polymerize, especially under acidic conditions, forming N-(4'-pyridyl)-4-pyridone.[11][12]
Causality in Protocol Design: The key to a successful Balz-Schiemann synthesis of 4-fluoropyridine is the rigorous exclusion of water and the careful control of temperature to manage the decomposition of the diazonium salt. The use of anhydrous HF was a significant improvement, but its hazardous nature remains a major drawback.[11] The protocol below details a more common laboratory-scale approach using tetrafluoroboric acid.
Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction [11]
Objective: To synthesize 4-fluoropyridine from 4-aminopyridine.
Materials:
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
4-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
Procedure:
-
Diazonium Salt Formation: a. In a flask equipped with a magnetic stirrer and thermometer, cool 70 mL of 48% HBF₄ to below 5 °C using an ice-water bath. b. Slowly add 14.4 g (153 mmol) of 4-aminopyridine to the cold acid. The temperature may rise; ensure it remains below 10 °C. Heat gently to 40 °C to dissolve, then cool again to 5-7 °C until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate. c. Prepare a solution of 12.0 g (174 mmol) of NaNO₂ in a minimal amount of water. d. Add the NaNO₂ solution dropwise to the cold suspension of the aminopyridine salt. Maintain the reaction temperature between 5-9 °C throughout the addition. The exothermic reaction requires careful monitoring. The addition typically takes around 90 minutes. The mixture will turn from a pale yellow solution to an orange, unclear solution as the diazotization proceeds. e. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.
-
Thermal Decomposition: a. Allow the reaction mixture to warm to room temperature (25 °C). b. The decomposition of the diazonium salt will begin, evidenced by gas evolution. This step should be performed in a well-ventilated fume hood. The mixture can be gently heated to facilitate decomposition, but this should be done with caution.
-
Work-up and Isolation: a. Prepare a neutralizing solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water. b. Slowly and carefully add the reaction mixture to the NaHCO₃ solution. Vigorous gas evolution will occur. c. Crucial Step: The neutralization often produces a gummy brown polymer. To manage this, perform the extraction in two parts. First, decant the supernatant aqueous layer and extract it three times with 120 mL portions of dichloromethane. d. To the remaining residual suspension containing the brown solid, add more dichloromethane and stir vigorously to extract any remaining product. e. Combine all organic extracts and dry over anhydrous sodium sulfate. f. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 4-fluoropyridine. Further purification can be achieved by distillation.
Halogen Exchange (Halex) Reaction: The Industrial Workhorse
For the production of highly fluorinated pyridines, the Halogen Exchange (Halex) process is the dominant industrial method. This nucleophilic aromatic substitution reaction involves treating a polychlorinated pyridine with an alkali-metal fluoride, typically anhydrous potassium fluoride (KF), at high temperatures in an aprotic polar solvent.
The first synthesis of perfluoropyridine (PFPy) in the mid-1960s by Chambers et al. and Banks et al. utilized this approach, starting from pentachloropyridine.[13] This method remains the gold standard for commercial PFPy synthesis.[13]
Causality in Reaction Conditions: The success of the Halex reaction hinges on several factors:
-
Solvent: Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane are required to solubilize the KF and enhance the nucleophilicity of the fluoride ion.[14]
-
Temperature: High temperatures (often >200 °C) are necessary to overcome the activation energy for substituting the C-Cl bonds.
-
Anhydrous Conditions: The presence of water must be minimized, as it can reduce the effectiveness of the fluoride source. Azeotropic distillation is often used to dry the reagents before the reaction.[14]
The reaction proceeds stepwise, and the ratio of products can be controlled by adjusting the reaction time and temperature, allowing for the synthesis of partially fluorinated intermediates like 3,5-dichloro-2,4,6-trifluoropyridine.[13][14]
Part 3: The Modern Era - C–H Fluorination
While classic methods like the Balz-Schiemann and Halex reactions are powerful, they require pre-functionalized starting materials (amines or chlorides). The "holy grail" for many synthetic chemists is the direct, selective conversion of a C–H bond to a C–F bond. In recent years, significant progress has been made in this area, particularly for the C-H fluorination of pyridines.
A landmark development came from the Hartwig group, who reported a method for the selective fluorination of pyridines and diazines at the position alpha to the nitrogen atom using silver(II) fluoride (AgF₂).[15][16][17] This reaction is inspired by the classic Chichibabin amination reaction and proceeds under remarkably mild conditions, often at room temperature.[16][17]
Mechanism and Selectivity: The reaction is proposed to proceed through a mechanism involving coordination of the basic pyridine nitrogen to the silver center, followed by a sequence that leads to selective fluorination at the C2 position.[15] This method displays high regioselectivity for the C2 position, even in 3-substituted pyridines.[15][18] The resulting 2-fluoropyridines are valuable intermediates themselves, as the fluoride can be readily displaced by a wide range of nucleophiles in SₙAr reactions, allowing for rapid late-stage functionalization of complex molecules.[15][18]
Other modern approaches include palladium-catalyzed directed electrophilic fluorination and photoredox-catalyzed methods, which continue to expand the scope and utility of pyridine fluorination.[19][20][21]
Part 4: The Impact of Fluorine on Pyridine Properties
The reason fluorinated pyridines are so prized in drug discovery lies in the profound and predictable effects of fluorine substitution on the molecule's properties.[3][22][23] Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen."[22]
Key Physicochemical Effects:
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen. This can be crucial for improving oral bioavailability, as a lower pKa reduces the likelihood of protonation in the gut, thereby increasing membrane permeability.[4]
-
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[24]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block metabolic pathways, increasing the drug's half-life and improving its pharmacokinetic profile.[24]
-
Binding Affinity: Fluorine can alter the electron distribution of the aromatic ring and participate in unique, favorable interactions with protein targets (e.g., hydrogen bonds, dipole-dipole interactions), leading to enhanced binding affinity and potency.[4][24]
Table 1: Comparative Properties of Pyridine and Fluoropyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of Conjugate Acid) |
| Pyridine | C₅H₅N | 79.10 | 115 | ~5.2 |
| 2-Fluoropyridine | C₅H₄FN | 97.09[25][26] | 126[27] | ~ -0.44 |
| 3-Fluoropyridine | C₅H₄FN | 97.09[28] | 107-108 | ~2.97 |
| 4-Fluoropyridine | C₅H₄FN | 97.09 | 109-110 | ~1.1 |
Note: pKa values can vary slightly depending on the measurement conditions.
Conclusion
The journey of the fluorinated pyridine is a microcosm of the evolution of modern organic chemistry. It began with the heroic and hazardous isolation of elemental fluorine and progressed through the development of robust, if sometimes harsh, synthetic methods that became industrial mainstays. Today, we are in an era of unprecedented synthetic elegance, with catalytic C-H activation methods allowing for the precise, late-stage introduction of fluorine into complex molecular architectures. For researchers in drug development, the fluorinated pyridine is not merely a building block but a strategic tool, offering a powerful means to fine-tune molecular properties and design safer, more effective medicines.[1][29] The history of this remarkable scaffold serves as a powerful reminder of how fundamental chemical discovery translates into tangible benefits for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sciencenotes.org [sciencenotes.org]
- 6. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]
- 7. observervoice.com [observervoice.com]
- 8. History of fluorine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. nbinno.com [nbinno.com]
- 26. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 2-氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 28. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 2,3-Difluoro-4-methoxypyridine Scaffolds via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl and heteroaryl compounds incorporating the 2,3-difluoro-4-methoxypyridine moiety. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the fundamental principles and causal relationships behind protocol design, empowering researchers to optimize conditions, troubleshoot effectively, and strategically deploy this valuable building block in medicinal chemistry and materials science.
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The this compound scaffold is particularly valuable, offering a unique electronic profile and steric environment. The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, making it the premier choice for coupling this fluorinated heterocycle with a diverse range of partners.[2][3][4]
Mechanistic Rationale: The "Why" Behind the Protocol
A successful Suzuki-Miyaura coupling is a finely tuned process contingent on the interplay between the catalyst, ligand, base, and solvent. Understanding this relationship is critical for rational optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6]
The Palladium Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the fluoropyridine substrate. This is often the rate-limiting step. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen can facilitate this process.[7]
-
Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[3][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Reagent Selection
-
Catalyst & Ligand System: While simple palladium sources like Pd(OAc)₂ can be effective, modern precatalysts that rapidly generate the active Pd(0) species are often preferred, especially for challenging substrates.[8] The choice of ligand is paramount. Bulky, electron-rich monodentate biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[7][9][10]
-
The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid.[3][11][12] It reacts with the boronic acid to form a more nucleophilic boronate species, which is competent for transmetalation.
-
Solvent Choice: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF) are standard.[4][7]
-
Why? These solvents effectively dissolve the organic substrates and the catalyst complex. The addition of a small amount of water is often beneficial as it can increase the solubility of the inorganic base and facilitate the formation of Pd-OH intermediates that may accelerate transmetalation.[9][14]
-
Generalized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a substituted 2-halodifluoromethoxypyridine with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.
Materials & Equipment
-
Reactants: 2-Bromo-3,4-difluoro-5-methoxypyridine (1.0 equiv), Arylboronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (2–5 mol%) or a suitable Buchwald precatalyst (e.g., SPhos G3, 1–3 mol%)[7]
-
Base: K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)[3]
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v)[14][15]
-
Glassware: Oven-dried round-bottom flask or reaction vial, condenser, magnetic stir bar
-
Inert Atmosphere: Schlenk line or glovebox
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried reaction flask, add the 2-halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon) for three cycles.[7]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[14] Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.[5]
-
Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.[14][16]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 2-aryl-3,4-difluoro-5-methoxypyridine product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Data Summary & Optimization Parameters
The following table summarizes representative conditions for Suzuki couplings involving challenging heteroaryl electrophiles, providing a framework for optimization. Yields are highly dependent on the specific substrates used.
| Entry | Electrophile Partner | Boronic Acid/Ester Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) | Ref. |
| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane | 100 | ~70-80 | [9][14] |
| 2 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | ~60-70 | [14][15] |
| 3 | (Hetero)aryl Chloride | Polyfluorophenylboronic acid | SPhos Precatalyst (2) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 40 | >90 | [17] |
| 4 | 4-Nitrobenzyl fluoride | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ (5/10) | LiI (1.5) | Toluene | 110 | 60 | [18] |
Data compiled from multiple sources for illustrative purposes and may not directly involve this compound.[9][14][15][17][18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | Inactive catalyst; Insufficiently degassed solvent (O₂ present); Base too weak or insoluble. | Use a fresh bottle of catalyst or a robust precatalyst. Ensure rigorous degassing of all solvents. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[8] |
| Protodeboronation | Harsh conditions (high temp, strong base); Presence of excess water. | Use milder conditions (lower temperature). Switch to a more stable boronate ester (e.g., pinacol ester). Use a weaker base (e.g., K₂CO₃).[8][12] |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) source without sufficient reduction to Pd(0). | Ensure the reaction is rigorously degassed. Use a Pd(0) source or a precatalyst that reliably generates Pd(0).[6][8] |
| Dehalogenation of Starting Material | Side reaction, can be promoted by certain ligands or impurities. | Screen different phosphine ligands. Ensure reagents are pure. Lowering the reaction temperature may help. |
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 17. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Difluoro-4-methoxypyridine: A Versatile Fluorinated Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into small molecules has become an indispensable strategy in modern drug discovery.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3][4] Among the vast landscape of fluorinated motifs, fluorinated pyridines have emerged as privileged scaffolds. The pyridine ring itself is a common feature in numerous approved drugs, and its strategic fluorination can unlock significant therapeutic potential.[5] This guide focuses on the utility of 2,3-difluoro-4-methoxypyridine, a readily available and highly versatile building block for the synthesis of novel chemical entities in medicinal chemistry.
The this compound scaffold offers a unique combination of reactive sites. The pyridine nitrogen activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).[2][6] The electron-donating 4-methoxy group further enhances the electrophilicity of the C2 position, making the C-F bond at this position selectively susceptible to displacement by a variety of nucleophiles. This predictable regioselectivity is a key advantage in designing synthetic routes. The remaining fluorine at the C3 position can be retained to modulate the electronic properties of the final molecule or can be a handle for further functionalization through metallation or cross-coupling reactions.
This application note will provide a detailed overview of the reactivity of this compound and present detailed protocols for its application in key synthetic transformations relevant to drug discovery, including amination, O-arylation, and palladium-catalyzed cross-coupling reactions.
Core Applications and Synthetic Protocols
The primary utility of this compound lies in its ability to undergo regioselective nucleophilic aromatic substitution at the C2 position. This allows for the facile introduction of a wide range of functional groups, leading to the rapid generation of diverse compound libraries for biological screening.
Protocol 1: Synthesis of 2-Amino-3-fluoro-4-methoxypyridine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The introduction of an amino group at the C2 position of the pyridine ring is a common and highly valuable transformation in medicinal chemistry. The resulting 2-aminopyridine moiety is a key pharmacophore in many biologically active compounds, including a number of kinase inhibitors, where it can act as a hydrogen bond donor and acceptor. The following protocol is adapted from a procedure for a similar substrate and is expected to be highly effective for the amination of this compound.
Reaction Scheme:
Figure 1: General scheme for the SNAr amination of this compound.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially available | ≥97% |
| Amine (e.g., aniline, benzylamine) | Various | Reagent grade |
| Diisopropylethylamine (DIPEA) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Ethyl acetate (EtOAc) | Various | ACS grade |
| Hexanes | Various | ACS grade |
| Saturated aqueous sodium bicarbonate | In-house preparation | - |
| Brine | In-house preparation | - |
| Anhydrous sodium sulfate | Various | Anhydrous |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Solvent and Reagents Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.5 M). Add the desired primary or secondary amine (1.2 equiv.) followed by diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HF generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent side reactions.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Rationale: Heating is necessary to overcome the activation energy for the SNAr reaction. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) to remove residual DMF and acidic byproducts. Wash with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Aryloxy-3-fluoro-4-methoxypyridine Derivatives
The formation of diaryl ethers is another important transformation in medicinal chemistry. The resulting aryloxy-pyridine scaffold is present in a number of bioactive molecules. This protocol outlines a general procedure for the synthesis of 2-aryloxy-3-fluoro-4-methoxypyridine derivatives via an SNAr reaction with substituted phenols.
Reaction Scheme:
Figure 2: General scheme for the O-arylation of this compound.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially available | ≥97% |
| Substituted Phenol | Various | Reagent grade |
| Potassium carbonate (K₂CO₃) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Diethyl ether | Various | ACS grade |
| 1 M Hydrochloric acid (HCl) | In-house preparation | - |
| Saturated aqueous sodium chloride | In-house preparation | - |
| Anhydrous magnesium sulfate | Various | Anhydrous |
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the substituted phenol (1.1 equiv.) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equiv.) to the solution and stir at room temperature for 15 minutes.
-
Rationale: Potassium carbonate is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
-
-
Addition of Pyridine: Add this compound (1.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 100-120 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with 1 M HCl (to remove any unreacted pyridine starting material) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.
-
Characterization: Characterize the final product using appropriate analytical techniques (NMR, MS).
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
While the C2-F bond is reactive towards SNAr, the C3-F bond is generally more stable. However, with the C2-position functionalized, the remaining C3-F bond can potentially be a site for cross-coupling reactions, or the entire difluoropyridine scaffold can be used in cross-coupling if the C-F bonds are not reactive under the chosen conditions. The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern medicinal chemistry for C-C and C-N bond formation, respectively.[7][8]
A. Suzuki-Miyaura Coupling
This reaction is widely used to form carbon-carbon bonds between an aryl or vinyl halide/triflate and an organoboron species.[8]
Reaction Scheme:
Figure 3: General scheme for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Supplier | Grade |
| 2-Substituted-3-fluoro-4-methoxypyridine derivative | As synthesized | - |
| Arylboronic acid | Various | Reagent grade |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Various | Catalyst grade |
| Sodium carbonate (Na₂CO₃) | Various | Anhydrous |
| 1,4-Dioxane | Various | Anhydrous |
| Water | - | Degassed |
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the pyridine derivative (1.0 equiv.), arylboronic acid (1.5 equiv.), and sodium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Rationale: Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Conditions: Heat the mixture to reflux (around 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
B. Buchwald-Hartwig Amination
This powerful reaction enables the formation of C-N bonds by coupling an aryl halide/triflate with an amine in the presence of a palladium catalyst.[7]
Reaction Scheme:
Figure 4: General scheme for Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Supplier | Grade |
| 2-Substituted-3-fluoro-4-methoxypyridine derivative | As synthesized | - |
| Amine (primary or secondary) | Various | Reagent grade |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Various | Catalyst grade |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Various | Ligand grade |
| Sodium tert-butoxide (NaOtBu) | Various | Anhydrous |
| Toluene | Various | Anhydrous |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the pyridine derivative (1.0 equiv.), amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.).
-
Rationale: Bulky, electron-rich phosphine ligands like XPhos are crucial for facilitating the catalytic cycle.
-
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Conditions: Seal the vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction's progress.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash chromatography.
Applications in Medicinal Chemistry: Case Studies and Potential
While direct incorporation of the this compound scaffold is an emerging area, the utility of closely related fluorinated and methoxylated pyridines is well-documented, particularly in the development of kinase inhibitors.
A notable example is the use of a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffold in the design of PI3K/mTOR dual inhibitors.[9] This highlights the value of combining fluorinated rings with methoxypyridines to achieve potent biological activity. The 2-amino-3-fluoro-4-methoxypyridine derivatives synthesized via Protocol 1 are excellent starting points for creating analogous structures. The amino group can be acylated or used as a nucleophile to build more complex heterocyclic systems, which are common in kinase inhibitor design.
The aryloxy-pyridines synthesized via Protocol 2 are also relevant in medicinal chemistry. For instance, 2-aryloxy-4-alkoxy-pyridines have been identified as potent antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor, with potential applications in treating depression and anxiety.[10] The ability to readily synthesize a library of these compounds from this compound allows for extensive structure-activity relationship (SAR) studies.
Figure 5: Workflow illustrating the utility of this compound in generating diverse scaffolds for drug discovery.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its predictable regioselectivity in nucleophilic aromatic substitution reactions allows for the efficient synthesis of a variety of 2-substituted-3-fluoro-4-methoxypyridine derivatives. These intermediates are primed for further diversification through established synthetic methodologies, including palladium-catalyzed cross-coupling reactions. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this scaffold and to generate novel compound libraries for the discovery of new therapeutic agents. The strategic incorporation of the fluoromethoxy-pyridine motif holds significant promise for the development of next-generation drugs with enhanced properties.
References
- Brittain, W. D., & Cobb, S. L. (2019). Regioselective nucleophilic substitution of perfluoropyridine. Beilstein Journal of Organic Chemistry, 15, 1356-1367.
- Peloquin, J. M., et al. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- BenchChem. (2025).
- Kirk, K. L. (2008). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-888.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.
-
Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- ECHEMI. (2018).
- Google Patents. (2010). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Johnson, T. A., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(10), 3047-3064.
- Charles River Laboratories. (2024). Drug Discovery Patents.
- QM Magic Class. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
- European Patent Office. (2020). SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS.
- Sadek, M. F., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
- ResearchGate. (2024). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Sarpong, R., & Trost, B. M. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.
- National Institutes of Health. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Peloquin, J. M., et al. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.
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ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][11]pyridine-1,3-diones. ResearchGate.
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The Strategic Utility of 2,3-Difluoro-4-methoxypyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Advanced Pyridine Intermediates in Crop Protection
The pyridine scaffold is a cornerstone in the architecture of modern agrochemicals, lending its unique electronic and structural properties to a multitude of herbicides, fungicides, and insecticides.[1][2] Within this vital class of heterocycles, the strategic incorporation of fluorine atoms has become a paramount design element. The carbon-fluorine bond's high strength and the fluorine atom's ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity make fluorinated pyridines particularly valuable. This guide focuses on a specific, highly functionalized intermediate: 2,3-Difluoro-4-methoxypyridine . While its direct incorporation into a named, commercialized agrochemical is not extensively documented in public literature, its structural motifs strongly suggest its role as a key building block for the next generation of crop protection agents. This document serves as a comprehensive guide for researchers, outlining the synthesis, reactivity, and potential applications of this versatile intermediate, supported by detailed protocols and mechanistic insights.
Core Attributes of this compound as an Agrochemical Intermediate
The utility of this compound (CAS No. 1227578-88-2) stems from the specific arrangement of its functional groups, which allows for selective and directed chemical transformations.
-
Difluoro Substitution at C2 and C3: The two fluorine atoms significantly influence the electronic properties of the pyridine ring, enhancing its susceptibility to certain reactions and contributing to the biological activity of the final product.
-
Methoxy Group at C4: The 4-methoxy group is a key reactive site. It can be readily cleaved to reveal a 4-hydroxypyridine, a common toxophore in certain classes of herbicides. Alternatively, the methoxy group can be retained to fine-tune the solubility and transport properties of the final molecule within the plant.
-
Activated Pyridine Ring: The presence of electronegative fluorine atoms activates the pyridine ring for specific transformations, while the methoxy group can direct further substitutions.
Synthetic Pathways to this compound
The synthesis of this compound is not a trivial process but can be achieved through established principles of nucleophilic aromatic substitution (SNAr) on highly halogenated pyridine precursors. The regioselectivity of these reactions is crucial and is governed by the electronic nature of the pyridine ring, where the 2- and 4-positions are generally more susceptible to nucleophilic attack.[3][4]
A plausible and efficient synthetic route would likely commence from a readily available polychlorinated or polyfluorinated pyridine. Below is a conceptual protocol based on analogous transformations found in the literature.
Protocol 1: Synthesis of this compound from 2,3,4-Trifluoropyridine
This protocol is based on the principle of selective nucleophilic aromatic substitution, where a methoxide source displaces a fluorine atom at the activated 4-position of a polyfluorinated pyridine.
Workflow Diagram:
A conceptual workflow for the synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,3,4-Trifluoropyridine | ≥98% | Sigma-Aldrich |
| Sodium Methoxide (NaOMe) | ≥97% (anhydrous) | Acros Organics |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous methanol.
-
Methoxide Preparation: Carefully add sodium methoxide (1.1 equivalents) to the methanol with stirring under a nitrogen atmosphere until fully dissolved.
-
Addition of Starting Material: Slowly add 2,3,4-trifluoropyridine (1.0 equivalent) to the sodium methoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality and Experimental Choices:
-
The use of an anhydrous solvent is critical to prevent unwanted side reactions of the highly reactive sodium methoxide.
-
The reaction is performed under a nitrogen atmosphere to exclude moisture and oxygen, which could interfere with the reaction.
-
The 4-position is the most likely site for nucleophilic attack by the methoxide ion due to the electronic activation by the nitrogen atom and the flanking fluorine atoms.[3][4]
Potential Applications in Agrochemical Synthesis
While a specific commercial agrochemical has not been publicly linked to this intermediate, its structure is highly suggestive of its utility in the synthesis of novel herbicides and fungicides.
Application in Herbicide Synthesis: A Gateway to 4-Hydroxypyridine Herbicides
Many potent herbicides feature a 4-hydroxypyridine moiety. This compound can serve as a masked version of this active core. The methoxy group can be cleaved under acidic conditions to reveal the hydroxyl group at a late stage in the synthesis.
Reaction Scheme:
Demethylation to the active hydroxypyridine core.
This 2,3-difluoro-4-hydroxypyridine intermediate could then be incorporated into herbicidal structures analogous to known pyridine-based herbicides.
Application in Fungicide Synthesis: A Building Block for Novel Fungicidal Scaffolds
The difluorinated pyridine ring itself is a valuable pharmacophore in many fungicides. The this compound intermediate can be further functionalized to build complex fungicidal molecules. For instance, the remaining positions on the pyridine ring could be substituted to introduce other desired functionalities.
Conclusion and Future Outlook
This compound is a highly promising, albeit under-documented, intermediate for the agrochemical industry. Its synthesis, while requiring careful control, is achievable through established chemical principles. The true potential of this molecule lies in its versatility as a precursor to both herbicidal and fungicidal compounds. As the demand for more effective and environmentally benign crop protection solutions grows, the exploration of novel intermediates like this compound will be crucial for the discovery of next-generation agrochemicals. Researchers in the field are encouraged to investigate the reactivity and applications of this compound further, as it holds significant promise for the development of innovative and valuable agricultural products.
References
reaction conditions for nucleophilic aromatic substitution of 2,3-Difluoro-4-methoxypyridine
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) of 2,3-Difluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely functionalize this heterocycle is crucial for tuning a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. Nucleophilic Aromatic Substitution (SNAr) on electron-deficient pyridine rings is a powerful and widely utilized strategy for forging carbon-heteroatom bonds.
This guide focuses on a particularly valuable building block: This compound . The electron-withdrawing nature of the pyridine nitrogen, combined with two highly activating fluorine substituents, renders this molecule an excellent substrate for SNAr. Fluorine's high electronegativity makes it a superior leaving group in this context compared to other halogens, a counterintuitive but well-established principle in SNAr chemistry.[1][2] This application note provides a detailed exploration of the reaction conditions, mechanistic principles, and practical protocols for the successful application of this compound in synthesis.
PART 1: Mechanism and Regioselectivity
The SNAr reaction is fundamentally a two-step process: addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[2][3]
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Leaving Group Elimination: The aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the substituted product. The formation of the Meisenheimer complex is typically the rate-determining step.[2][5]
Caption: General Mechanism of SNAr on this compound.
Causality of Regioselectivity
On a pyridine ring, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1][5] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][5]
For this compound:
-
C2 Position: This position is ortho to the nitrogen, making it highly activated. Attack at C2 allows the negative charge of the intermediate to be delocalized directly onto the nitrogen atom, providing significant stabilization.
-
C3 Position: This position is meta to the nitrogen. Nucleophilic attack here does not allow for resonance stabilization of the negative charge by the nitrogen, making it a much less favorable pathway.[1]
Therefore, nucleophilic substitution will occur selectively at the C2 position , displacing the C2-fluorine atom.
PART 2: Core Principles & Reaction Parameter Optimization
The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the rationale behind these choices is critical for optimization and troubleshooting.
The Nucleophile
A wide range of nucleophiles can be employed, primarily categorized as N-, O-, and S-nucleophiles.
-
Nitrogen Nucleophiles: Primary and secondary amines are very common. Their reactivity is directly related to their basicity and steric accessibility.
-
Oxygen Nucleophiles: Alcohols and phenols are effective nucleophiles but typically require deprotonation by a base to form the more potent alkoxide or phenoxide species.[6]
-
Sulfur Nucleophiles: Thiols are excellent nucleophiles and often react under milder conditions, sometimes requiring only a weak base to form the thiolate.[6]
Insight: While strong nucleophilicity is required, excessively strong bases can lead to side reactions.[1] The choice of nucleophile and base must be balanced.
The Base
The primary role of the base is to deprotonate the nucleophile, thereby increasing its reactivity.
-
For Alcohols/Phenols: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are often necessary to generate the corresponding alkoxide/phenoxide in situ.
-
For Amines/Thiols: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically sufficient. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, primarily to act as a scavenger for the HF generated during the reaction.
The Solvent
The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[1]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are the solvents of choice. They possess high dielectric constants that stabilize the charged intermediate but do not have acidic protons that could quench the nucleophile.
-
Other Solvents: While less common, ethers like tetrahydrofuran (THF) or alcohols can sometimes be used, though alcohols may compete as nucleophiles at higher temperatures.[7] Toluene is occasionally used, but reactions may be slower.[7]
Insight: The choice of solvent can significantly influence the reaction rate. DMSO and DMF are often excellent starting points for optimizing challenging transformations.
Temperature
SNAr reactions on activated pyridines can often proceed at room temperature. However, many transformations benefit from or require heating.
-
Less Reactive Nucleophiles: Sterically hindered amines or less nucleophilic alcohols may require elevated temperatures (e.g., 80-150 °C) to achieve a reasonable reaction rate.[1]
-
Reaction Monitoring: It is crucial to monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature and to avoid potential decomposition or side reactions at prolonged high temperatures.
PART 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common SNAr transformations of this compound.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-3-fluoro-4-methoxypyridine (N-Nucleophile)
This protocol details the reaction with a common secondary amine, piperidine.
Materials and Reagents:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, heating mantle
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMF (to make a ~0.5 M solution). Add anhydrous potassium carbonate (2.0 eq).
-
Nucleophile Addition: Add piperidine (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 2-Isopropoxy-3-fluoro-4-methoxypyridine (O-Nucleophile)
This protocol describes the reaction with an alcohol, which requires a strong base to form the reactive alkoxide.
Materials and Reagents:
-
This compound
-
Isopropanol (IPA)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Carefully add sodium hydride (1.5 eq) in portions. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add isopropanol (1.5 eq) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Gentle heating (e.g., to 50 °C) may be required if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the mixture with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-isopropoxy-3-fluoro-4-methoxypyridine.
PART 4: Data Summary and Troubleshooting
Summary of Reaction Conditions
The following table summarizes typical conditions for the SNAr of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Product |
| N-Nucleophile | Morpholine | K₂CO₃ | DMF | 25 - 80 | 4 - 12 | 2-Morpholino-3-fluoro-4-methoxypyridine |
| N-Nucleophile | Aniline | Cs₂CO₃ | DMSO | 80 - 120 | 12 - 24 | 2-(Phenylamino)-3-fluoro-4-methoxypyridine |
| O-Nucleophile | Phenol | NaH | THF | 25 - 60 | 6 - 18 | 2-Phenoxy-3-fluoro-4-methoxypyridine |
| O-Nucleophile | Methanol | NaOMe | MeOH | Reflux | 8 - 16 | 2,4-Dimethoxy-3-fluoropyridine |
| S-Nucleophile | Thiophenol | K₂CO₃ | MeCN | 25 | 1 - 4 | 2-(Phenylthio)-3-fluoro-4-methoxypyridine |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently active nucleophile. 2. Reaction temperature too low. 3. Inactive or wet reagents/solvent. 4. Base is too weak. | 1. For O-nucleophiles, use a stronger base (e.g., NaH, KOtBu). 2. Increase the reaction temperature in increments (e.g., 20 °C) and monitor. 3. Use freshly dried, anhydrous solvents and reagents. 4. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). |
| Side Reactions | 1. Nucleophile reacts with the solvent (e.g., DMF). 2. Over-reaction if the product is also reactive. 3. Base is too strong, causing decomposition. | 1. Consider a more inert solvent like DMSO, NMP, or Toluene. 2. Monitor carefully and stop the reaction upon full consumption of starting material. 3. Use a milder base if possible (e.g., DIPEA, K₂CO₃). |
| Product Isolation Issues | 1. Product is water-soluble. 2. Difficulty removing high-boiling solvents (DMF, DMSO). | 1. Saturate the aqueous layer with NaCl before extraction; consider continuous liquid-liquid extraction. 2. For DMF, perform multiple aqueous washes. For DMSO, a water/brine wash followed by extraction with a less polar solvent like ether or toluene can help. Lyophilization can also remove residual DMSO. |
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Fallis, A. G., & Bradeen, J. (2007). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved from [Link]
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Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Retrieved from [Link]
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Pratihar, S., et al. (2024). Selective Arylation of RNA 2′‐OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
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Jacobsen, E. N., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved from [Link]
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Huang, H., & Lambert, T. H. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Retrieved from [Link]
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Jacobsen, E. N., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]
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Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
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Yamamoto, H., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Retrieved from [Link]
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Yamamoto, H., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]
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Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Chambers, R. D., et al. (1970). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C: Organic. Retrieved from [Link]
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ResearchGate. (2023). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
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Nocera, D. G., et al. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Retrieved from [Link]
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Kool, E. T., et al. (2024). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. PubMed. Retrieved from [Link]
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Hooker, J. M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Retrieved from [Link]
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Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
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Murphy, J. A., & Tuttle, T. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved from [Link]
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Ritter, T., et al. (2019). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. PMC - NIH. Retrieved from [Link]
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Gazzeh, H., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Retrieved from [Link]
-
Ranjbar-Karimi, R., & Mohammadi, K. M. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]
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Gandler, J. R., & Ren, Y. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH Public Access. Retrieved from [Link]
-
Knapp, S., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH. Retrieved from [Link]
-
Hooker, J. M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved from [Link]
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Grygorenko, O., et al. (2023). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Retrieved from [Link]
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Hu, J., et al. (2012). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ResearchGate. Retrieved from [Link]
-
OUCI. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]
-
Abe, N., et al. (2023). Synthesis of 2,6-Diaminoazulenes by the SNAr Reaction with Cyclic Amines. ResearchGate. Retrieved from [Link]
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The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Development: Application Notes and Protocols
Abstract
The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth exploration of the multifaceted role of fluorinated pyridines in drug development, from fundamental principles to practical applications. We will delve into the profound effects of fluorination on a molecule's metabolic stability, lipophilicity, and target binding affinity.[3][4] Furthermore, this document furnishes detailed, field-proven protocols for the synthesis and manipulation of these critical building blocks, equipping researchers with the knowledge to effectively leverage fluorinated pyridines in their drug discovery programs.
The Rationale for Fluorination: Enhancing Druggability
The pyridine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in critical interactions with biological targets.[5] The introduction of fluorine, the most electronegative element, bestows a unique set of properties that can dramatically enhance a drug candidate's profile.[6]
1.1. Modulation of Physicochemical Properties
The strong electron-withdrawing nature of fluorine significantly alters the electronic landscape of the pyridine ring.[7] This has several key consequences:
-
Basicity (pKa): Fluorination lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in mitigating off-target effects associated with highly basic compounds and can influence drug-receptor interactions.[1][8]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, promoting membrane permeability, the introduction of multiple fluorine atoms or a trifluoromethyl group can have varied effects.[6][8][9] Careful consideration of the fluorination pattern is crucial for optimizing a drug's solubility and permeability profile.
-
Dipole Moment: The C-F bond possesses a strong dipole moment, which can influence molecular conformation and interactions with protein targets.
Table 1: Physicochemical Properties of 2-Substituted Pyridines
| Substituent | pKa of Pyridinium Ion | LogP |
| -H | 5.25 | 0.65 |
| -F | -0.44 | 1.13 |
| -Cl | 0.72 | 1.22 |
| -CH3 | 5.97 | 1.11 |
Note: Values are approximate and can vary based on measurement conditions.
1.2. Enhancement of Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][10] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[3][10] By strategically placing fluorine atoms at metabolically labile positions, the in vivo half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles.[4][11]
1.3. Improved Target Binding and Selectivity
Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[2] The unique electronic properties of the C-F bond can also lead to altered conformations that favor binding to the target protein. This can result in increased potency and selectivity for the desired target.[4]
Synthetic Strategies for Fluorinated Pyridines
A variety of synthetic methods are available for the preparation of fluorinated pyridines, ranging from classical nucleophilic aromatic substitution to modern catalytic approaches.[12][13]
2.1. Classical Methods
-
Balz-Schiemann Reaction: This method involves the diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.[12][14]
-
Nucleophilic Aromatic Substitution (SNAr): Halogen exchange reactions, where a chloro- or bromopyridine is displaced by a fluoride source, are a common route to fluorinated pyridines.[12][15][16]
2.2. Modern Synthetic Approaches
-
Catalytic C-H Functionalization: Recent advances have enabled the direct, regioselective introduction of fluorine into the pyridine ring through transition-metal-catalyzed C-H activation.[13]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for constructing complex molecules containing fluorinated pyridine motifs.[17][18]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key fluorinated pyridine building block and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
3.1. Protocol 1: Synthesis of 2-Fluoropyridine via Halogen Exchange
This protocol describes the synthesis of 2-fluoropyridine from 2-chloropyridine using potassium bifluoride.[16]
Materials:
-
2-Chloropyridine
-
Potassium bifluoride (KHF2)
-
High-pressure reaction vessel (e.g., Parr reactor)
Procedure:
-
In a high-pressure reaction vessel, combine 2-chloropyridine and a stoichiometric equivalent of potassium bifluoride.[16]
-
Seal the vessel and heat the reaction mixture to a temperature between 250 °C and 370 °C under autogenous pressure.[16] A reaction temperature of 275-325 °C is often preferred.[16]
-
Maintain the reaction at this temperature for a sufficient time to ensure complete conversion (monitor by GC-MS if possible).
-
After cooling the reaction vessel to room temperature, carefully vent any excess pressure.
-
The crude product can be purified by filtration to remove inorganic salts, followed by distillation.[16]
Safety Note: This reaction is performed at high temperature and pressure and should only be conducted in appropriate equipment by trained personnel.
3.2. Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluorinated Pyridine
This protocol outlines a general procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of a fluorinated pyridine boronic acid with an aryl halide.[17]
Materials:
-
Fluorinated pyridine-3-boronic acid (e.g., 2-Fluoropyridine-3-boronic acid) (1.2 - 1.5 equivalents)[17]
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.5 - 5 mol%)[19][20]
-
Base (e.g., K2CO3 or Na3PO4) (2.0 - 3.0 equivalents)[17][19]
-
Solvent system (e.g., 4:1 dioxane/water)[17]
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add the fluorinated pyridine boronic acid, aryl halide, palladium catalyst, and base.[17]
-
Add the solvent system to achieve a reaction concentration of approximately 0.1 - 0.5 M.[17]
-
Seal the vial with a cap and place it in the microwave reactor.[17]
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[17]
-
After the reaction is complete, allow the vial to cool to room temperature.[17]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[17]
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[17]
Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for a microwave-assisted Suzuki coupling.
Fluorinated Pyridines in FDA-Approved Drugs
The successful application of fluorinated pyridines in drug development is evident in the numerous FDA-approved drugs that incorporate this motif.[6][11][21][22] These drugs span a wide range of therapeutic areas, highlighting the broad utility of this chemical scaffold.
Table 2: Examples of FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety
| Drug Name | Therapeutic Area | Role of Fluorinated Pyridine |
| Vorapaxar [1] | Antiplatelet | The fluorophenylpyridine core is a key structural element. |
| Lemborexant [11] | Insomnia | The 5-fluoropyridine moiety is crucial for high binding affinity and a good pharmacological profile. |
| Vericiguat [11][22] | Heart Failure | The fluorine atom on the pyrazolopyridine core increases metabolic stability and reduces clearance. |
| Alpelisib [11] | Breast Cancer | The trifluoro-t-butyl group on the pyridine ring enhances metabolic stability and oral bioavailability. |
Diagram 2: Impact of Fluorination on Drug Properties
Caption: How fluorination of pyridines improves drug properties.
Conclusion
Fluorinated pyridines are indispensable building blocks in modern drug discovery. Their strategic incorporation allows for the fine-tuning of a molecule's properties to overcome common challenges in drug development, such as poor metabolic stability and off-target toxicity. The synthetic methodologies outlined in this guide provide a starting point for researchers to access and utilize these valuable compounds in their quest for novel therapeutics. A thorough understanding of the principles and protocols presented herein will empower drug development professionals to harness the full potential of fluorinated pyridines.
References
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.).
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid - Benchchem. (n.d.).
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine - Benchchem. (n.d.).
- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025, November 13).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.
- 2-AMINO-4-FLUOROPYRIDINE synthesis. (n.d.). Chemicalbook.
- How to Synthesize 2-Cyano-5-fluoropyridine? (n.d.). Guidechem.
- Synthesis and Characterization of 2-Fluoropyridine-3-boronic Acid: A Technical Guide. (n.d.). Benchchem.
- Structures of representative fluorinated heterocyclic drugs approved by... (n.d.). ResearchGate.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (n.d.). PMC - NIH.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate.
- Process for providing 2-fluoropyridine. (n.d.). Google Patents.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, August 25). ChemRxiv.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. (n.d.). ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). OUCI.
- Fluorine-containing drugs approved by the FDA in 2021. (2023, January 15). Chinese Chemical Society.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing.
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Application Notes & Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing the 2,3-Difluoro-4-methoxypyridine Scaffold
Abstract
Protein kinases are a critical class of therapeutic targets, and their dysregulation is implicated in numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant portion of FDA-approved inhibitors featuring heterocyclic scaffolds.[2] This guide provides a detailed framework for the rational design and synthesis of novel kinase inhibitors using 2,3-Difluoro-4-methoxypyridine as a versatile starting material. The strategic incorporation of fluorine atoms and a methoxy group on the pyridine ring offers unique advantages in modulating physicochemical properties and directing synthetic transformations.[3] We present comprehensive application notes on synthetic strategy, explaining the causality behind experimental choices, and provide detailed, step-by-step protocols for the synthesis, purification, characterization, and biological evaluation of a representative novel kinase inhibitor, KI-DFMP-01 .
Introduction: The Strategic Value of Fluorinated Pyridines in Kinase Inhibitor Design
The Central Role of Kinases in Cellular Signaling
Protein kinases are enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating intracellular signal transduction.[2] These signaling pathways govern essential cellular processes, including proliferation, differentiation, migration, and apoptosis.[4] Consequently, aberrant kinase activity due to genetic mutations or overexpression is a common driver in the pathogenesis of many human diseases, making kinase inhibition a highly validated therapeutic strategy.[1]
Pyridine Scaffolds in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs.[5] In the context of kinase inhibitors, the pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase. The substitutable positions on the pyridine ring provide vectors for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties.[5][6]
The Advantage of Fluorination: Why this compound?
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[3] The this compound scaffold is particularly advantageous for several reasons:
-
Modulation of Basicity: The electron-withdrawing fluorine atoms significantly lower the pKa of the pyridine nitrogen, which can prevent off-target effects associated with basicity and improve cell permeability.
-
Directed Reactivity: The fluorine atoms, particularly at the C2 position activated by the ring nitrogen, are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions, providing a reliable handle for introducing key pharmacophoric elements.[7] The remaining fluorine at C3 can then be utilized for subsequent cross-coupling reactions.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the scaffold resistant to oxidative metabolism at the fluorinated positions.
-
Conformational Control: The methoxy group at the C4 position can influence the molecule's conformation and provides an additional point for potential hydrogen bonding or metabolic blockade.[8]
Application Notes: Synthetic Strategy & Mechanistic Rationale
Designing a Novel Kinase Inhibitor: Target KI-DFMP-01
To illustrate the utility of the this compound scaffold, we propose the synthesis of a hypothetical but representative kinase inhibitor, KI-DFMP-01 . The design incorporates a common hinge-binding motif, an aminopyridine, coupled to a substituted aryl group, a feature present in many Type I kinase inhibitors that compete with ATP.
Retrosynthetic Analysis of KI-DFMP-01
The synthetic plan for KI-DFMP-01 is based on a convergent strategy involving two key bond-forming reactions: a regioselective SNAr reaction followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Caption: Retrosynthetic analysis of KI-DFMP-01.
Key Transformations and Mechanistic Considerations
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) The first step involves the reaction of this compound with an appropriate aromatic amine. The pyridine nitrogen strongly activates the C2 and C6 positions towards nucleophilic attack. The C2-fluorine is significantly more activated than the C3-fluorine, leading to highly regioselective substitution at the C2 position.[7] This reaction proceeds via a Meisenheimer complex and is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base.
-
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling The second key transformation is the Suzuki-Miyaura coupling, a robust method for forming C-C bonds.[9] The remaining C3-fluorine on the pyridine ring of Intermediate 1 is not sufficiently reactive for this transformation; therefore, a common strategy is to convert a similar halo-intermediate to a boronic ester or to use a pre-functionalized boronic acid partner. For this guide, we will assume the coupling partner is an arylboronic acid reacting with a suitable halo-substituted intermediate derived from our scaffold. This reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10] Careful selection of the palladium catalyst, ligand, base, and solvent is critical for achieving high yields.
Detailed Experimental Protocols
General Materials and Methods
All reagents and solvents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by LC-MS. Purification is typically performed by flash column chromatography.[11] Final compound structures should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 1: Synthesis of Intermediate 1 via SNAr
(Synthesis of N-(3-aminophenyl)-3-fluoro-4-methoxypyridin-2-amine)
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv), 3-aminoaniline (1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Intermediate 1.
Protocol 2: Synthesis of Target Compound KI-DFMP-01 via Suzuki-Miyaura Coupling
(Synthesis of N¹-(3-fluoro-4-methoxypyridin-2-yl)-N³-(4-methyl-1H-imidazol-2-yl)benzene-1,3-diamine, assuming a bromo-substituted Intermediate 1)
Note: For this protocol, we assume Intermediate 1 has been prepared with a bromo-substituent on the aniline ring instead of the amino group for direct coupling.
-
To a microwave reaction vial, add the bromo-substituted Intermediate 1 (1.0 equiv), (4-methyl-1H-imidazol-2-yl)boronic acid (1.5 equiv), a palladium catalyst such as PdCl₂(dppf) (5 mol%), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), to create a 0.1 M solution.[9]
-
Seal the vial and purge with an inert gas (Argon) for 10 minutes.
-
Heat the reaction in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, heat conventionally at 100 °C for 4-8 hours. Monitor progress by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound, KI-DFMP-01 .
Biological Evaluation Protocol
Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of KI-DFMP-01 against a target kinase using a luminescence-based assay that quantifies ADP production.[12]
Materials:
-
Target Kinase (e.g., EGFR, PIM-1)
-
Kinase Substrate Peptide
-
ATP (at Km concentration for the target kinase)
-
KI-DFMP-01 (test inhibitor) and a known inhibitor (positive control, e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of KI-DFMP-01 in 100% DMSO. Create an 11-point, 3-fold serial dilution in DMSO.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. .
-
-
Initiate Reaction:
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: IC₅₀ Determination
The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls. The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[13]
Data Presentation & Expected Results
Quantitative data from the synthesis and biological evaluation should be summarized for clarity.
Table 1: Summary of Reaction Conditions for KI-DFMP-01 Synthesis
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | SNAr | This compound, Amine, K₂CO₃ | DMF | 100 | 16 | 75% (Typical) |
| 2 | Suzuki Coupling | Intermediate 1, Boronic Acid, PdCl₂(dppf), K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.75 | 60% (Typical) |
Table 2: Hypothetical Kinase Inhibition Profile of KI-DFMP-01
| Kinase Target | KI-DFMP-01 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
|---|---|---|
| Target Kinase A | 15 | 5 |
| Off-Target Kinase B | 850 | 10 |
| Off-Target Kinase C | >10,000 | 20 |
Workflow and Pathway Visualization
Diagrams are essential for visualizing complex processes in drug discovery.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the synthesis of novel kinase inhibitors. Its unique electronic properties and predictable reactivity allow for the strategic construction of complex molecules designed to target the ATP-binding site of kinases. The protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and evaluate new chemical entities based on this scaffold, facilitating the discovery of next-generation targeted therapeutics.
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- ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,3-Difluoro-4-methoxypyridine
An in-depth guide to the strategic functionalization of a valuable fluorinated building block.
Introduction: The Strategic Value of 2,3-Difluoro-4-methoxypyridine
In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for optimizing drug candidates.[1] Fluorine and fluorinated motifs can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, by altering its electronic profile and conformation.[2] The this compound scaffold is a particularly valuable building block, presenting multiple sites for diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Negishi—as applied to this compound. The protocols are built upon established principles for the functionalization of electron-deficient fluorinated heteroarenes, offering robust starting points for reaction optimization and library synthesis.
Core Principles: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions are unified by a common mechanistic cycle involving a Pd(0)/Pd(II) redox couple.[5] Understanding this cycle is critical for troubleshooting and rationally selecting catalysts, ligands, and bases. The three key steps are:
-
Oxidative Addition: The active, low-valent Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (in this case, the C-F bond of the pyridine). This oxidizes the metal center from Pd(0) to Pd(II).[6][7] For C-F bonds, which are stronger and less reactive than other carbon-halogen bonds, this step is often rate-limiting and may require highly active catalysts with electron-rich, bulky ligands.[8][9][10]
-
Transmetalation: The organic group from the nucleophilic coupling partner (e.g., organoboron, organozinc) is transferred to the Pd(II) center, displacing the halide or triflate.[11][12] This step assembles both organic fragments on the palladium atom.
-
Reductive Elimination: The two organic fragments are coupled to form the final product with a new C-C or C-N bond. This step reduces the metal center back to the active Pd(0) state, which re-enters the catalytic cycle.[6][13]
Diagram: The General Palladium Cross-Coupling Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the stability and low toxicity of the organoboron reagents.[4] It is highly effective for creating biaryl and heteroaryl-aryl bonds. For an electron-deficient substrate like this compound, the C2-F bond is the anticipated site of reaction due to the adjacent nitrogen atom enhancing its electrophilicity.
Experimental Protocol: General Procedure
This protocol provides a robust starting point and may require optimization for specific boronic acids.
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir vigorously for the indicated time (4-24 hours). Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Suzuki-Miyaura Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Causality & Insights |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100-110 | 4-12 | Good to Excellent | Buchwald-type phosphine ligands like SPhos are electron-rich and bulky, facilitating the often-difficult oxidative addition into the strong C-F bond.[14][15] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12-24 | Moderate to Good | A classic, cost-effective system. May require longer reaction times or higher catalyst loading for less reactive boronic acids.[16] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | The bidentate dppf ligand provides good catalyst stability.[17] Cesium carbonate is a strong, soluble base that often enhances reaction rates.[16] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15][17] The reaction couples an aryl halide with a primary or secondary amine.[13] This transformation requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex, and specialized bulky, electron-rich phosphine ligands are essential for high efficiency.[18][19]
Experimental Protocol: General Procedure
Strictly anaerobic and anhydrous conditions are crucial for success.
-
Reaction Setup: In a glovebox, add the palladium precatalyst, the ligand, and the base (e.g., NaOt-Bu or LHMDS) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1–1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the tube, remove it from the glovebox, and heat to the specified temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Conditions
| Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Causality & Insights |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 110 | 6-18 | Good to Excellent | XPhos is a highly effective ligand for coupling a wide range of amines, including primary amines and less nucleophilic anilines.[15] NaOt-Bu is a strong, standard base for this transformation.[13] |
| G3-XPhos (2-4) | - | LHMDS (1.5) | Dioxane | 100 | 4-12 | Excellent | Using a well-defined precatalyst like G3-XPhos ensures consistent generation of the active Pd(0) species. LHMDS is an alternative strong base useful for substrates with base-sensitive functional groups. |
| [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh (2.0) | t-Amyl Alcohol | 100 | 12-24 | Moderate to Good | Weaker bases like potassium phenoxide can sometimes be used with specific ligand systems, which can improve functional group tolerance.[20] |
Protocol 3: Negishi Coupling for C-C Bond Formation
The Negishi coupling utilizes highly reactive organozinc reagents, which often succeed where other methods may fail, particularly for constructing sp³-sp² or sp²-sp² bonds.[11][21][22] The primary challenge is the moisture and air sensitivity of the organozinc compounds, necessitating the use of strict inert atmosphere techniques.[23]
Experimental Protocol: General Procedure
This protocol assumes the organozinc reagent is either purchased or pre-formed.
-
Reaction Setup: To an oven-dried, two-neck flask under a positive pressure of argon, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Organozinc Addition: Slowly add the solution of the organozinc reagent (1.1–1.5 equiv) via syringe at room temperature or 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 50-70 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Dilute with diethyl ether or ethyl acetate and stir for 15 minutes. Separate the layers, extract the aqueous layer, and wash the combined organic layers with brine. Dry over anhydrous MgSO₄ and concentrate.
-
Purification: Purify the crude material by flash chromatography.
Data Summary: Negishi Conditions
| Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Expected Yield | Causality & Insights |
| Pd(PPh₃)₄ (5) | PPh₃ (internal) | THF | 65 | 2-12 | Good to Excellent | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Negishi couplings.[7][21] The high reactivity of organozincs often precludes the need for more specialized ligands.[11] |
| PdCl₂(dppf) (3) | dppf (internal) | DMF | 80 | 4-16 | Good | This catalyst is often used for less reactive organozinc reagents or when the reaction is sluggish. |
| Ni(acac)₂ (5) / PPh₃ (10) | PPh₃ | THF/NMP | 60 | 6-18 | Moderate to Good | Nickel catalysts can be a cost-effective alternative to palladium for certain Negishi couplings, though their functional group tolerance may be lower.[21][22] |
Diagram: Standard Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - PMC. PubMed Central.
- Negishi Coupling - NROChemistry. NROChemistry.
- Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. ResearchGate.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. MDPI.
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. YouTube.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Negishi coupling - Wikipedia. Wikipedia.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. National Institutes of Health.
- Cross-coupling reaction - Wikipedia. Wikipedia.
- Negishi coupling - chemeurope.com. chemeurope.com.
- Buchwald-Hartwig reaction - chemeurope.com. chemeurope.com.
- Negishi Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorofurans: Application Notes and Protocols - Benchchem. BenchChem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. National Institutes of Health.
- Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. The Royal Society of Chemistry.
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. National Institutes of Health.
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal. University of Groningen.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. MDPI.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. ChemRxiv.
- Suzuki reaction - Wikipedia. Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. NobelPrize.org.
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Fisher Scientific.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. ChemRxiv.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. BenchChem.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. National Institutes of Health.
- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. Life Chemicals.
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- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
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- 8. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 15. research.rug.nl [research.rug.nl]
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- 20. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Negishi coupling - Wikipedia [en.wikipedia.org]
- 22. Negishi Coupling [organic-chemistry.org]
- 23. Negishi Coupling | NROChemistry [nrochemistry.com]
Gram-Scale Synthesis of 2,3-Difluoro-4-methoxypyridine: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring unique pharmacological properties such as enhanced metabolic stability, binding affinity, and bioavailability. The 2,3-difluoro-4-methoxypyridine moiety is a valuable building block in the synthesis of complex bioactive molecules. This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the underlying mechanistic principles, explains the rationale behind key experimental choices, and offers practical insights for troubleshooting. The protocol is designed to be a self-validating system, ensuring reliability and reproducibility for researchers in drug discovery and development.
Mechanistic Foundation: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of this compound from a polyfluorinated precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, pyridine rings bearing multiple electron-withdrawing fluorine atoms are electron-deficient and thus susceptible to attack by nucleophiles.[1][2]
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: The nucleophile (in this case, the methoxide ion, CH₃O⁻) attacks the electron-poor carbon atom bearing a leaving group (a fluorine atom), breaking the aromaticity of the ring.
-
Formation of a Meisenheimer Complex: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized and stabilized by the electron-withdrawing fluorine atoms and, critically, by the ring nitrogen.[1]
-
Elimination and Aromatization: The leaving group (fluoride ion, F⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The reactivity of polyfluoropyridines in SNAr reactions is highly regioselective. Nucleophilic attack preferentially occurs at the C4 (para) position, followed by the C2/C6 (ortho) positions. This is because the negative charge in the Meisenheimer complex formed by para-attack can be effectively delocalized onto the ring nitrogen, providing significant stabilization.[3][4] This inherent electronic preference allows for the selective synthesis of 4-substituted derivatives from precursors like pentafluoropyridine or 2,3,4-trifluoropyridine.
Synthetic Strategy and Workflow
The chosen strategy involves the direct and regioselective methoxylation of 2,3,4-trifluoropyridine. This precursor is selected for its commercial availability and the high reactivity of the C4 fluorine atom, which allows for a clean, high-yielding conversion. The workflow is designed for scalability and simplicity, minimizing complex purification steps.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10-gram scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment:
-
2,3,4-Trifluoropyridine (≥97%)
-
Sodium methoxide (CH₃ONa, ≥97%)
-
Anhydrous methanol (MeOH, ≥99.8%)
-
Dichloromethane (DCM, ACS grade)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen or Argon inlet
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Data Summary Table: Reagents and Quantities
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Role |
| 2,3,4-Trifluoropyridine | 1.0 | 133.05 | 10.0 g (75.2 mmol) | Starting Material |
| Sodium Methoxide | 1.1 | 54.02 | 4.46 g (82.7 mmol) | Nucleophile |
| Anhydrous Methanol | - | 32.04 | 200 mL | Solvent |
| Dichloromethane | - | 84.93 | ~500 mL | Extraction Solvent |
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Place the flask under an inert atmosphere (Nitrogen or Argon). Causality: An inert atmosphere is crucial to prevent sodium methoxide from reacting with atmospheric moisture, which would reduce its nucleophilicity and lower the yield.
-
Add anhydrous methanol (200 mL) to the flask and cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add sodium methoxide (4.46 g) portion-wise to the stirred methanol at 0 °C. Ensure each portion dissolves before adding the next. Causality: The dissolution of sodium methoxide is exothermic. A controlled, cooled addition prevents a rapid temperature increase that could lead to side reactions.
-
Once the sodium methoxide has completely dissolved, add 2,3,4-trifluoropyridine (10.0 g) dropwise via a syringe or dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition. Causality: This slow addition controls the highly exothermic SNAr reaction, maximizing the regioselectivity for the desired 4-methoxy product and preventing the formation of di-substituted byproducts.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 20% Ethyl Acetate in Hexanes. The product will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding deionized water (100 mL).
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL). Causality: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate using a rotary evaporator to afford this compound as a colorless to pale yellow liquid.
-
Expected Yield: 80-90%.
-
Product Validation and Characterization
To ensure the protocol's success, the final product must be rigorously characterized.
-
¹H NMR (400 MHz, CDCl₃): δ ~7.6 (m, 1H, pyridine-H), ~4.0 (s, 3H, OCH₃). The multiplicity of the pyridine proton will be a complex multiplet due to coupling with both fluorine atoms.
-
¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
¹³C NMR (101 MHz, CDCl₃): Signals corresponding to the pyridine ring carbons and the methoxy carbon are expected. The carbons attached to fluorine will appear as doublets due to C-F coupling.
-
Mass Spectrometry (EI): m/z = 145.03 (M⁺), confirming the molecular weight of the product.
Safety and Troubleshooting
-
Safety: Sodium methoxide is corrosive and reacts violently with water. Handle with care in a dry environment. Fluorinated pyridines are volatile and potentially toxic; always handle them within a fume hood.
-
Troubleshooting:
-
Low Yield: May result from wet reagents or solvent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incomplete Reaction: If the starting material persists, the reaction time can be extended, or the mixture can be gently warmed to 30-40 °C for a short period.
-
Formation of Byproducts: The presence of multiple spots on TLC may indicate di-substitution. This is typically caused by an uncontrolled temperature increase during reagent addition. Ensure slow, cooled addition.
-
References
A consolidated list of authoritative sources is provided below for further reading and verification.
-
Gram‐scale preparation of trifluoromethylated pyridine via cobalt‐catalyzed [2+2+2] cycloaddition. ResearchGate. [Link]
-
Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. Synfacts. [Link]
-
Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. ResearchGate. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. National Center for Biotechnology Information. [Link]
-
Nucleophilic substitution patterns in perfluoropyridine. ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
-
Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine. [Link]
- Process for the preparation of fluorinated pyridines.
-
Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. Journal of the Chemical Society (Resumed). [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
- Synthesis method of 2,3-difluoro-5-chloropyridine.
-
A Novel Synthesis of 2,3-Disubstituted-4-pyridones from 4-Methoxypyridine. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Gram-scale synthesis and further conversion of 4j. ResearchGate. [Link]
-
A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. National Center for Biotechnology Information. [Link]
- Preparation of difluorpyridine compounds.
- 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][6]pyridine-1,3-diones. ResearchGate. [Link]
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Process for the preparation of 2,3-difluoro-5-halopyridines.
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]
-
A gram scale preparation of 1-fluorocodeine and 1-fluorodihydrocodeine. ResearchGate. [Link]
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- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
Application Notes & Protocols: The Strategic Role of 2,3-Difluoro-4-methoxypyridine in the Synthesis of Novel Orexin Receptor Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The orexin system, a critical regulator of wakefulness and arousal, presents a compelling target for therapeutic intervention in sleep disorders like narcolepsy.[1][2] The development of small-molecule orexin receptor agonists is a promising strategy to address the profound orexin deficiency underlying this condition.[1] This guide provides an in-depth examination of the synthesis of such agonists, focusing on the strategic incorporation of 2,3-difluoro-4-methoxypyridine. We will explore the rationale behind utilizing fluorinated pyridine scaffolds in medicinal chemistry, detail the orexin signaling pathway, and provide validated, step-by-step synthetic protocols. The causality behind experimental choices, from catalyst selection in cross-coupling reactions to purification strategies, is elucidated to provide a field-proven framework for researchers in drug discovery.
Introduction: Targeting the Orexin System
Discovered in 1998, the orexin system consists of two neuropeptides, orexin-A (OX-A) and orexin-B (OX-B), and their corresponding G-protein coupled receptors (GPCRs), the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[2][3] These neurons, located in the lateral hypothalamus, project throughout the brain and are integral to stabilizing wakefulness, regulating appetite, and modulating reward pathways.[2][3][4] The loss of these orexin-producing neurons is the primary cause of narcolepsy, a debilitating neurological disorder characterized by excessive daytime sleepiness.[1][4]
While orexin receptor antagonists have been successfully developed to treat insomnia by suppressing the wake drive, the logical therapeutic approach for narcolepsy is agonism—replacing the missing orexin signal.[5][6][7][8] The development of potent, selective, and brain-penetrant small-molecule orexin receptor agonists is therefore a major goal in modern neuroscience drug discovery.
This document focuses on a key chemical building block that facilitates the construction of such complex molecules: This compound . We will dissect its role and provide actionable protocols for its use.
The Advantage of Fluorinated Pyridines in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[9][10] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[10][11][12]
The pyridine ring itself is a privileged scaffold, frequently found in approved therapeutic agents.[11][13] When combined, the fluorinated pyridine motif becomes a powerful tool. In the case of this compound:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can block potential "soft spots" in a molecule and increase its half-life.[12]
-
Modulated Basicity: The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the pyridine nitrogen. This can be crucial for tuning a compound's physicochemical properties, such as solubility and off-target activity (e.g., hERG liability).
-
Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
-
Synthetic Handle: The fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the presence of a suitable leaving group (e.g., a bromine or chlorine atom introduced at another position) allows for versatile palladium-catalyzed cross-coupling reactions.
The 4-methoxy group also plays a critical role, acting as an electron-donating group that can influence the electronic character of the ring, provide a hydrogen bond acceptor, and impart specific conformational preferences to the molecule.[14] This unique electronic push-pull system makes this compound a highly versatile and valuable intermediate.
Orexin Receptor Signaling: The Mechanism of Action
Orexin agonists must successfully mimic the action of endogenous orexin peptides by binding to and activating OX1R and/or OX2R. These receptors are GPCRs that primarily couple to the Gq/11 subtype of G-proteins.[15][16]
The signaling cascade proceeds as follows:
-
Binding and Activation: An orexin agonist binds to the extracellular domain of an orexin receptor.
-
G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[17]
-
Neuronal Depolarization: The resulting increase in intracellular Ca2+ concentration, along with other downstream pathways activated by DAG, leads to the depolarization of the neuron and promotes an excitatory postsynaptic potential, ultimately propagating the wakefulness signal.[17]
Caption: Orexin Receptor Signaling Pathway.
Synthetic Strategy & Workflow
A common strategy for synthesizing complex molecules like orexin agonists involves a convergent approach, where key fragments are synthesized separately and then joined together. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used method for forming C-C bonds between aryl or heteroaryl systems.[18][19][20]
In this context, a bromo-substituted this compound serves as a key electrophilic partner, ready to be coupled with a suitable boronic acid or ester derivative representing another portion of the target agonist.
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2,3-difluoro-4-methoxypyridine
Rationale: This protocol details the critical C-C bond formation step. The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand (like SPhos) is crucial for activating the relatively inert C-Br bond, especially on an electron-rich pyridine ring.[21] Potassium phosphate is selected as the base, as it is effective in many Suzuki couplings of heteroaryl halides.[18] A dioxane/water solvent system is used to solubilize both the organic and inorganic reagents.
| Reagent | CAS Number | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Vol |
| 5-Bromo-2,3-difluoro-4-methoxypyridine | 1242336-39-7 | 223.99 | 1.0 | 1.0 | 224 mg |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 657408-07-6 | 410.47 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane (degassed) | 123-91-1 | 88.11 | - | - | 4 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | - | 0.8 mL |
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-2,3-difluoro-4-methoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times to ensure all oxygen is removed.
-
Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed water (0.8 mL).
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired coupled product.
Protocol 2: Analytical Characterization
Rationale: Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Each technique provides a unique piece of structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of protons on the aromatic rings and alkyl groups. Integration should match the expected number of protons. Coupling patterns (e.g., doublets, triplets) provide information about adjacent protons.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The number of signals should correspond to the number of unique carbon atoms.
-
¹⁹F NMR: This is critical for fluorinated compounds. It will show signals for the two fluorine atoms on the pyridine ring, and their chemical shifts and coupling to each other (F-F coupling) and to adjacent protons (H-F coupling) are highly diagnostic.
-
-
Mass Spectrometry (MS):
-
Low-Resolution MS (LRMS): Typically performed via LC-MS during reaction monitoring to quickly confirm the presence of the product's molecular ion peak [M+H]⁺.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the final product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the purity of the final compound. A sample is injected onto a column and separated based on its polarity. The output chromatogram should ideally show a single major peak, and the area of this peak relative to the total area of all peaks is used to calculate the purity (e.g., >95%).
-
Data Summary (Illustrative)
The following table presents expected data for a hypothetical Suzuki coupling product. Actual results will vary based on the specific boronic acid used.
| Property | Expected Result | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Yield | 65-85% | Gravimetric |
| Purity | >98% | HPLC (254 nm) |
| ¹H NMR | Signals consistent with structure | 400 MHz NMR |
| ¹⁹F NMR | Two distinct fluorine signals | 376 MHz NMR |
| HRMS [M+H]⁺ | Calculated vs. Found (within 5 ppm) | ESI-TOF |
Conclusion
This compound stands out as a highly strategic and enabling building block in the synthesis of next-generation orexin receptor agonists. Its unique electronic properties, conferred by the difluoro and methoxy substituents, provide medicinal chemists with fine control over the metabolic stability, physicochemical properties, and synthetic accessibility of their target compounds. The protocols and rationale detailed herein offer a robust starting point for researchers aiming to leverage this powerful synthon in the discovery and development of novel therapeutics for narcolepsy and other disorders of hypersomnolence.
References
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Orexin Receptor Agonists as Possible Treatment for Narcolepsy and Idiopathic Hypersomnia | ACS Medicinal Chemistry Letters - ACS Publications. (2022-08-23). Available from: [Link]
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New method for introducing fluorinated components into molecules - Universität Münster. (2024-05-16). Available from: [Link]
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What are Orexin receptor agonists and how do they work? - Patsnap Synapse. (2024-06-25). Available from: [Link]
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Orexin receptor - Wikipedia. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. (2023-03-20). Available from: [Link]
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Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton - PubMed. (2022-03-01). Available from: [Link]
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The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PubMed Central. Available from: [Link]
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Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC - PubMed Central. Available from: [Link]
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Pharmacological characterization of the orexin/hypocretin receptor agonist Nag 26. (2018-10-15). Available from: [Link]
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Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. Available from: [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13). Available from: [Link]
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. (2016-08-01). Available from: [Link]
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Orexin Signaling: A Complex, Multifaceted Process - Frontiers. Available from: [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (2025-03-12). Available from: [Link]
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Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. (2017-05-05). Available from: [Link]
-
Daridorexant: A New Dual Orexin Receptor Antagonist for Insomnia - PMC. Available from: [Link]
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Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton. Available from: [Link]
-
Synthesis of Daridorexant | Semantic Scholar. (2021-02-16). Available from: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
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A molecular network map of orexin-orexin receptor signaling system - PubMed Central. (2022-12-08). Available from: [Link]
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Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. (2017-11-27). Available from: [Link]
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Orexin Receptors: Pharmacology and Therapeutic Opportunities - Annual Reviews. (2011-02-10). Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
Orexin - Wikipedia. Available from: [Link]
-
(PDF) Design and synthesis of orexin 1 receptor-selective agonists - ResearchGate. Available from: [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available from: [Link]
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Daridorexant - Idorsia. Available from: [Link]
-
Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton - ChemRxiv. Available from: [Link]
-
Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies - ResearchGate. (2025-09-27). Available from: [Link]
-
The role of the methoxy group in approved drugs - PubMed. (2024-07-05). Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Daridorexant - ResearchGate. (2025-08-06). Available from: [Link]
-
Orexin/hypocretin receptor signalling cascades - PMC - PubMed Central. Available from: [Link]
-
Synthesis of (3,4-dimethoxyphenoxy)alkylamino acetamides as orexin-2 receptor antagonists - PubMed. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
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- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the 2,3-Difluoro-4-methoxypyridine Scaffold
Abstract: The 2,3-difluoro-4-methoxypyridine core is a privileged scaffold in modern medicinal chemistry and materials science. The unique electronic interplay of two strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group on a pyridine ring presents both challenges and opportunities for selective functionalization. This guide provides a comprehensive overview of the key strategies for modifying this heterocycle, focusing on regioselective protocols for directed ortho-metalation (DoM), nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Each section combines mechanistic insights with detailed, field-proven protocols designed for immediate application by researchers in drug discovery and chemical synthesis.
The Electronic Landscape: Understanding Regioselectivity
The reactivity of the this compound ring is governed by the synergistic and antagonistic effects of its substituents.
-
Pyridine Nitrogen: Intrinsically electron-withdrawing, it deactivates the ring towards electrophilic attack and activates the C2, C4, and C6 positions for nucleophilic attack.
-
Fluorine Substituents (C2, C3): As highly electronegative atoms, they are potent sigma-withdrawing groups (-I effect), further deactivating the ring and making it highly electron-deficient. This significantly enhances its susceptibility to nucleophilic aromatic substitution (SNAr).
-
Methoxy Group (C4): This group exhibits a dual nature. It is inductively withdrawing (-I) but strongly resonance-donating (+M). Its primary influence is to act as a powerful directing group for ortho-metalation (DoM) and to modulate the sites of nucleophilic attack.
This electronic arrangement dictates the three primary avenues for selective functionalization:
-
C5-Position: Activated for deprotonation via Directed ortho-Metalation, guided by the C4-methoxy group.
-
C2-Position: Highly activated for Nucleophilic Aromatic Substitution due to the combined influence of the ring nitrogen and the C3-fluorine.
-
C6-Position: A secondary site for potential nucleophilic attack, though generally less reactive than C2.
Electrophilic aromatic substitution is generally disfavored due to the highly electron-deficient nature of the ring and is not a recommended strategy for this scaffold.
The Workhorse Strategy: Directed ortho-Metalation (DoM) at C5
Directed ortho-metalation is the most reliable and versatile strategy for introducing a wide array of functional groups at the C5 position. The methoxy group acts as a Directed Metalation Group (DMG), coordinating with a strong lithium base and directing deprotonation to the adjacent C5 carbon.[1][2][3]
Caption: Directed ortho-metalation (DoM) workflow at the C5 position.
Protocol 2.1: General Procedure for C5-Lithiation and Electrophilic Quench
This protocol describes the formation of the C5-lithio species followed by quenching with an electrophile, exemplified by the synthesis of this compound-5-carbaldehyde using N,N-dimethylformamide (DMF).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) or Lithium Diisopropylamide (LDA)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine, 1,2-dibromotetrachloroethane)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Scientist's Note: LDA is a less nucleophilic base and can be preferable to avoid potential addition to the pyridine ring, though with this electron-deficient system, deprotonation is typically fast.[4]
-
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithio-species may be indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise at -78 °C. For the synthesis of the aldehyde, add anhydrous DMF.
-
Warming: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature over 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Electrophile Quench | C5-Substituent | Typical Yield Range |
| N,N-Dimethylformamide (DMF) | -CHO (Aldehyde) | 65-80% |
| Iodine (I₂) | -I (Iodide) | 80-95% |
| 1,2-Dibromotetrachloroethane | -Br (Bromide) | 75-90% |
| Triisopropyl borate then H⁺ | -B(OH)₂ (Boronic Acid) | 60-75% |
| Chlorotrimethylsilane (TMSCl) | -Si(CH₃)₃ (TMS) | 85-95% |
| Yields are estimated based on similar systems reported in the literature.[5] |
Exploiting Electron Deficiency: Nucleophilic Aromatic Substitution (SNAr)
The C2 and C3 fluorine atoms are potential leaving groups for SNAr. Due to the activating effect of the ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate, the C2-fluorine is significantly more susceptible to substitution than the C3-fluorine.[6][7][8] This provides a highly regioselective method for introducing nucleophiles at the C2 position.
Sources
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- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yield for 2,3-Difluoro-4-methoxypyridine Substitutions
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2,3-Difluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of these reactions and optimize your yields.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
Q1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix this?
Potential Causes & Solutions:
-
Insufficiently Activated Nucleophile: Many SNAr reactions require a base to deprotonate the nucleophile, increasing its nucleophilicity.[1] If you are using a neutral nucleophile (e.g., an alcohol or amine), the addition of a suitable base is crucial.
-
Weak Bases: For moderately acidic nucleophiles, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
Strong Bases: For less acidic nucleophiles, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) may be necessary. Be cautious, as strong bases can be incompatible with certain functional groups and solvents.[2]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[3][4][5]
-
Recommended Solvents: Dipolar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are generally the solvents of choice as they effectively solvate the cationic counter-ion of the base and the charged intermediate.[2]
-
Alternative Solvents: Ethers like Tetrahydrofuran (THF) and 1,4-dioxane can also be used, sometimes with additives to increase the reaction rate.[2] Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.[4]
-
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60-120 °C) can significantly improve the reaction rate.[6]
-
Deactivated Substrate: While the fluorine atoms in this compound activate the ring towards nucleophilic attack, the methoxy group is an electron-donating group, which can slightly deactivate the ring compared to a pyridine with only electron-withdrawing substituents. In some cases, more forcing conditions (higher temperature, stronger base) may be needed.
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Understanding Regioselectivity in this compound:
Nucleophilic attack on the pyridine ring is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6).[7][8] This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.[7] In this compound, the potential sites for substitution are C2 and C3.
-
Predicted Major Product: Attack is strongly favored at the C2 position . This is due to the combined activating effect of the adjacent fluorine atom and the ability of the ring nitrogen to stabilize the resulting intermediate.
-
Minor Product: Substitution at the C3 position is significantly less favorable as the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.[7]
Strategies to Enhance Regioselectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which is expected to be the C2-substituted isomer.
-
Choice of Nucleophile: Bulky nucleophiles may exhibit higher selectivity for the more sterically accessible position.
-
Computational Analysis: For a deeper understanding of the factors governing regioselectivity in your specific system, quantum mechanical calculations (e.g., DFT) can be employed to compare the activation energies for attack at C2 and C3.[9][10][11]
Q3: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?
Common Side Reactions:
-
Hydrolysis of the Methoxy Group: Under strongly basic or acidic conditions, the 4-methoxy group can be susceptible to hydrolysis, leading to the corresponding 4-hydroxypyridine derivative.[12]
-
Mitigation: Use the mildest base and reaction conditions that afford a reasonable reaction rate. If possible, avoid aqueous workups until the reaction is complete and neutralized.
-
-
Disubstitution: If the reaction is run for too long or at too high a temperature, a second substitution reaction may occur, replacing the remaining fluorine atom.
-
Reaction with Solvent: Some solvents, particularly DMF, can decompose at high temperatures or in the presence of strong bases, leading to impurities.
-
Mitigation: Ensure the reaction temperature does not exceed the stability limit of the solvent. Consider alternative high-boiling point solvents like NMP or sulfolane if necessary.
-
II. Frequently Asked Questions (FAQs)
Q1: Which fluorine is more likely to be displaced in this compound?
The fluorine at the C2 position is the more likely leaving group. The pyridine nitrogen activates the ortho (C2) and para (C4) positions towards nucleophilic attack.[7][8] The electron-withdrawing fluorine atoms further activate the ring. The C2 position benefits from this activation by the ring nitrogen, making it the more electrophilic center.
Q2: What is the role of the 4-methoxy group in this reaction?
The 4-methoxy group is an electron-donating group. While electron-withdrawing groups generally accelerate SNAr reactions, the methoxy group at the C4 position can still influence the reaction:
-
Directing Effect: The methoxy group can influence the regioselectivity of the substitution.
-
Electronic Effect: As an electron-donating group, it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted or nitro-substituted pyridine.
Q3: How do I choose the right base for my reaction?
The choice of base depends on the pKa of your nucleophile. A general guideline is to use a base that is strong enough to deprotonate the nucleophile effectively but not so strong that it causes side reactions.[1]
| Nucleophile Type | Example | Recommended Base(s) |
| Alcohols, Phenols | Ethanol, Phenol | NaH, KOtBu, K₂CO₃, Cs₂CO₃ |
| Primary/Secondary Amines | Piperidine, Morpholine | K₂CO₃, Cs₂CO₃, Et₃N |
| Thiols | Thiophenol | K₂CO₃, Cs₂CO₃ |
| Carbon Nucleophiles | Malonates, Nitriles | NaH, LDA, KOtBu |
Q4: What are the best practices for setting up and monitoring these reactions?
-
Inert Atmosphere: Many bases used in SNAr reactions (e.g., NaH, KOtBu) are sensitive to moisture and oxygen. It is recommended to set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6][14]
-
Anhydrous Solvents: Use anhydrous solvents to prevent quenching of the base and unwanted side reactions.[6]
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC, LC-MS, or GC to determine the optimal reaction time and avoid the formation of byproducts.[13][15]
Q5: What are some common techniques for purifying the final product?
-
Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent is a standard initial purification step.[6][15]
-
Column Chromatography: Flash column chromatography on silica gel is a widely used technique to separate the desired product from unreacted starting materials, byproducts, and residual base.[13][15]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.[13]
-
Sublimation: For volatile, stable solids, sublimation can provide very high purity.[13]
III. Experimental Protocols & Visualizations
General Protocol for Nucleophilic Substitution of this compound
This is a general procedure and may require optimization for specific nucleophiles.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (1.0-1.2 equiv)
-
Base (1.2-1.5 equiv)
-
Anhydrous Solvent (e.g., DMF, DMSO, NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the base.
-
Add the anhydrous solvent and stir to dissolve or suspend the base.
-
If the nucleophile is a solid, add it to the vessel. If it is a liquid, add it dropwise via syringe.
-
Stir the mixture for a predetermined time (e.g., 15-30 minutes) to allow for deprotonation of the nucleophile.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress.
-
Upon completion, cool the reaction to room temperature and carefully quench it (e.g., with saturated aqueous ammonium chloride or water).
-
Proceed with aqueous workup and extraction, followed by purification.
Visualizing the Reaction Workflow
Caption: A typical experimental workflow for the SNAr reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
IV. References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. (n.d.). Retrieved from
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. Retrieved from
-
A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring. (n.d.). Benchchem. Retrieved from
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved from
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved from
-
(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Retrieved from
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Royal Society of Chemistry. Retrieved from
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. (2014). American Chemical Society. Retrieved from
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Retrieved from
-
SNAr Solvents and Reagents. (n.d.). Wordpress. Retrieved from
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc. Retrieved from
-
Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate. Retrieved from
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved from
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). Retrieved from
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Royal Society of Chemistry. Retrieved from
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. Retrieved from
-
SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (n.d.). ResearchGate. Retrieved from
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI. Retrieved from
-
Purification techniques for high-purity 4-methoxypyrene. (n.d.). Benchchem. Retrieved from
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. Retrieved from
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Retrieved from
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. Retrieved from
-
(PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). ResearchGate. Retrieved from
-
SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved from
-
Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). (n.d.). Journal of the Chemical Society C. Retrieved from
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. Retrieved from
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. Retrieved from
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Arylgermanes as Linkers for Solid Phase Synthesis. Retrieved from
-
Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. (n.d.). Benchchem. Retrieved from
-
(PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. (2017). ResearchGate. Retrieved from
-
Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. (n.d.). Benchchem. Retrieved from
-
Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. (n.d.). Benchchem. Retrieved from
-
15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from
-
EP2585436B1 - Process for preparing 4-hydroxypyridines. (n.d.). Google Patents. Retrieved from
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). NIH. Retrieved from
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxypyridine Analogs
Welcome to the Technical Support Center for the synthesis of 2,3-Difluoro-4-methoxypyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic campaigns. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Troubleshooting Guide: Common Side Products and Synthetic Challenges
Question 1: I am observing incomplete fluorination of my starting material (e.g., 2,3,5-trichloropyridine). What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete fluorination is a frequent hurdle when synthesizing difluorinated pyridines from polychlorinated precursors. The reaction typically proceeds stepwise, and stalling at the mono-fluorinated stage can significantly impact your yield of the desired 2,3-difluoro product.
Root Causes:
-
Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent (e.g., potassium fluoride) is critical. A molar ratio of at least 2.2 to 4.0 equivalents of KF to the trichloropyridine is often necessary to achieve complete conversion.
-
Low Reaction Temperature: The initial fluorine substitution may occur at a lower temperature, but subsequent substitutions often require higher temperatures to overcome the increased activation energy. A common procedure involves an initial heating phase at 180-190°C, followed by a second phase at 200-210°C to drive the formation of the difluoro product.[1]
-
Poor Solubility of Fluorinating Agent: The low solubility of alkali metal fluorides in common organic solvents can limit their reactivity. The use of a phase-transfer catalyst is crucial to facilitate the transport of the fluoride ion into the organic phase.
-
Presence of Moisture: Water can deactivate the fluorinating agent and compete with the desired reaction. Rigorous drying of reagents and solvents is essential.
Troubleshooting Protocol:
-
Optimize Fluorinating Agent Stoichiometry: Increase the molar equivalents of KF to your starting material. A good starting point is 3.0-4.0 equivalents.
-
Implement a Stepwise Temperature Gradient: Begin the reaction at a lower temperature (e.g., 180-190°C) for several hours to facilitate the initial fluorination, then increase the temperature to 200-210°C to promote the second fluorination.[1]
-
Employ a Phase-Transfer Catalyst: If not already in use, add a suitable phase-transfer catalyst such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide.
-
Ensure Anhydrous Conditions: Dry all reagents and solvents thoroughly before use. Consider using a Dean-Stark apparatus to remove any residual water during the reaction.
Question 2: My mass spectrometry analysis indicates the presence of trifluorinated byproducts. How can I prevent this over-fluorination?
Answer:
Over-fluorination, leading to the formation of trifluorinated species such as 2,3,5-trifluoropyridine, is a common side reaction when a third labile halogen is present on the pyridine ring.
Root Causes:
-
Excessively High Reaction Temperatures: While higher temperatures can drive the desired difluorination, they can also promote the unwanted third fluorination.
-
Prolonged Reaction Times: Extended reaction times at elevated temperatures increase the likelihood of over-fluorination.
-
High Concentration of Fluorinating Agent: A large excess of the fluorinating agent can contribute to the formation of the trifluorinated byproduct.
Troubleshooting Protocol:
-
Careful Temperature Control: Precisely control the reaction temperature and avoid overheating. The optimal temperature window for difluorination without significant over-fluorination needs to be empirically determined for your specific substrate.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like GC-MS or LC-MS. Quench the reaction once the desired difluorinated product is maximized and before significant amounts of the trifluorinated byproduct are formed.
-
Stoichiometric Control of Fluorinating Agent: Reduce the equivalents of the fluorinating agent. While a sufficient amount is needed for difluorination, a large excess should be avoided.
Question 3: I have identified isomeric impurities in my product. What is the origin of these isomers and how can I improve the regioselectivity of my reaction?
Answer:
The formation of isomeric byproducts is a common challenge in the synthesis of polysubstituted pyridines. The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyridine ring is highly dependent on the electronic environment of the ring carbons.
Root Causes:
-
Competing Reaction Sites: In a polysubstituted pyridine, multiple positions can be susceptible to nucleophilic attack. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[2][3][4]
-
Influence of Substituents: The directing effects of existing substituents can influence the position of the incoming nucleophile. Electron-withdrawing groups will further activate the positions ortho and para to them for nucleophilic attack.
Improving Regioselectivity:
-
Choice of Starting Material: The substitution pattern of your starting material is the primary determinant of the final product's regiochemistry. Carefully select a precursor that favors the formation of your desired isomer.
-
Reaction Conditions: While the inherent electronics of the pyridine ring are the dominant factor, reaction conditions such as solvent and temperature can sometimes influence the isomeric ratio. Systematic optimization of these parameters may improve the selectivity.
-
Purification: In cases where isomeric byproducts are unavoidable, efficient purification techniques such as column chromatography or crystallization are essential to isolate the desired product.
Question 4: My final product is contaminated with a demethylated analog (a pyridone). What causes this and how can I prevent it?
Answer:
The presence of a pyridone byproduct indicates that demethylation of the 4-methoxy group has occurred. This is a common side reaction for methoxy-substituted pyridines, especially under certain reaction conditions.
Root Causes:
-
Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to the cleavage of the methyl ether.
-
Nucleophilic Attack on the Methyl Group: Certain nucleophiles can attack the methyl group of the methoxy ether, leading to demethylation. Reagents like L-selectride and sodium trimethylsilanethiolate are known to effect the demethylation of methoxypyridines.[2][5]
-
Hydrolysis: If water is present in the reaction mixture, particularly under acidic or basic conditions, it can lead to the hydrolysis of the methoxy group to the corresponding pyridone.
Preventive Measures:
-
Mild Reaction Conditions: Employ milder reaction conditions whenever possible. Avoid strong acids and bases and use the lowest effective temperature.
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry to prevent hydrolysis.
-
Choice of Reagents: Be mindful of the nucleophiles used in subsequent reaction steps. If a strong nucleophile is required, consider protecting the methoxy group or choosing a different synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound analogs?
The most prevalent synthetic strategy involves a two-step process starting from a polychlorinated pyridine, typically 2,3,5-trichloropyridine. The first step is a double nucleophilic aromatic substitution of the chlorine atoms at positions 2 and 3 with fluoride ions, usually from potassium fluoride with a phase-transfer catalyst. The resulting 2,3-difluoro-5-chloropyridine is then subjected to a second nucleophilic aromatic substitution at the 4-position (if starting from a 2,3,4-trichloropyridine precursor) or a related functional group transformation to introduce the methoxy group.
Q2: How does the position of the fluorine atoms influence the reactivity of the pyridine ring?
Fluorine is a strongly electron-withdrawing atom. The presence of two fluorine atoms at the 2 and 3 positions significantly deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.
Q3: Can I use other fluorinating agents besides potassium fluoride?
Yes, other fluorinating agents can be used. Cesium fluoride is more reactive than potassium fluoride but is also more expensive. Reagents like Selectfluor® are used for electrophilic fluorination, which proceeds through a different mechanism and may lead to different products.[3][6] The choice of fluorinating agent will depend on the specific substrate and the desired transformation.
Q4: What analytical techniques are most useful for identifying side products in my reaction?
A combination of analytical techniques is recommended for a thorough analysis of your reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is particularly useful for identifying and quantifying isomeric impurities. ¹⁹F NMR is essential for characterizing fluorinated compounds.
Data Summary and Visualization
Table 1: Troubleshooting Summary for Side Product Formation
| Side Product | Potential Causes | Recommended Solutions |
| Mono-fluorinated Intermediate | Insufficient fluorinating agent, low temperature, moisture | Increase KF stoichiometry, use a temperature gradient, ensure anhydrous conditions |
| Trifluorinated Byproduct | High temperature, prolonged reaction time | Precise temperature control, reaction monitoring |
| Isomeric Impurities | Competing SNAr reaction sites | Judicious choice of starting material, optimization of reaction conditions, purification |
| Demethylated Product (Pyridone) | Harsh conditions (acid/base, heat), nucleophilic attack, hydrolysis | Use mild conditions, ensure anhydrous conditions, select compatible reagents |
Diagram 1: General Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side products.
References
-
Makino, K., Hasegawa, Y., Inoue, T., et al. Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. [Link]
-
Gibson, K. J.; D'Alarcao, M.; Leonard, N. J. Rearrangements of azabiphenylenes. The impact of nitrogen number and position. J. Org. Chem.1985 , 50 (14), 2462–2468. [Link]
-
Kovaleva, E. A., et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules2020 , 25(14), 3143. [Link]
-
Shiao, M.-J., Ku, W.‐S., & Hwu, J. R. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles1993 , 36, 323-328. [Link]
-
Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. [Link]
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
Sources
- 1. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Difluoro-4-methoxypyridine Derivatives
Welcome to the technical support center for the purification of 2,3-difluoro-4-methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties conferred by the fluoro and methoxy substituents on the pyridine ring can present specific challenges during purification. This resource aims to equip you with the knowledge to overcome these hurdles and achieve high purity for your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Separation of My Product from Starting Materials/Byproducts During Column Chromatography.
Question: I'm struggling to separate my this compound derivative from closely-eluting impurities on a silica gel column. What can I do to improve the resolution?
Answer: This is a common challenge, often stemming from the polarity of your target molecule being very similar to that of the impurities. The electron-withdrawing nature of the two fluorine atoms and the electron-donating methoxy group create a unique electronic profile that influences the molecule's interaction with the stationary phase.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Polarity Adjustment: If your compound is eluting too quickly with the impurities, decrease the polarity of your eluent system. Conversely, if it's strongly retained, a gradual increase in polarity is needed. A shallow gradient elution can often provide better separation than an isocratic one.
-
Solvent Selectivity: Don't just think in terms of polarity. Different solvents have different selectivities based on their hydrogen bonding capabilities and dipole moments.
-
Consider switching from a standard hexane/ethyl acetate system to one involving dichloromethane, methyl tert-butyl ether (MTBE), or acetone. For particularly polar compounds, a small percentage of methanol in dichloromethane can be effective.[1][2]
-
For basic pyridine compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can deactivate acidic sites on the silica gel, leading to sharper peaks and better separation.[3]
-
-
-
Stationary Phase Selection:
-
Alumina: If you suspect your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina as the stationary phase.
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (C18) flash chromatography can be a powerful alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
-
Sample Loading Technique:
-
Dry Loading: If your compound has poor solubility in the initial eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the top of your column. This technique often results in sharper bands.
-
Issue 2: My this compound Derivative is Unstable on Silica Gel.
Question: I'm observing degradation of my compound during column chromatography on silica gel. What is causing this and how can I prevent it?
Answer: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. The combination of fluorine and methoxy groups can influence the stability of the pyridine ring and any other functional groups present in your derivative.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your eluent system containing 1-2% triethylamine. This will neutralize the acidic sites.[3]
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: As mentioned previously, these are excellent alternatives for acid-sensitive compounds.
-
Treated Silica: Consider using commercially available deactivated silica gel.
-
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation. A faster flow rate can reduce the time your compound is in contact with the stationary phase.
-
Consider Alternative Purification Methods: If your compound is highly sensitive, it may be best to avoid silica gel chromatography altogether. Recrystallization or preparative HPLC could be more suitable options.
Issue 3: Difficulty in Removing a Persistent, Colored Impurity.
Question: My purified this compound derivative has a persistent yellow or brown tint. How can I remove this colored impurity?
Answer: Discoloration in pyridine derivatives is often due to the presence of oxidized impurities or degradation products.[4] These can be highly colored and sometimes difficult to separate by standard chromatographic methods.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve your impure product in a suitable organic solvent and add a small amount of activated charcoal (typically 1-5% by weight). Stir or gently heat the mixture for a short period (15-30 minutes), and then filter it through a pad of celite to remove the charcoal. The charcoal will adsorb many colored impurities. Be aware that this can also lead to some loss of your desired product.
-
Chemical Treatment Prior to Final Purification:
-
In some cases for general pyridine purification, a pre-treatment with an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation can remove certain impurities.[4] However, this should be approached with caution as it may not be compatible with your specific derivative. Small-scale trials are essential.
-
-
Recrystallization: A carefully chosen recrystallization solvent system can be highly effective at excluding colored impurities into the mother liquor.
Issue 4: My Compound Fails to Crystallize, or "Oils Out" During Recrystallization.
Question: I'm trying to purify my this compound derivative by recrystallization, but it either remains an oil or separates as an oil upon cooling. What should I do?
Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, or when the solubility of the compound in the solvent is too high even at low temperatures. The presence of impurities can also inhibit crystallization.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Single Solvent: If using a single solvent, ensure your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the solubility is too high, the solvent is not suitable.
-
Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5] Common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[6][7]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
-
Ensure Sufficient Purity: If the compound is heavily impure, it may be necessary to first perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do the fluoro and methoxy groups on the pyridine ring affect its basicity, and what are the implications for purification?
A1: The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity.[8] The methoxy group is electron-donating through resonance but can be weakly electron-withdrawing inductively. The net effect is a significant reduction in the basicity of the this compound ring compared to pyridine itself.
Implications for Purification:
-
Acid-Base Extraction: While a standard acid wash (e.g., with 1M HCl) is effective for extracting simple pyridines from an organic layer, it may be less efficient for these electron-deficient derivatives. A stronger acid or multiple extractions may be necessary to protonate the weakly basic nitrogen and transfer it to the aqueous phase. Conversely, when recovering the product from the acidic aqueous layer by basification, ensure the pH is sufficiently high to deprotonate the pyridinium ion.
-
Chromatography: The reduced basicity means that the interaction with acidic sites on silica gel is weaker compared to more basic pyridines. This can sometimes lead to better chromatographic behavior with less tailing.
Q2: What are some good starting solvent systems for column chromatography of this compound derivatives?
A2: The polarity of your specific derivative will depend on other substituents. However, a good starting point for method development would be a gradient of ethyl acetate in hexanes.
| Starting Eluent Composition (Hexane:Ethyl Acetate) | Typical Compound Polarity |
| 95:5 to 90:10 | For less polar derivatives |
| 80:20 to 70:30 | For moderately polar derivatives |
| 50:50 and higher | For more polar derivatives |
For more challenging separations, consider the solvent systems mentioned in the troubleshooting guide, such as those incorporating dichloromethane or MTBE.
Q3: What are the most common impurities I should be looking for?
A3: The impurities will largely depend on the synthetic route used. However, some common possibilities include:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Partially Fluorinated Intermediates: If the synthesis involves a fluorination step, you may have isomers with only one fluorine atom.
-
Hydrolysis Products: If the methoxy group is introduced via nucleophilic substitution of a halide, hydrolysis of the starting material or product could lead to the corresponding pyridone.
-
Positional Isomers: Depending on the synthetic strategy, you may have isomers with the substituents in different positions.
-
Residual Solvents and Reagents: Solvents from the reaction or work-up, as well as any catalysts or excess reagents, can be present. NMR spectroscopy is a powerful tool for identifying residual solvents.[9][10][11][12][13]
Q4: Can I use distillation to purify my this compound derivative?
A4: Distillation is a viable purification method for compounds that are thermally stable and have a sufficiently high vapor pressure. If your derivative is a liquid or a low-melting solid and is stable at its boiling point (which may require vacuum distillation to lower), this can be an effective technique, particularly for removing non-volatile impurities. However, for many complex drug-like molecules, which are often high-boiling solids, distillation is not a practical option.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for determining purity. A reversed-phase method with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point.[14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your compound and identifying any impurities that contain these nuclei.
-
Mass Spectrometry (MS): This provides the molecular weight of your compound and can help in identifying impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to monitor the progress of a purification.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Logical Flow for Column Chromatography Method Development
Caption: Workflow for developing a column chromatography method.
References
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com. Retrieved from [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (2025).
-
Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
- Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- American Chemical Society. (2010).
-
Reddit. (2019). Column chromatography - which eluent system?. r/OrganicChemistry. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2025). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Retrieved from [Link]
- (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
YouTube. (2012). 7 O Chem Column Chromatography (cc). Retrieved from [Link]
-
ResearchGate. (2025). A Novel Synthesis of 2,3-Disubstituted-4-pyridones from 4-Methoxypyridine. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
-
PubMed. (n.d.). Partial reduction of electron-deficient pyridines. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
American Chemical Society. (2024). Electron-Poor Iridium Pincer Complexes as Dehydrogenation Catalysts: Investigations into Deactivation through Formation of N2, CO, and Hydride Complexes. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][6]pyridine-1,3-diones. Retrieved from [Link]
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
- BenchChem. (2025). The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide. BenchChem.
-
American Chemical Society. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. epfl.ch [epfl.ch]
- 13. researchgate.net [researchgate.net]
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- 15. helixchrom.com [helixchrom.com]
- 16. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. ptfarm.pl [ptfarm.pl]
Technical Support Center: Navigating C-N Coupling with 2,3-Difluoro-4-methoxypyridine
Welcome to the technical support center dedicated to overcoming the challenges associated with the C-N coupling of 2,3-difluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this particularly challenging substrate. Here, we will dissect the underlying chemical principles governing its reactivity and provide actionable, field-proven troubleshooting strategies to enable successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination?
The low reactivity of this compound in traditional Buchwald-Hartwig amination is a consequence of a combination of electronic and steric factors.[1][2]
-
Electronic Effects: The pyridine nitrogen and the methoxy group at the 4-position are both strongly electron-donating, which increases the electron density of the aromatic ring. While the fluorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect, their lone pairs can also participate in resonance, which can partially offset this. The net effect is an electron-rich pyridine ring. This high electron density can hinder the oxidative addition of the palladium(0) catalyst to the C-F bond, a crucial and often rate-limiting step in the catalytic cycle.[3][4]
-
Steric Hindrance: The fluorine atom at the 2-position, adjacent to the potential site of coupling (assuming a leaving group at position 3, or C-H activation), can sterically shield the reaction center. This steric bulk can impede the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.
-
Pyridine Nitrogen Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, unreactive species.[5]
Q2: I am observing no reaction or very low conversion. What are the first parameters I should adjust?
When facing a stalled reaction, a systematic screen of the core reaction components is the most effective approach. The catalyst system—specifically the ligand—and the base are the most critical variables to investigate.
-
Ligand Screening: For challenging electron-rich substrates, standard phosphine ligands are often ineffective. It is essential to employ sterically hindered and electron-rich biarylphosphine ligands. These ligands promote the reductive elimination step and can stabilize the palladium catalyst, preventing decomposition.[6][7][8] A good starting point is to screen a panel of established ligands known for their efficacy in difficult couplings.
-
Base Selection: The choice of base is not trivial. Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner. However, the nature of the base can also influence the catalytic cycle in more subtle ways.[9] If a common base like sodium tert-butoxide (NaOtBu) is failing, consider switching to other strong bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[10]
-
Temperature and Reaction Time: These reactions often require elevated temperatures to overcome the high activation energy of the oxidative addition step. If you are running the reaction at a moderate temperature (e.g., 80 °C), a stepwise increase to 100-120 °C may be beneficial. Correspondingly, extending the reaction time should be considered.
Q3: Are there alternatives to palladium catalysis for this type of transformation?
Yes, nickel-based catalytic systems are emerging as a powerful alternative for cross-coupling reactions involving electron-rich aryl electrophiles.[11] Nickel catalysts can exhibit different reactivity profiles compared to palladium and may be more effective at activating the C-F bond of your substrate. In some cases, nickel catalysis can be combined with photoredox catalysis to access different catalytic cycles and overcome the limitations of traditional thermal methods.[11][12]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting your C-N coupling reaction with this compound.
Issue 1: Consistently Low or No Product Yield
If after initial adjustments you are still facing poor results, a more thorough investigation is warranted.
The active Pd(0) species may not be forming efficiently, or it may be decomposing before it can participate in the catalytic cycle.
-
Solution 1: Switch to a Pre-catalyst. Instead of generating the active catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand, use a well-defined palladium pre-catalyst.[4] Pre-catalysts are air-stable and are designed for reliable and rapid generation of the active Pd(0) species upon exposure to a base.
-
Solution 2: Rigorous Exclusion of Air and Moisture. Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13] Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period) and that the reaction is set up and maintained under a strict inert atmosphere. All reagents and glassware must be scrupulously dried.
The chosen ligand may not possess the right balance of steric and electronic properties to facilitate the challenging oxidative addition and reductive elimination steps with this specific substrate.
-
Solution: Systematic Ligand Screening. A focused screening of ligands is one of the most powerful tools at your disposal. Below is a table of recommended ligands for challenging Buchwald-Hartwig aminations.
| Ligand | Structure | Key Features & Rationale |
| RuPhos |
| A highly electron-rich and sterically hindered biarylphosphine ligand. Excellent for coupling of secondary amines and challenging aryl chlorides.[8] |
| BrettPhos |
| Another highly active biarylphosphine ligand, known for its effectiveness in the amination of aryl mesylates and the selective monoarylation of primary amines.[8] |
| Josiphos Ligands |
| A class of ferrocene-based diphosphine ligands that have shown success in the coupling of challenging substrates, including 4-chloropyridines.[10] |
| tBuXPhos |
| A dialkylbiaryl phosphine ligand that is effective for a broad range of C-N coupling reactions. |
A representative structure is shown for Josiphos ligands; various derivatives are available.
Issue 2: Observation of Side Products
The formation of significant side products indicates that alternative reaction pathways are competing with your desired C-N coupling.
This is the replacement of a fluorine atom with a hydrogen atom, leading to the formation of 2-fluoro-4-methoxypyridine or 3-fluoro-4-methoxypyridine.
-
Solution 1: Re-evaluate the Base. This side reaction can sometimes be exacerbated by the choice of base and the presence of trace amounts of water. Screening different bases (e.g., switching from an alkoxide to a carbonate base like Cs₂CO₃) may mitigate this issue.
-
Solution 2: Lower the Reaction Temperature. High temperatures can sometimes promote side reactions. If you are getting a partial conversion to your desired product alongside the hydrodefluorination byproduct, try running the reaction at a lower temperature for a longer duration.
In some cases, oxidative coupling of the amine partner can occur.
-
Solution: Adjust Stoichiometry. While a slight excess of the amine is common, a large excess can sometimes lead to side reactions. Try using a stoichiometry closer to 1:1.1 (pyridine:amine).
Visualizing the Path to Success
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Troubleshooting Workflow
Caption: A decision tree for systematic troubleshooting of the C-N coupling reaction.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the palladium-catalyzed C-N coupling cycle.
Experimental Protocol: A Recommended Starting Point
This protocol provides a robust starting point for the C-N coupling of this compound with a generic secondary amine. Note: This is a general procedure and may require optimization for your specific amine.
Materials:
-
This compound
-
Amine coupling partner (e.g., morpholine)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., RuPhos)
-
Base (e.g., LHMDS, 1.0 M solution in THF)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium pre-catalyst (1-2 mol%).
-
Reagent Addition: Under an inert atmosphere (in a glovebox or via a Schlenk line), add this compound (1.0 equiv).
-
Solvent and Amine: Add the anhydrous solvent (to make a ~0.1 M solution), followed by the amine (1.2 equiv).
-
Base Addition: Add the LHMDS solution (1.5 equiv) dropwise at room temperature.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with the organic solvent, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 7. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 2,3-Difluoro-4-methoxypyridine Reactions
Welcome to the technical support center for reactions involving 2,3-Difluoro-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this specific substrate. Given its unique electronic properties, stemming from two electron-withdrawing fluorine atoms and the coordinating pyridine nitrogen, achieving high efficiency and selectivity in cross-coupling reactions requires careful consideration of the catalytic system.
This document provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for catalyst optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound, and what catalyst systems are typically used?
A1: The most prevalent reactions are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst, specific ligand selection is critical.[1]
-
For Suzuki-Miyaura Coupling: Catalyst systems often employ bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[2]
-
For Buchwald-Hartwig Amination: This reaction is notoriously challenging with electron-deficient pyridines. Highly active catalysts are required, often utilizing sterically hindered biarylphosphine ligands.[3][4]
| Reaction Type | Pre-catalyst Example | Ligand Example | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, 2-MeTHF |
| Buchwald-Hartwig | G3/G4 Palladacycles | XPhos, RuPhos, BrettPhos | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane, CPME |
Q2: What is a sensible starting point for catalyst loading in a new reaction with this compound?
A2: For initial screening, a catalyst loading of 1-3 mol% is a common starting point.[5] It is high enough to likely afford some product, providing a baseline for optimization, but not so high as to be wasteful or mask other underlying issues. For particularly challenging couplings, such as with aryl chlorides or sterically hindered amines, starting at the higher end of this range (or even up to 5 mol%) may be necessary.[3][6] The goal of optimization is to reduce this loading as much as possible while maintaining high yield and a reasonable reaction time.
Q3: How does increasing or decreasing catalyst loading specifically affect the reaction outcome?
A3: Catalyst loading directly influences reaction kinetics and, in some cases, selectivity.
-
Increasing Catalyst Loading:
-
Pros: Generally leads to a faster reaction rate and can help overcome partial catalyst deactivation.[5] This can be a useful strategy if you are facing a stalled reaction.
-
Cons: Increases cost, complicates product purification due to higher residual metal content, and can sometimes promote side reactions if the catalytic cycle for the desired product is slower than for an undesired pathway.[7]
-
-
Decreasing Catalyst Loading:
-
Pros: Reduces cost and simplifies purification. It is the primary goal of process optimization.
-
Cons: Can lead to significantly longer reaction times or incomplete conversion if the catalyst turnover number (TON) is not sufficiently high or if deactivation pathways are competitive.[8]
-
Q4: Why is catalyst inhibition a particular concern with pyridine-containing substrates?
A4: The nitrogen lone pair on the pyridine ring can act as a ligand, strongly coordinating to the active Pd(0) catalytic species. This coordination can form a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity, effectively "poisoning" the catalyst.[5] This is a primary reason why reactions with pyridines can be sluggish and often require specialized, bulky ligands that disfavor the formation of these inhibitory complexes.[9][10]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q5: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A5: This is a common and multifaceted problem. A systematic approach is required to diagnose the root cause.
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The pyridine substrate itself may be inhibiting the catalyst.[5]
-
Solution: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos) to destabilize the inhibitory pyridine-Pd complex. Consider using a well-defined pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species.[5]
-
-
Inefficient Oxidative Addition: The C-F or other C-X bond is not being effectively activated by the catalyst. This is particularly true for C-Cl bonds.[6]
-
Solution: Increase reaction temperature. Switch to a more electron-rich ligand to promote oxidative addition. If using an aryl halide, the order of reactivity is typically I > Br > OTf >> Cl. Ensure your catalyst system is appropriate for the halide being used.
-
-
Poor Reagent/Solvent Quality: Trace amounts of water or oxygen can deactivate the catalyst, especially Pd(0). The base may be of poor quality or insoluble.
-
Incorrect Base or Solvent: The chosen base may not be strong enough, or it may be poorly soluble. Certain solvents can also inhibit the catalyst.
Workflow for Troubleshooting Low Conversion
Below is a logical workflow to diagnose and solve low-yield reactions.
Q6: I am observing the formation of palladium black, and the reaction has stalled. What is happening?
A6: The formation of palladium black indicates that the active, soluble Pd(0) species has agglomerated into inactive, bulk palladium metal.[5] This is a common catalyst decomposition pathway.
Potential Causes & Solutions:
-
Slow Catalytic Cycle: If any step in the cycle (e.g., oxidative addition or reductive elimination) is slow, the lifetime of the Pd(0) intermediate in solution increases. This gives it more time to agglomerate. This is often the case with inhibitory substrates like pyridines.[5]
-
Solution: The primary fix is to accelerate the catalytic cycle. This is best achieved by optimizing the ligand. Bulky, electron-rich phosphine ligands can accelerate key steps and provide steric protection around the metal center, preventing aggregation.
-
-
High Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition pathways.
-
Solution: Find the optimal temperature that balances reaction rate and catalyst stability. Try lowering the temperature by 10-20 °C to see if decomposition is mitigated without sacrificing too much reaction speed.
-
Q7: My reaction is producing significant byproducts, such as homocoupled starting materials or dehalogenated pyridine. How can I improve selectivity?
A7: Byproduct formation points to competing reaction pathways that are out-pacing the desired cross-coupling.
Potential Causes & Solutions:
-
Homocoupling: This occurs when the organometallic reagent (e.g., boronic acid in a Suzuki reaction) couples with itself. It is often promoted by the presence of oxygen.
-
Dehalogenation: The halide on the pyridine is replaced by a hydrogen atom. This is a form of hydrodehalogenation, often involving the solvent or trace water as a proton source.
-
Solution: The choice of ligand and base is critical. This side reaction is highly system-dependent, so screening different ligand/base combinations is the most effective strategy. Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.[5]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a systematic approach to determine the minimum required catalyst loading for a reaction.
Methodology:
-
Setup: Prepare a series of identical reaction vials under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: To each vial, add the this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst and the ligand in the reaction solvent. Add the appropriate volume of these stock solutions to each vial to achieve a range of catalyst loadings (e.g., 3.0%, 2.0%, 1.0%, 0.5%, 0.1%, 0.05 mol%).
-
Reaction: Add the degassed solvent to each vial to reach the target concentration (typically 0.1-0.5 M).[6] Seal the vials and place them in a pre-heated reaction block or oil bath.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it, and analyze by a suitable method (HPLC, LC-MS, or GC-MS) to determine the conversion to product.[11][12]
-
Analysis: Plot the % conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides complete conversion within the desired timeframe.
Protocol 2: Kinetic Monitoring by ¹H NMR or LC-MS to Diagnose Catalyst Issues
This protocol allows for real-time or quasi-real-time monitoring to understand reaction kinetics and identify catalyst deactivation.[11]
Methodology:
-
Preparation (for NMR): In a glovebox, combine all reagents (substrate, coupling partner, base, pre-catalyst, ligand, and an internal standard with a known concentration) in an NMR tube. Add the deuterated solvent, cap the tube, and shake to mix.
-
Data Acquisition: Immediately place the NMR tube into a pre-heated NMR spectrometer. Acquire spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product versus time. A reaction that proceeds smoothly will show a steady increase in product until the starting material is consumed. A curve that plateaus prematurely, before full conversion, is a strong indicator of catalyst deactivation.[5]
-
Alternative (for LC-MS): For reactions not amenable to NMR, set up the reaction as described in Protocol 1. At regular intervals, withdraw a small, precise aliquot, quench it immediately (e.g., with dilute acid), dilute it, and inject it onto an LC-MS system for quantitative analysis.[12]
Visualization of Catalytic Cycle and Pyridine Inhibition
This diagram illustrates the general palladium-catalyzed cross-coupling cycle and highlights the point of catalyst inhibition by the pyridine substrate.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates. Benchchem.
- Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis. Benchchem.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Optimization of the Buchwald-Hartwig coupling reaction of 1a with 4-methoxybenzamide 2a. ResearchGate.
- Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- optimizing base and solvent for Buchwald-Hartwig amination. Benchchem.
- Optimization of reaction conditions. ResearchGate.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
- Buchwald–Hartwig amination. Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Optimization of the Reaction Conditions. ResearchGate.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Innovations in Engineering and Technology.
- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Examples of common photoredox catalysts. ResearchGate.
- Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. PubMed Central.
- Metathesis Catalysts. Umicore.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Innovations in Engineering and Technology.
- meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
- Navigating the Analysis of 2-Bromo-3-methoxypyridine Reaction Mixtures: A Comparative Guide to HPLC and LC-MS. Benchchem.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- analytical methods. ResearchGate.
- Metalloporphyrin- and metallocorrole-based catalysts for the oxygen reduction reaction: from molecules to materials. Royal Society of Chemistry.
- Analytical Methods. CONICET.
- Catalytic performance of different catalysts. ResearchGate.
Sources
- 1. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. interesjournals.org [interesjournals.org]
- 9. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. benchchem.com [benchchem.com]
stability of 2,3-Difluoro-4-methoxypyridine under acidic or basic conditions
Welcome to the Technical Support Center for 2,3-Difluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have synthesized our expertise to help you navigate the potential challenges related to the stability of this compound under various chemical environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?
When working with this compound, the primary stability concerns in both acidic and basic media revolve around the potential for hydrolysis of the methoxy group and nucleophilic aromatic substitution (SNAr) of the fluorine atoms. The pyridine ring itself can also be protonated under acidic conditions, which can influence its reactivity.
Under acidic conditions , the ether linkage of the methoxy group is susceptible to protonation, followed by nucleophilic attack by water or other nucleophiles present in the medium. This can lead to the formation of 2,3-Difluoro-4-hydroxypyridine. The rate of this hydrolysis is dependent on the acid concentration and temperature.[1][2][3]
Under basic conditions , the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring towards nucleophilic attack. Hydroxide ions can act as nucleophiles, potentially displacing one of the fluorine atoms to yield a hydroxypyridine derivative. The position of substitution will depend on the relative activation of the C-F bonds. Generally, positions ortho and para to the nitrogen are most activated.
Q2: I am observing unexpected byproducts in my reaction mixture containing this compound after a basic workup. What could be happening?
The formation of unexpected byproducts during a basic workup is likely due to the degradation of your target molecule. The primary suspect is base-catalyzed hydrolysis or nucleophilic substitution.
Potential Degradation Pathways under Basic Conditions:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the pyridine ring are susceptible to displacement by nucleophiles, including hydroxide ions from your basic solution. This would result in the formation of fluorinated hydroxypyridines.
-
Hydrolysis of the Methoxy Group: While less common under basic conditions for aryl ethers, strong basic conditions and elevated temperatures could potentially lead to the cleavage of the methyl group, yielding a phenoxide-like intermediate.
To troubleshoot this, consider the following:
-
Use a milder base: If possible, switch to a weaker base like sodium bicarbonate or an organic base like triethylamine for your workup.
-
Lower the temperature: Perform the workup at a lower temperature (e.g., 0 °C) to minimize the rate of degradation.
-
Minimize contact time: Reduce the exposure of your compound to the basic solution as much as possible.
-
Analytical Monitoring: Use techniques like LC-MS or GC-MS to identify the byproducts, which can provide clues about the degradation pathway.[4]
Troubleshooting Guide
Problem 1: Loss of compound during acidic purification (e.g., reverse-phase HPLC with TFA).
Symptoms:
-
Low recovery of this compound after purification.
-
Appearance of a more polar peak in the chromatogram.
Root Cause Analysis: The trifluoroacetic acid (TFA) in the mobile phase can create a sufficiently acidic environment to catalyze the hydrolysis of the 4-methoxy group to a 4-hydroxy group. The resulting 2,3-Difluoro-4-hydroxypyridine is more polar and will have a different retention time.
Solutions:
-
Use a different acid modifier: Consider using a less harsh acid like formic acid or acetic acid in your mobile phase.
-
Optimize purification time: Minimize the time the compound is exposed to the acidic mobile phase.
-
Temperature control: Run the purification at a lower temperature if your HPLC system allows.
Problem 2: Instability in protic solvents under prolonged storage.
Symptoms:
-
A decrease in the purity of this compound over time when stored in solvents like methanol or water.
-
The appearance of new signals in NMR or new peaks in LC-MS analysis of the stored sample.
Root Cause Analysis: Even neutral protic solvents can facilitate slow degradation, particularly if trace amounts of acidic or basic impurities are present. Light can also sometimes catalyze the degradation of similar heterocyclic compounds.[5]
Solutions:
-
Aprotic Solvents: For long-term storage in solution, use aprotic solvents like acetonitrile, THF, or dichloromethane.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]
-
Protection from Light: Store solutions in amber vials to protect against photodegradation.
-
Refrigeration: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.[6]
Experimental Protocols
Protocol 1: Assessing Stability of this compound under Acidic Conditions
This protocol provides a framework for evaluating the stability of your compound in an acidic medium.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Setup: In a clean vial, add 100 µL of the stock solution to 900 µL of 1 M HCl.
-
Time Points: Incubate the reaction mixture at room temperature. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into a mobile phase-like solution (e.g., 950 µL of 50:50 ACN/water) to stop further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the parent compound and look for the appearance of new peaks.
Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation rate.
| Time (hours) | Peak Area of Parent | % Remaining |
| 0 | 1,000,000 | 100 |
| 1 | 950,000 | 95 |
| 2 | 900,000 | 90 |
| 4 | 800,000 | 80 |
| 8 | 650,000 | 65 |
| 24 | 300,000 | 30 |
Protocol 2: Assessing Stability under Basic Conditions
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC or LC-MS system
Procedure: Follow the same procedure as in Protocol 1, but substitute 1 M HCl with 1 M NaOH.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely mechanisms of degradation for this compound.
Caption: Acid-catalyzed hydrolysis of the methoxy group.
Caption: Nucleophilic substitution under basic conditions.
References
- Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2(3), 566–572.
- Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Journal of Biological Chemistry, 235, 433–437.
- Ni, K., & Toste, F. D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 984–987.
- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627.
- Pérez-de-los-Reyes, C., et al. (2021). Atlas of the microbial degradation of fluorinated pesticides. Critical Reviews in Environmental Science and Technology, 51(18), 2045-2092.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.
- Japan Industrial Standard. (n.d.).
- The Dow Chemical Company. (1985). Preparation of difluorpyridine compounds.
- Comins, D. L., & Schilling, S. (1992). A Novel Synthesis of 2,3-Disubstituted-4-pyridones from 4-Methoxypyridine. Tetrahedron Letters, 33(49), 7585-7588.
- ResearchG
- Chiralen. (n.d.). This compound.
- Mosrin, M., & Knochel, P. (2009). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. The Journal of Organic Chemistry, 74(15), 5551–5562.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxypyridine. PubChem.
- Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.
- Wang, S., et al. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics, 23(1), 1-13.
- Chemistry Steps. (n.d.).
- EC-UNDP. (n.d.).
- PubChemLite. (n.d.). 2,6-difluoro-4-methoxypyridine (C6H5F2NO).
- ECHEMI. (n.d.).
- Schlosser, M., Rausis, T., & Bobbio, C. (2005). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters, 7(1), 127–129.
- Wang, Y., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst.
- Yüksel, A., & Balci, M. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641–648.
- Clark, J. (2013). Hydrolysing esters. Chemguide.
- Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107–115.
- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-3-methoxypyridine.
- BLD Pharm. (n.d.). 163234-74-0|2-Fluoro-3-methoxypyridine.
- Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2933.
- Salvadori, G., & Williams, A. (1968). The Kinetics of Hydrolysis of 4-Ethoxy-2,6-dimethylpyrylium Tetrafluoroborate. Journal of the American Chemical Society, 90(23), 6341-6342.
- ChemicalBook. (n.d.). 163234-74-0(Pyridine, 2-fluoro-3-methoxy- (9CI)) Product Description.
Sources
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. env.go.jp [env.go.jp]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 163234-74-0 CAS MSDS (Pyridine, 2-fluoro-3-methoxy- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 2,3-Difluoro-4-methoxypyridine
Welcome to the technical support center for 2,3-Difluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging reagent. The unique electronic properties of this molecule, arising from the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the pyridine scaffold, can lead to unexpected reactivity and reaction outcomes.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it's crucial to understand the inherent chemical behavior of this compound. The two fluorine atoms significantly influence the electronic distribution within the pyridine ring, making the carbon atoms to which they are attached electron-deficient and susceptible to nucleophilic attack.[3][4] The pyridine nitrogen further enhances this effect, particularly at the 2- and 4-positions.[5] The methoxy group at the 4-position, being an electron-donating group, can modulate the reactivity of the adjacent fluorine atom at the 3-position. This intricate electronic balance dictates the molecule's behavior in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions when handling this compound?
A1: this compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: How should I purify this compound and its derivatives?
A2: Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The polarity of the eluent will depend on the specific derivative. Due to the volatility of some fluorinated pyridines, care should be taken during solvent removal to avoid product loss.
Q3: Can the methoxy group be cleaved during a reaction?
A3: Yes, the methoxy group can be susceptible to cleavage under strong acidic or certain Lewis acidic conditions. If your reaction conditions are highly acidic, consider protecting the pyridine nitrogen or using alternative, less harsh conditions if possible.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing this compound. However, the presence of the fluorine atoms can lead to specific challenges.
Scenario 1: Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings involving fluorinated pyridines often stem from catalyst deactivation, unproductive side reactions like defluorination, or inappropriate reaction conditions. Here’s a systematic approach to troubleshooting:
Troubleshooting Decision Tree for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of the palladium source and ligand is critical.[7] For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step.
-
Recommendation: Switch to a more robust catalyst system. Combinations like Pd(OAc)₂ with SPhos or XPhos are excellent starting points.[8]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[9] However, excessively strong bases can lead to defluorination or other side reactions.
-
Recommendation: If you are using a strong base like NaOtBu, consider switching to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
-
Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Common solvents include dioxane, toluene, and DMF.[10] Elevated temperatures can sometimes promote side reactions.
-
Recommendation: Ensure your solvent is anhydrous and thoroughly degassed. If you suspect thermal decomposition or side reactions, try running the reaction at a lower temperature for a longer duration.
-
Optimized Suzuki-Miyaura Coupling Conditions:
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective pre-catalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.[11] |
| Base | K₃PO₄, Cs₂CO₃ | Milder bases that are less likely to cause defluorination.[8] |
| Solvent | Dioxane/H₂O, Toluene | Anhydrous and degassed. The addition of water can sometimes facilitate the transmetalation step.[10] |
| Temperature | 80-110 °C | Start at the lower end and increase if the reaction is sluggish. |
Scenario 2: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary amine is failing. I am observing starting material and some decomposition. What should I try?
A: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success with fluorinated pyridines depends on careful optimization of the catalyst, ligand, and base.[12][13]
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Ligand Selection is Key: The success of Buchwald-Hartwig amination heavily relies on the choice of ligand. For challenging substrates, specialized ligands are often necessary.
-
Base Compatibility: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, other bases might be more suitable.[7]
-
Recommendation: While NaOtBu is often effective, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), especially if you observe base-mediated decomposition.
-
-
Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the required reaction conditions. Hindered primary amines may necessitate specific ligand designs for successful coupling.[15]
-
Recommendation: For hindered amines, ensure you are using a sufficiently bulky ligand to facilitate the reductive elimination step.
-
Optimized Buchwald-Hartwig Amination Conditions:
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective palladium sources. |
| Ligand | BrettPhos, XPhos, RuPhos | Highly effective for C-N coupling with heteroaryl halides.[11][14] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents to prevent catalyst deactivation.[7] |
| Temperature | 80-120 °C | Adjust as needed based on substrate reactivity. |
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[16][17] In fact, reactions of fluoropyridines are often faster than those of their chloro- or bromo-analogs due to the high electronegativity of fluorine.[18]
Q: I am trying to perform an SNAr reaction with an oxygen nucleophile, but I am getting a mixture of products with substitution at both the 2- and 3-positions. How can I improve the regioselectivity?
A: Achieving regioselectivity in SNAr reactions with this compound can be challenging due to the activation of both fluorine atoms by the pyridine nitrogen.
Factors Influencing SNAr Regioselectivity
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig_reaction [chemeurope.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
alternative solvents for reactions with 2,3-Difluoro-4-methoxypyridine
Welcome to the technical support guide for 2,3-Difluoro-4-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection for reactions involving this versatile heterocyclic building block. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, with a focus on transitioning towards safer and more sustainable solvent systems.
Frequently Asked Questions (FAQs)
Part 1: Substrate & General Solvent Considerations
Q1: What are the key chemical properties of this compound, and how do they influence solvent choice?
This compound is an electron-deficient pyridine ring. The two fluorine atoms are strong electron-withdrawing groups, which activate the ring for nucleophilic aromatic substitution (SNAr). The methoxy group is an electron-donating group. The nitrogen atom in the pyridine ring makes the molecule polar and basic, with a lone pair of electrons that does not overlap with the aromatic π-system[1]. These features dictate its solubility and reactivity. It is generally soluble in a range of polar aprotic and nonpolar organic solvents[2].
The choice of solvent is critical as it can:
-
Influence Reactivity: Solvents can stabilize intermediates and transition states, directly affecting reaction rates and even determining the reaction pathway[3][4]. For example, polar aprotic solvents are often preferred for SNAr reactions[5].
-
Affect Solubility: Ensuring all reactants, catalysts, and bases are sufficiently soluble is paramount for reaction efficiency. Poor solubility can lead to slow or incomplete reactions.
-
Determine Work-up Procedure: The solvent's boiling point and miscibility with water will impact the ease of product isolation and purification.
Q2: My reaction with this compound is sluggish. Could solubility be the issue?
Yes, poor solubility is a common cause of sluggish reactions. While this compound is soluble in many common organic solvents, other reaction components like inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or boronic acids may have limited solubility[6].
Troubleshooting Steps:
-
Visual Inspection: Check if all solid reagents have dissolved at the reaction temperature.
-
Solvent Mixtures: Consider using a co-solvent. For example, in Suzuki couplings, adding water to solvents like 1,4-dioxane or toluene is common to dissolve the inorganic base[6][7][8].
-
Alternative Solvents: Switch to a solvent with a higher polarity or a different solvent class known to better solubilize your reagents. For instance, moving from toluene to THF or 2-MeTHF might improve the solubility of polar reagents.
Part 2: Reaction-Specific Solvent Selection
Q3: What are the conventional solvents for Suzuki-Miyaura cross-coupling with this compound, and what are the recommended alternatives?
The Suzuki-Miyaura reaction is remarkably flexible regarding solvent choice[8]. Conventional solvents include ethers like 1,4-dioxane and THF, and aromatic hydrocarbons like toluene, often in a biphasic mixture with water to dissolve the base[6][7].
However, due to safety and environmental concerns, many labs are moving away from these solvents.
Recommended Alternatives for Suzuki Coupling:
| Solvent | Class | Boiling Point (°C) | Key Advantages & Considerations |
| 2-MeTHF | Ether | ~80 | Greener alternative to THF; higher boiling point allows for wider reaction temperature range. Derived from renewable resources[9]. |
| CPME | Ether | 106 | Higher boiling point than THF, less prone to peroxide formation. |
| Toluene/Water | Aromatic/Aqueous | 111 / 100 | Standard, robust system. Toluene is effective but has toxicity concerns[7]. |
| 1,4-Dioxane/Water | Ether/Aqueous | 101 / 100 | Very common and effective, but 1,4-dioxane is a suspected carcinogen and should be replaced where possible[7][10]. |
| Ethanol/Water | Alcohol/Aqueous | ~78 / 100 | A "green" solvent system that can be highly effective for certain Suzuki couplings[11]. |
Q4: I am performing a Buchwald-Hartwig amination. Why are solvents like toluene and 1,4-dioxane typically used, and can I use something else?
Toluene and 1,4-dioxane are widely used in Buchwald-Hartwig aminations because they are relatively high-boiling, non-protic solvents that are compatible with the palladium catalysts and strong bases (like NaOt-Bu) required[10][12]. The development of this reaction established these as reliable choices[13].
However, driven by green chemistry initiatives, excellent alternatives have been identified. For many Buchwald-Hartwig aminations, greener ether solvents have been shown to be superior.
Recommended Alternatives for Buchwald-Hartwig Amination:
-
2-MeTHF (2-Methyltetrahydrofuran): Often considered a top-tier green replacement for THF and dioxane. It has been shown to provide superior kinetic profiles in some aminations compared to toxic solvents like DME (1,2-dimethoxyethane)[9].
-
MTBE (Methyl tert-butyl ether): Another recommended green solvent that can provide improved reaction kinetics[9].
-
CPME (Cyclopentyl methyl ether): A good alternative with a higher boiling point and favorable safety profile.
Q5: For a Nucleophilic Aromatic Substitution (SNAr) on the 4-position, which alternative solvents should I consider instead of DMF or DMSO?
SNAr reactions typically benefit from polar aprotic solvents that can stabilize the charged Meisenheimer intermediate without hydrogen bonding to the nucleophile[5]. DMF, DMSO, and NMP are conventional choices but are under regulatory scrutiny[14].
Troubleshooting & Alternatives for SNAr:
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a suitable, lower-toxicity replacement[15].
-
Acetone: Can be effective, though its low boiling point limits the reaction temperature[15].
-
Fluorinated Alcohols (e.g., HFIP): In certain photoredox-catalyzed SNAr reactions, fluorinated solvents have been shown to be crucial, possibly by stabilizing high-energy radical intermediates through hydrogen bonding[16]. This offers a different mechanistic approach.
-
2-MeTHF: While less polar than DMF, it can still be a viable solvent, especially if the nucleophile is potent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | 1. Incomplete dissolution of the base. 2. Catalyst deactivation. 3. Protodeborylation of the boronic acid. | 1. Ensure vigorous stirring. Add water as a co-solvent (e.g., Toluene/H₂O 10:1) to dissolve the base[7]. 2. Degas the solvent thoroughly to remove oxygen. Use a more robust ligand. 3. Use a boronic ester (e.g., pinacol ester) which can be more stable[6]. |
| Side Reactions in Buchwald-Hartwig | 1. Reaction temperature is too high. 2. Base is too strong/reactive for the substrate. 3. Solvent is participating in the reaction. | 1. Screen lower temperatures. 2. Switch from an alkoxide base (NaOt-Bu) to a carbonate base (Cs₂CO₃, K₂CO₃) if applicable. 3. Switch to a more inert solvent like 2-MeTHF or CPME[9]. |
| SNAr Reaction Stalls | 1. Insufficient polarity of the solvent. 2. Nucleophile is being deactivated by the solvent. 3. The reaction requires higher temperatures. | 1. Switch from a nonpolar solvent (Toluene) to a polar aprotic solvent (Acetonitrile)[15]. 2. Avoid protic solvents like alcohols unless the mechanism specifically benefits from them[5]. 3. Use a higher-boiling solvent like CPME or consider microwave heating. |
| Difficulty Removing Solvent | 1. Solvent has a very high boiling point (e.g., DMSO, NMP). | 1. Plan ahead. If a high-boiling solvent is necessary, perform an aqueous workup with a lower-boiling extraction solvent (e.g., EtOAc, DCM). Lyophilization can sometimes remove residual DMSO. |
Visual Workflow Guides
Decision Tree for Solvent Selection
This diagram provides a logical pathway for choosing an appropriate solvent system based on the reaction type and experimental goals.
Caption: Decision workflow for selecting a reaction solvent.
Generalized Cross-Coupling Experimental Workflow
This chart outlines the critical steps for setting up a typical palladium-catalyzed cross-coupling reaction.
Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in 2-MeTHF/Water
This protocol is a general starting point. Optimization of catalyst, ligand, base, and temperature may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
2-MeTHF and Degassed Water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 2-MeTHF and degassed water via syringe in a 10:1 ratio (e.g., 5 mL 2-MeTHF, 0.5 mL H₂O).
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination in 2-MeTHF
This protocol uses a common catalyst system. The choice of ligand and base is critical and substrate-dependent[17].
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous 2-MeTHF
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous 2-MeTHF and stir for 5 minutes.
-
Add the this compound, followed by the amine.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Green Bio-Based Solvents in C-C Cross-Coupling Reactions. Semantic Scholar.
- Greener Approaches to Cross-Coupling. Royal Society of Chemistry.
- Use of Green Solvents in Metallaphotoredox Cross-Electrophile Coupling Reactions Utilizing a Lipophilic Modified Dual Ir/Ni Catalyst System.
- Pyridine as a compound solvent - any thoughts?.
- A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond Ethyl 4,6-dichloronicotin
- A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile. Benchchem.
- 2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361. PubChem.
- Which is the alternative of pyridine as a base?.
- Buchwald–Hartwig amin
- Pyridine. Wikipedia.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Solvents for Nucleophilic Substitution Reactions. YouTube.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Suzuki reaction. Wikipedia.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube.
- Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine..
- 3,5-Difluoro-4-methoxypyridine. BLD Pharm.
- 4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data & Reliable Supplier in China. Alchemist-chem.
- 3-Fluoro-4-methoxypyridine, 97% 1 g. Thermo Scientific Chemicals.
- 2,3-Difluoro-4-methoxyphenylboronic acid. Chem-Impex.
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- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Reactivity Guide: 2,3-Difluoro-4-methoxypyridine vs. 2,3-Dichloropyridine in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are indispensable building blocks. Among these, halogenated pyridines serve as versatile precursors for a multitude of chemical transformations. This guide provides an in-depth comparison of the reactivity of two key halogenated pyridines: 2,3-Difluoro-4-methoxypyridine and 2,3-Dichloropyridine . Understanding their distinct chemical behaviors is paramount for researchers and drug development professionals aiming to devise efficient and selective synthetic strategies.
We will explore their performance in three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Directed ortho-Metalation (DoM). This analysis is grounded in fundamental electronic principles and supported by experimental data to provide a clear, actionable framework for synthetic planning.
Part 1: Electronic Properties and Their Influence on Reactivity
The reactivity of these molecules is fundamentally governed by the electronic nature of their substituents. The pyridine nitrogen atom is intrinsically electron-withdrawing, which reduces the aromaticity and activates the ring for nucleophilic attack, especially at the C2, C4, and C6 positions.[1][2]
-
Fluorine vs. Chlorine: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. Chlorine also has a -I effect, but it is less pronounced than that of fluorine.
-
Methoxy Group: The 4-methoxy group in this compound introduces a competing electronic effect. While it has a -I effect due to the oxygen's electronegativity, its primary influence is a strong electron-donating resonance effect (+R), pushing electron density into the ring.
This interplay of inductive and resonance effects creates distinct reactivity profiles for each molecule, which will be elaborated upon in the following sections.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine functionalization. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key determinant of the reaction rate.
Key Reactivity Difference:
This compound is significantly more reactive towards nucleophiles in SNAr reactions than 2,3-Dichloropyridine.
The powerful inductive effect of the two fluorine atoms in this compound makes the pyridine ring highly electron-deficient, thus accelerating the initial nucleophilic attack. More importantly, fluorine's high electronegativity effectively stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy for its formation. This makes fluorine a better leaving group than chlorine in SNAr reactions, a well-established trend in activated (hetero)aromatic systems.[4] In a direct competition study between 2-fluoro- and 2-chloropyridines, the fluorinated analog was found to react 320 times faster with sodium ethoxide.[5]
For 2,3-dichloropyridine, while the pyridine nitrogen activates the C2 position, the overall electron deficiency is less pronounced, leading to slower reaction rates.[6]
Regioselectivity:
-
In This compound , nucleophilic attack is expected to preferentially occur at the C2 position. The combined electron-withdrawing effects of the adjacent fluorine at C3 and the pyridine nitrogen strongly activate this position.
-
In 2,3-Dichloropyridine , substitution also predominantly occurs at the C2 position due to activation by the ring nitrogen.[1][7]
Illustrative SNAr Reaction Workflow
Caption: Generalized workflow for an SNAr experiment.
Experimental Protocol: SNAr Amination of 2,3-Dichloropyridine
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Reaction: Stir the mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity trend is inverted in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions rely on an initial oxidative addition step where the C-X bond is inserted into a Pd(0) catalyst.[8][9]
Key Reactivity Difference:
2,3-Dichloropyridine is a superior substrate for palladium-catalyzed cross-coupling reactions compared to this compound.
The rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium center.[10] The C-Cl bond (bond dissociation energy ~81 kcal/mol) is significantly weaker than the C-F bond (~116 kcal/mol), making the oxidative addition of a C-Cl bond to Pd(0) much more facile.[11] The activation of C-F bonds is a significant challenge in catalysis and typically requires specialized, highly active catalyst systems and harsher conditions.[12][13]
Therefore, 2,3-dichloropyridine will readily undergo cross-coupling reactions under standard conditions, while this compound would be largely unreactive or require bespoke catalytic systems.
Regioselectivity:
For 2,3-dichloropyridine, oxidative addition is generally favored at the C2 position due to the electronic activation by the pyridine nitrogen.[10] This allows for the selective functionalization of the C2 position, leaving the C3-Cl bond intact for subsequent transformations.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80-100 | Good | [14][15] |
| Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 70-95 | [16] |
| Aryl Fluorides | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 120 | Low/No Yield | [13] |
Note: Data for the specific substrates is limited; this table presents representative data for related chloro- and fluoro-pyridines/arenes to illustrate the general reactivity trend.
Illustrative Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dichloropyridine
-
Reaction Setup: In a glovebox, add 2,3-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (3.0 mmol, 3.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%) to an oven-dried Schlenk tube.[16]
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 4: Directed ortho-Metalation (DoM)
DoM is a powerful method for the regioselective deprotonation of an aromatic ring, facilitated by a directing metalation group (DMG). The resulting organometallic intermediate can then be trapped with various electrophiles.
Key Reactivity Difference:
The 4-methoxy group in this compound is a potent directing group, enabling regioselective metalation, a pathway less defined for 2,3-Dichloropyridine.
The methoxy group is a well-established DMG.[17][18] In this compound, treatment with a strong lithium base (e.g., LDA, n-BuLi) is expected to result in selective deprotonation at the C5 position, ortho to the methoxy group. The halogens at C2 and C3 would further acidify the ring protons, potentially facilitating this process.
For 2,3-dichloropyridine, which lacks a strong DMG, regioselective deprotonation is challenging. While the pyridine nitrogen can direct metalation to C2, this often competes with halogen-metal exchange or other side reactions, making it a less predictable transformation.[19]
Illustrative DoM Workflow
Caption: A typical workflow for a Directed ortho-Metalation (DoM) reaction.
Experimental Protocol: DoM of a 4-Methoxypyridine Derivative
This is a general protocol based on related substrates.[18]
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 1.1 equiv., 2.5 M in hexanes) dropwise.
-
Metalation: Stir the solution at -78 °C for 1 hour.
-
Electrophilic Trap: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.2 mmol, 1.2 equiv.) and continue stirring at -78 °C for 2 hours.
-
Quenching: Slowly warm the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 2,3-dichloropyridine is dictated entirely by the desired synthetic transformation. Their reactivities are not only different but often complementary.
| Reaction Type | Preferred Substrate | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Highly activated ring and excellent stabilization of the Meisenheimer intermediate by fluorine. |
| Palladium-Catalyzed Cross-Coupling | 2,3-Dichloropyridine | Weaker C-Cl bond allows for facile oxidative addition, the rate-limiting step. C-F bonds are largely inert. |
| Directed ortho-Metalation (DoM) | This compound | The 4-methoxy group acts as a powerful directing group for regioselective functionalization at C5. |
By understanding these fundamental principles of reactivity, researchers can strategically select the appropriate halogenated pyridine building block, minimizing trial-and-error and accelerating the synthesis of complex target molecules.
References
[17] Comins, D. L., & Killpack, M. O. (1990). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry. Available at: [Link]
[18] Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]
[1] Organic Chemistry (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
[7] Ben N. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
[12] Ohashi, M., & Ogoshi, S. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]
[19] Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at: [Link]
[8] Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
[11] Shen, D., et al. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Available at: [Link]
[13] Liu, W., et al. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]
[9] J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
[2] Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
[4] Um, I.-H., et al. (2006). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
[3] OpenStax (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Available at: [Link]
[14] Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
[15] Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
[5] Begtrup, M., & Vedso, P. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
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The Impact of Fluorination on a Privileged Scaffold: A Comparative Guide to the Biological Activity of 2,3-Difluoro-4-methoxypyridine Derivatives
Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1] Its versatility in forming key interactions with biological targets, particularly the hinge region of kinases, makes it a privileged structure for inhibitor design.[1] The strategic incorporation of fluorine atoms into this scaffold is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and cell permeability.[2] This guide provides an in-depth comparative analysis of the biological activities of compounds derived from 2,3-difluoro-4-methoxypyridine, offering insights into how the unique electronic properties of this scaffold can be leveraged in drug discovery, with a particular focus on anticancer applications. While direct and extensive research on this specific scaffold is emerging, we will draw comparisons with structurally related fluorinated and non-fluorinated analogues to elucidate the potential impact of the 2,3-difluoro-4-methoxy substitution pattern.
Comparative Analysis of Biological Activity: A Focus on Anticancer Properties
Derivatives of fluorinated pyridines have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway. The electron-withdrawing nature of the fluorine atoms on the pyridine ring can influence the basicity of the pyridine nitrogen and the overall electron distribution, which in turn can affect binding to kinase targets.
To illustrate the potential impact of the 2,3-difluoro-4-methoxy scaffold, we will consider a comparative analysis with related pyridine derivatives that have been evaluated for their anticancer activity. While a direct head-to-head comparison with a non-fluorinated 4-methoxypyridine analogue is not extensively documented in the literature for the 2,3-difluoro variant, we can infer the structure-activity relationships (SAR) from studies on similar compounds.
Case Study: Pyridine-Urea Derivatives as Anticancer Agents
A study on a series of pyridine-urea derivatives highlights the significant impact of substitutions on the pyridine and phenylurea moieties on their anticancer activity.[3] The data underscores the importance of the substitution pattern for biological efficacy.
Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Substitution on Phenylurea | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8b | 4-Chlorophenyl | 4.68 | 2.50 |
| 8d | 4-Bromophenyl | 3.03 | 1.63 |
| 8e | 4-Iodophenyl | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |
Data sourced from a study by El-Naggar et al.[3]
The data clearly indicates that halogen substitution on the phenylurea moiety significantly influences anticancer potency, with the 4-iodophenyl derivative (8e ) exhibiting the highest activity.[3] While this study does not include the this compound scaffold, it provides a valuable framework for understanding how substitutions on a pyridine-based core can dramatically alter biological outcomes. The introduction of the 2,3-difluoro pattern is anticipated to further modulate the electronic properties of the pyridine ring, potentially leading to enhanced interactions with kinase targets.
Mechanism of Action: Targeting Key Signaling Pathways
Many pyridine-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a frequently targeted cascade in cancer therapy due to its central role in cell growth, proliferation, and survival.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Experimental Protocols: A Guide to In Vitro Evaluation
To rigorously assess the anticancer potential of novel compounds derived from this compound, a series of standardized in vitro assays are essential. These protocols provide a framework for determining cytotoxicity, mechanism of action, and target engagement.
A. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Caption: A streamlined experimental workflow for the in vitro evaluation of novel anticancer compounds.
Conclusion: Future Directions and Therapeutic Potential
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of two fluorine atoms is anticipated to confer advantageous properties, including enhanced metabolic stability and potent target engagement. While comprehensive studies on a wide range of derivatives from this specific scaffold are still emerging, the foundational principles of medicinal chemistry and the supporting data from structurally related compounds strongly suggest a high potential for the discovery of potent and selective kinase inhibitors.
Future research should focus on the synthesis of a diverse library of compounds based on the this compound core and their systematic evaluation in a panel of cancer cell lines and kinase assays. A direct comparison with non-fluorinated and mono-fluorinated analogues will be crucial to definitively quantify the contribution of the difluoro substitution pattern to the biological activity. Such studies will undoubtedly pave the way for the development of next-generation targeted therapies.
References
- BenchChem. (2025). Application Notes and Protocols: Experimental Design for Testing the Anticancer Activity of Pyridinone Compounds. BenchChem.
- BenchChem. (2025).
- El-Naggar, M., et al. (2018).
- Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- Wu, S., et al. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors.
- Abdelshaheed, M. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 13(1), 8387.
- BenchChem. (2025). Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. BenchChem.
- Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2745.
- RSC Advances. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 12(45), 29285-29302.
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Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1258.
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A Researcher's Guide to the Electronic Landscape: A Computational Comparison of 2,3-Difluoro-4-methoxypyridine
Abstract: In the landscape of medicinal chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals.[1] The strategic introduction of fluorine and methoxy functional groups can dramatically alter the electronic properties, and thereby the biological activity, of these heterocycles.[2] This guide provides an in-depth computational analysis of 2,3-Difluoro-4-methoxypyridine, a molecule where the strong, competing electronic effects of these substituents create a unique chemical profile. We will dissect its properties through the lens of Density Functional Theory (DFT), comparing it against parent structures—pyridine, 2,3-difluoropyridine, and 4-methoxypyridine—to provide researchers with a clear, data-driven understanding of its electronic architecture. This analysis serves as a practical framework for predicting molecular interactions and guiding rational drug design.
The Significance of Pyridine Substitution in Drug Development
The pyridine ring is a ubiquitous feature in modern pharmaceuticals, prized for its role in establishing crucial interactions with biological targets.[1] The ability to fine-tune its electronic properties through substitution is a cornerstone of structure-activity relationship (SAR) studies.[3] Fluorine, the most electronegative element, is often introduced to modulate pKa, improve metabolic stability, and enhance binding affinity.[4] Conversely, the methoxy group can act as a hydrogen bond acceptor and introduce conformational constraints. Understanding the interplay of these substituents is therefore critical for drug development professionals.
This guide focuses on this compound, a scaffold that exemplifies the complex electronic tug-of-war between potent inductive and resonance effects. By employing robust computational methods, we can visualize and quantify these effects, offering predictive insights into the molecule's reactivity and potential as a pharmacophore.
Deconstructing Electronic Effects: A Tale of Two Substituents
The electronic character of this compound is not merely a sum of its parts. It is a product of the synergistic and sometimes opposing forces exerted by its functional groups on the pyridine core.
-
The Parent Scaffold: Pyridine: As a baseline, the nitrogen atom in pyridine creates an electron-deficient (π-deficient) aromatic system, with the nitrogen itself being a site of high electron density and a hydrogen bond acceptor.
-
Inductive Withdrawal by Fluorine: The two fluorine atoms at the C2 and C3 positions are powerful electron-withdrawing groups (EWGs) due to their high electronegativity. This inductive effect significantly lowers the electron density of the entire ring system, making it less susceptible to electrophilic attack and decreasing the basicity of the ring nitrogen.[5]
-
The Duality of the Methoxy Group: The methoxy group at the C4 position presents a more complex picture. It is inductively electron-withdrawing due to the oxygen atom's electronegativity. However, its primary influence is its powerful electron-donating (EDG) nature through the resonance (or mesomeric) effect, where the oxygen's lone pairs delocalize into the π-system of the ring.[6] This effect increases electron density, particularly at the ortho and para positions relative to the substituent.
In this compound, these forces are in direct competition, creating a nuanced electronic landscape that computational analysis can effectively map.
Caption: Competing electronic influences on the pyridine scaffold.
A Robust Protocol for Computational Analysis
To ensure both accuracy and efficiency, Density Functional Theory (DFT) has become the standard for computational analysis of organic molecules like substituted pyridines.[6] It provides an excellent balance of computational cost and predictive power for a wide range of electronic properties.
Recommended Level of Theory
The choice of functional and basis set is critical for obtaining reliable results. For substituted pyridines, a widely accepted and validated level of theory is the B3LYP functional combined with the 6-311+G(d,p) basis set .[6][7]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electron correlation that is suitable for a wide variety of chemical systems.
-
6-311+G(d,p): This is a triple-zeta basis set. The + indicates the addition of diffuse functions on heavy atoms, crucial for describing lone pairs and anions. The (d,p) indicates the addition of polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling bonding environments.
Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for analyzing the electronic properties.
-
Molecular Structure Input: Construct the 3D coordinates of this compound and the comparison molecules (pyridine, 2,3-difluoropyridine, 4-methoxypyridine).
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies. This step also provides thermodynamic data.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the molecular orbitals (HOMO, LUMO) and the electron density.
-
Property Analysis: From the output of the single-point calculation, generate the Molecular Electrostatic Potential (MEP) map and extract the energies of the frontier molecular orbitals.
Caption: Conceptual MEP map comparison showing relative electron density at the nitrogen atom.
Implications for Rational Drug Design
The computational analysis provides actionable insights for medicinal chemists:
-
Modulated Basicity: The pKa of the pyridine nitrogen in this compound is finely tuned. It is less likely to be protonated under physiological conditions than a simple methoxypyridine, which can be advantageous for membrane permeability, yet it retains sufficient hydrogen bonding capability.
-
Reactivity and Metabolic Stability: The lowered HOMO energy suggests increased stability against oxidative metabolism compared to 4-methoxypyridine. The electron-deficient nature of the ring, particularly at the positions bearing fluorine, makes it more resistant to electrophilic attack.
-
Directed Interactions: The highly polarized nature of the molecule creates specific regions for targeted interactions. The methoxy oxygen can act as a hydrogen bond acceptor, while the electron-deficient C-F regions could potentially engage in halogen bonding or other non-covalent interactions. This unique electronic signature can be exploited to achieve high binding affinity and selectivity for a target protein.
Conclusion
The electronic properties of this compound are a direct result of the interplay between the strong, inductively withdrawing fluorine atoms and the resonance-donating methoxy group. This guide demonstrates how a standard, validated DFT protocol can be used to dissect these competing effects. The analysis of frontier molecular orbitals and molecular electrostatic potential maps reveals a highly polarized molecule with modulated basicity and reactivity compared to its parent scaffolds. These computationally derived insights are invaluable for researchers, providing a robust, data-driven foundation for hypothesis testing and the rational design of novel therapeutics.
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A Senior Application Scientist's Comparative Review of Fluorinated Pyridine Isomers in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The pyridine scaffold, a ubiquitous heterocyclic motif in numerous pharmaceuticals, is frequently targeted for fluorination to enhance efficacy, pharmacokinetic profiles, and metabolic stability. This guide provides a comprehensive comparative analysis of the three positional isomers of monofluorinated pyridine: 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. As a Senior Application Scientist, my aim is to dissect the nuanced yet critical differences between these isomers, offering field-proven insights and actionable experimental frameworks to guide your drug discovery programs.
The Strategic Value of Fluorine in Pyridine Scaffolds
The introduction of a fluorine atom to a pyridine ring is not a trivial modification; it is a strategic maneuver to modulate key physicochemical parameters that govern a drug's behavior in a biological system.[1][2] The high electronegativity of fluorine, coupled with its relatively small van der Waals radius (1.35 Å, similar to hydrogen at 1.2 Å), allows for significant electronic perturbations with minimal steric hindrance.[3] These alterations can profoundly influence a molecule's pKa, lipophilicity (logP), metabolic stability, and target-binding interactions.[4][5][6] The choice of where to place the fluorine atom—at the 2-, 3-, or 4-position—is a critical decision that can dictate the success or failure of a drug candidate.
Comparative Analysis of Physicochemical Properties
The position of the fluorine atom on the pyridine ring directly impacts the electron density distribution and, consequently, the fundamental properties of the molecule. The following table summarizes the key physicochemical properties of the three isomers.
| Property | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine | Pyridine (for reference) |
| pKa | -0.44[7] | 2.97[8] | 4.15[9][10] | 5.25 |
| logP | 0.8[10] | 0.8[7] | 0.9[11] | 0.65 |
| Boiling Point (°C) | 126[7] | 107-108[8] | 104-105[9] | 115 |
Causality Behind the Differences:
-
pKa (Basicity): The basicity of the pyridine nitrogen is highly sensitive to the position of the electron-withdrawing fluorine atom.
-
2-Fluoropyridine: The strong inductive effect of the adjacent fluorine atom drastically reduces the electron density on the nitrogen, making it the least basic of the three isomers with a pKa of -0.44.[7]
-
3-Fluoropyridine: With the fluorine at the meta position, the inductive effect on the nitrogen is attenuated, resulting in a pKa of 2.97.[8]
-
4-Fluoropyridine: The fluorine at the para position exerts a weaker inductive effect compared to the ortho position but a significant resonance effect, leading to a pKa of 4.15, which is closer to that of pyridine itself.[9][10]
-
-
logP (Lipophilicity): All three isomers exhibit a modest increase in lipophilicity compared to pyridine. This is a common effect of fluorine substitution, which can enhance membrane permeability.[6] The subtle differences between the isomers are less pronounced than the pKa variations.
Impact on Metabolic Stability and Drug Design Rationale
The strategic placement of fluorine can block metabolically labile C-H bonds, thereby enhancing a drug's half-life.[6] While direct comparative metabolic stability data for the three simple isomers is scarce, we can infer their likely behavior and discuss the rationale for their use in drug design based on their electronic properties and documented examples.
2-Fluoropyridine:
-
Metabolic Stability Rationale: The C-F bond is exceptionally strong, making the 2-position resistant to oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine deactivates the pyridine ring, potentially reducing its overall susceptibility to metabolism.[12]
-
Drug Design Applications: Its significantly lowered pKa can be advantageous in preventing unwanted interactions with off-target biological macromolecules or in fine-tuning the acidity/basicity of a proximal functional group. It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and antibacterial agents.[13]
-
Examples in Drug Discovery: 2-Fluoropyridine derivatives are utilized in the development of anti-inflammatory and anti-cancer agents.[13] For instance, it is a building block for creating novel therapeutics targeting various diseases.
3-Fluoropyridine:
-
Metabolic Stability Rationale: Fluorination at the 3-position can block a potential site of aromatic hydroxylation, a common metabolic pathway for pyridine-containing compounds.
-
Drug Design Applications: This isomer offers a balance between reduced basicity and significant electronic perturbation. It is a versatile building block for a wide range of pharmaceuticals, including those for central nervous system disorders, inflammatory conditions, and oncology.[4]
-
Examples in FDA-Approved Drugs:
4-Fluoropyridine:
-
Metabolic Stability Rationale: Similar to the other isomers, fluorine at the 4-position can prevent metabolic oxidation at that site.
-
Drug Design Applications: With a pKa closer to pyridine, 4-fluoropyridine can be a suitable bioisostere for pyridine where a slight reduction in basicity is desired without a drastic change. It is used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[10]
-
Examples in Drug Discovery: 4-Fluoropyridine hydrochloride is a key intermediate in the development of antibacterial and anti-tumor drugs.[15]
Experimental Protocols for Comparative Evaluation
To rigorously compare these isomers in your drug discovery pipeline, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
pKa Determination by Potentiometric Titration
This method directly measures the ionization constant of a compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the fluorinated pyridine isomer in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Titration:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the fluorinated pyridine solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant (0.1 M HCl) in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the volume of titrant at the half-equivalence point. The pH at this point is equal to the pKa of the conjugate acid.
-
Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Causality: This protocol provides a direct measure of the compound's basicity, a critical parameter influencing its ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.
Lipophilicity (logP) Determination by Shake-Flask Method
This classic method determines the partition coefficient of a compound between an aqueous and an organic phase.
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together overnight and then separating the layers.
-
-
Partitioning:
-
Prepare a stock solution of the fluorinated pyridine isomer in the pre-saturated n-octanol.
-
Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a screw-cap tube.
-
Shake the tube vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the tube to achieve complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log10(P).
-
Causality: This experiment quantifies the lipophilicity of the compound, which is a key determinant of its ability to cross biological membranes, its solubility, and its potential for non-specific binding.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the fluorinated pyridine isomer in a suitable solvent (e.g., DMSO).
-
Prepare a solution of liver microsomes (e.g., human, rat, or mouse) in the reaction buffer.
-
Prepare a solution of the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Causality: This assay provides a quantitative measure of the compound's metabolic stability, which is crucial for predicting its in vivo half-life and oral bioavailability.
Cell Permeability Assay Using Caco-2 Cells
This assay evaluates the potential for intestinal absorption of a compound.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer (typically 21-28 days).
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test compound dissolved in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Causality: This assay models the intestinal barrier and provides an estimate of a compound's oral absorption potential and its susceptibility to efflux pumps, which can limit bioavailability.
Visualizing the Impact and Workflow
To better conceptualize the relationships and experimental processes, the following diagrams are provided.
Caption: Impact of fluorine substitution on key physicochemical properties of the pyridine ring.
Caption: Experimental workflow for the comparative evaluation of fluorinated pyridine isomers.
Conclusion and Future Perspectives
The choice between 2-, 3-, and 4-fluoropyridine is a nuanced decision that requires a deep understanding of their distinct electronic and physicochemical properties. This guide has provided a comparative framework, grounded in experimental data and established scientific principles, to aid in this critical selection process. By systematically evaluating these isomers using the detailed protocols provided, drug discovery teams can make more informed decisions, ultimately accelerating the identification of promising drug candidates with optimized properties.
The continued exploration of novel fluorination methodologies and a deeper understanding of the intricate interplay between fluorine substitution and biological systems will undoubtedly unlock new opportunities in drug design. As you move forward in your research, let this guide serve as a foundational resource for harnessing the full potential of fluorinated pyridines in your quest for innovative therapeutics.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3-Difluoro-4-methoxypyridine Quantification: A Comparative Analysis
Introduction
In the landscape of pharmaceutical development, the purity and concentration of chemical intermediates are not mere data points; they are the bedrock upon which product safety, efficacy, and batch-to-batch consistency are built. 2,3-Difluoro-4-methoxypyridine is an increasingly important heterocyclic building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its precise quantification is paramount for reaction monitoring, yield optimization, and ensuring the quality of the final drug substance.
This guide provides an in-depth, objective comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) . As your Senior Application Scientist, I will move beyond rote protocols. This document is designed to illuminate the causality behind experimental choices, grounding every recommendation in fundamental principles and authoritative guidelines. We will construct and validate these methods from the ground up, adhering to the rigorous standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[1][2][3] This ensures that the methods described are not only scientifically sound but also regulatorily compliant and self-validating.
Physicochemical Profile & Analytical Strategy
Before designing a method, we must understand the analyte. While specific experimental data for this compound is not widely published, we can infer its key properties from structurally similar compounds to inform our analytical strategy.
| Property | Inferred Value/Characteristic | Rationale & Impact on Method Selection |
| Molecular Formula | C₆H₅F₂NO | --- |
| Molecular Weight | ~145.11 g/mol | Suitable for both HPLC and GC analysis. |
| Polarity | Moderately Polar | The presence of the nitrogen and oxygen atoms suggests good solubility in polar organic solvents like acetonitrile and methanol, making it an excellent candidate for Reverse-Phase HPLC.[4][5][6] |
| Volatility | Expected to be Semi-Volatile | The relatively low molecular weight and lack of highly polar functional groups (like -COOH or multiple -OH) suggest it can be volatilized without decomposition, making GC a viable, high-resolution alternative.[7] |
| UV Chromophore | Pyridine Ring | The pyridine ring structure is a strong chromophore, predicted to exhibit significant UV absorbance between 200-280 nm. This is the foundational property that enables quantification by HPLC-UV.[8] |
This initial analysis indicates that both HPLC-UV and GC-MS are strong potential candidates. HPLC-UV offers a robust, cost-effective solution for routine quality control, while GC-MS provides superior sensitivity and specificity, which is ideal for trace-level detection and confirmation.
Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Causality of Method Choice
We select Reverse-Phase HPLC as our primary method for routine quantification due to its robustness, widespread availability, and direct compatibility with the analyte's polarity. By using a non-polar stationary phase (like C18) and a polar mobile phase, we can achieve excellent separation of this compound from potential starting materials and non-polar impurities. UV detection is chosen for its simplicity and direct response to the analyte's intrinsic chromophore, avoiding the need for complex derivatization.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation & Consumables:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).
-
Reference Standard: this compound, certified purity >99%.
2. Preparation of Solutions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 10, 50, 100, 200 µg/mL).
3. Chromatographic Conditions:
-
Mobile Phase Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (to be confirmed by PDA scan of the main peak).
4. Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Analysis Workflow:
-
Inject a blank (diluent), followed by the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is determined using the linear regression equation from this curve.
Workflow for HPLC-UV Analysis
Caption: High-level workflow for HPLC-UV quantification.
Method Validation Protocol & Acceptance Criteria (ICH Q2(R2))[1][9]
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Inject blank, standard, and a spiked sample containing known impurities. Assess peak purity using a PDA detector. | The analyte peak should be free from interference from the blank and impurities. Peak purity index > 0.99. |
| Linearity & Range | Analyze five concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration) in triplicate. Plot a calibration curve and perform linear regression analysis. | Correlation coefficient (R²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method. Inject solutions of decreasing concentration. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be precise and accurate. |
| Robustness | Systematically vary key parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters (e.g., retention time, peak area) should show no significant changes (%RSD ≤ 5.0%). |
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
Causality of Method Choice
GC-MS is selected as a complementary, high-specificity method. The primary justification is its unparalleled power for identification and its superior sensitivity. While HPLC-UV confirms quantity based on retention time and UV response, GC-MS provides a mass spectrum—a chemical fingerprint—that unequivocally confirms the identity of the analyte.[9] This is critical for impurity profiling or for detecting the analyte at trace levels where UV detection might be insufficient. We will use Electron Ionization (EI) as it provides reproducible fragmentation patterns ideal for library matching and structural elucidation.[10]
Detailed Experimental Protocol: GC-MS
1. Instrumentation & Consumables:
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Analytical Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: Acetone or Ethyl Acetate (GC grade).
-
Reference Standard: this compound, certified purity >99%.
2. Preparation of Solutions:
-
Diluent: Ethyl Acetate.
-
Standard Stock Solution (1 mg/mL): Prepared as described for the HPLC method, using Ethyl Acetate as the diluent.
-
Calibration Standards: Prepare a series of standards covering a lower concentration range suitable for MS detection (e.g., 0.05, 0.1, 1, 5, 10 µg/mL).
3. Chromatographic & Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) for higher concentrations, Splitless for trace analysis.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 220 °C, hold for 2 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 40-300) for initial identification and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the molecular ion and key fragment ions.
4. Sample Preparation:
-
Dissolve the sample in Ethyl Acetate to achieve a concentration within the calibration range.
-
No filtration is typically required if the sample fully dissolves and is non-particulate.
Workflow for GC-MS Analysis
Caption: High-level workflow for GC-MS quantification.
Method Validation Protocol & Acceptance Criteria (ICH Q2(R2))[1][9]
The validation parameters are identical to those for HPLC, with the primary difference being the use of extracted ion chromatogram peak areas for quantification.
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank and spiked samples. Confirm that no interfering peaks are present at the retention time and m/z values of the target analyte. | Absolute specificity is demonstrated by the unique mass spectrum of the analyte peak. |
| Linearity & Range | Analyze five concentrations in triplicate using SIM mode. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy | Perform recovery studies by spiking a placebo matrix at three levels. | Mean recovery should be between 95.0% and 105.0%. |
| Precision | Repeatability: Six replicate injections. Intermediate Precision: Different day/analyst. | %RSD ≤ 5.0% for repeatability. %RSD ≤ 5.0% for intermediate precision. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) of the primary quantifying ion in SIM mode. | LOQ should be significantly lower than HPLC-UV. |
| Robustness | Vary parameters like oven ramp rate (±10%), carrier gas flow (±10%), and injector temp (±5°C). | System suitability parameters should show no significant changes. |
Objective Comparison and Performance Data Summary
The choice between HPLC-UV and GC-MS is not about which method is "better," but which is more fit for the intended purpose.[1]
| Feature | HPLC-UV | GC-MS | Senior Scientist's Insight |
| Primary Application | Routine QC, Assay, Purity | Impurity Identification, Trace Analysis, Confirmation | Use HPLC for the day-to-day batch release testing. Use GC-MS to investigate out-of-spec results or for developing impurity profiles. |
| Specificity | Good (based on RT and UV) | Excellent (based on RT and Mass Spectrum) | GC-MS provides unequivocal proof of identity, which is crucial for regulatory submissions and troubleshooting. |
| Sensitivity (LOQ) | ~1 µg/mL | ~0.05 µg/mL (SIM mode) | GC-MS is approximately 20-fold more sensitive, making it the only choice for detecting trace-level genotoxic impurities. |
| Linear Range | Wide (e.g., 1-200 µg/mL) | Narrower (e.g., 0.05-10 µg/mL) | The wider linear range of HPLC makes it more versatile for assaying samples with varying concentrations without requiring multiple dilutions. |
| Sample Throughput | High | Moderate | The faster run times and simpler sample preparation for HPLC allow for a higher number of samples to be analyzed per day. |
| Cost (Instrument/Maint.) | Lower | Higher | HPLC systems are a more cost-effective investment for a QC lab focused on routine testing. |
| Robustness | Very High | High | HPLC methods are generally considered more robust and transferable between labs for routine assays. |
Conclusion
Both HPLC-UV and GC-MS are powerful, validatable techniques for the quantification of this compound. The optimal choice is dictated by the specific analytical challenge.
-
For routine quality control, assay, and purity testing , the proposed RP-HPLC-UV method is the superior choice. It is robust, cost-effective, and possesses a wide linear range suitable for quantifying the analyte as a major component.
-
For trace-level impurity analysis, definitive identification, and complex mixture characterization , the GC-MS method is indispensable. Its high sensitivity and the structural information provided by the mass spectrum offer a level of confidence that UV detection cannot match.
A comprehensive analytical strategy in a drug development setting should leverage both techniques. By developing and validating these complementary methods, researchers and scientists can ensure a complete and accurate understanding of their material, satisfying both scientific rigor and regulatory expectations.
References
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PubChem. (n.d.). 2-Fluoro-4-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
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RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Regulatory Affairs Professionals Society. Retrieved from [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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ACS Publications. (2025, May 22). Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. Retrieved from [Link]
-
ResearchGate. (2025, August 5). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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A Spectroscopic Guide to the Synthesis of 2,3-Difluoro-4-methoxypyridine: From Precursors to Final Product
In the landscape of modern drug discovery and development, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate pKa make them privileged structures in medicinal chemistry. Among these, 2,3-Difluoro-4-methoxypyridine stands out as a valuable building block. The precise substitution pattern of fluorine and methoxy groups can significantly influence molecular interactions and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of this compound and its common precursors, 2,3,4-trifluoropyridine and 2,3-difluoro-4-chloropyridine, offering researchers a detailed roadmap for synthesis monitoring and characterization.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound typically proceeds via nucleophilic aromatic substitution (SNAr) from a more halogenated precursor. The two common starting materials for this transformation are 2,3,4-trifluoropyridine and 2,3-difluoro-4-chloropyridine. The greater lability of the halogen at the C4 position, activated by the electron-withdrawing nitrogen and adjacent fluorine atoms, facilitates its displacement by a methoxide source.
Caption: Synthetic routes to this compound.
Spectroscopic Characterization: A Comparative Analysis
The transformation from the precursors to the final product induces significant changes in the spectroscopic signatures of the molecules. A thorough understanding of these changes is crucial for reaction monitoring and ensuring the purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structural changes occurring during the synthesis. We will examine the key features in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectra provide clear evidence of the introduction of the methoxy group.
-
2,3,4-Trifluoropyridine & 2,3-Difluoro-4-chloropyridine: These precursors lack non-exchangeable protons, and therefore, their ¹H NMR spectra will only show signals corresponding to residual protons in the deuterated solvent.
-
This compound: The most prominent feature in the ¹H NMR spectrum of the product is a singlet corresponding to the methoxy protons (-OCH₃), typically appearing in the range of 3.8-4.2 ppm. The pyridine ring protons will appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituents.
¹³C NMR Spectroscopy: Carbon NMR provides detailed information about the carbon skeleton and the electronic effects of the substituents.
-
Precursors: The ¹³C NMR spectra of the precursors are characterized by complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will appear as doublets or doublets of doublets with large coupling constants.
-
This compound: The introduction of the methoxy group results in the appearance of a new signal for the methoxy carbon, typically around 55-60 ppm. The chemical shift of the C4 carbon will shift significantly upfield upon replacement of the halogen with the electron-donating methoxy group. The C-F coupling patterns for C2 and C3 will remain, confirming the retention of these fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for this series of compounds. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their electronic environment.[1][2]
-
2,3,4-Trifluoropyridine: The ¹⁹F NMR spectrum will show three distinct signals, one for each fluorine atom, with characteristic coupling constants between them.
-
2,3-Difluoro-4-chloropyridine: This precursor will exhibit two signals in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2 and C3 positions.
-
This compound: The ¹⁹F NMR spectrum of the final product will also display two signals. The chemical shifts of these fluorine nuclei will be different from those in the precursors due to the electronic influence of the methoxy group. This change in the electronic environment is a key indicator of a successful reaction.
Table 1: Comparative NMR Data (Predicted and Literature Values)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2,3,4-Trifluoropyridine | Aromatic protons (multiplets) | C-F coupled carbons in the aromatic region | ~ -90 to -170 (three distinct signals with F-F coupling) |
| 2,3-Difluoro-4-chloropyridine | Aromatic protons (multiplets) | C-F and C-Cl coupled carbons in the aromatic region | ~ -90 to -160 (two distinct signals with F-F coupling) |
| This compound | ~7.5-8.0 (m, 2H, Ar-H), ~4.0 (s, 3H, -OCH₃)[3] | ~160 (C-O), ~140-150 (C-F), ~110-120 (Ar-C), ~57 (-OCH₃)[3] | ~ -140 to -160 (two distinct signals with F-F coupling)[3] |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
-
Precursors: The IR spectra of the precursors will be dominated by absorptions corresponding to C-F and C-Cl stretching vibrations, typically in the 1000-1400 cm⁻¹ region, and aromatic C-C and C-N stretching vibrations.
-
This compound: The most significant change in the IR spectrum upon formation of the product is the appearance of C-O stretching vibrations from the methoxy group, which are typically observed in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the methyl group will be present around 2850-2960 cm⁻¹.
Table 2: Key IR Absorption Frequencies
| Functional Group | Precursors (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | - | ~2850-2960 |
| C=C, C=N Stretch | ~1400-1600 | ~1400-1600 |
| C-F Stretch | ~1000-1400 | ~1000-1400 |
| C-O Stretch | - | ~1000-1300 |
| C-Cl Stretch | ~600-800 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
-
Precursors: The mass spectra of the precursors will show molecular ion peaks corresponding to their respective molecular weights. For 2,3-difluoro-4-chloropyridine, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster.
-
This compound: The mass spectrum of the final product will show a molecular ion peak at m/z corresponding to the molecular formula C₆H₅F₂NO. Common fragmentation pathways may include the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
Table 3: Expected Molecular Ion Peaks (m/z)
| Compound | Molecular Formula | Expected [M]⁺ (m/z) | Key Isotopic Features |
| 2,3,4-Trifluoropyridine | C₅H₂F₃N | 133.01 | - |
| 2,3-Difluoro-4-chloropyridine | C₅H₂ClF₂N | 149.98 | [M+2]⁺ peak at ~32% intensity of [M]⁺ due to ³⁷Cl |
| This compound | C₆H₅F₂NO | 145.03 | - |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the range of -2 to 12 ppm.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -80 to -180 ppm). Use a known fluorine-containing standard for referencing if necessary.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a standard ionization technique like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range appropriate to detect the expected molecular ions and key fragments.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2,3,4-trifluoropyridine and 2,3-difluoro-4-chloropyridine, provides a clear and detailed understanding of the chemical transformation involved in its synthesis. By carefully analyzing the changes in the NMR, IR, and Mass spectra, researchers can confidently monitor the progress of the reaction, confirm the identity of the product, and ensure its purity. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate synthesis of this important fluorinated building block.
References
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- ChemicalBook entry for 2,3,5,6-Tetrafluoropyridine 13C NMR spectrum.
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- ChemicalBook entry for 2,3-DIFLUORO-4-CHLORO-PYRIDINE.
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- Human Metabolome D
- Supporting Inform
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- Oregon State University resource on 13C NMR Chemical Shifts.
- Sigma-Aldrich product page for 2,3-Difluoro-5-chloropyridine.
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- A guide to IR absorptions.
- ResearchG
- ChemicalBook entry for Pyridine 13C NMR spectrum.
In the landscape of modern drug discovery and development, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate pKa make them privileged structures in medicinal chemistry. Among these, this compound stands out as a valuable building block. The precise substitution pattern of fluorine and methoxy groups can significantly influence molecular interactions and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of this compound and its common precursors, 2,3,4-trifluoropyridine and 2,3-difluoro-4-chloropyridine, offering researchers a detailed roadmap for synthesis monitoring and characterization.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound typically proceeds via nucleophilic aromatic substitution (SNAr) from a more halogenated precursor. The two common starting materials for this transformation are 2,3,4-trifluoropyridine and 2,3-difluoro-4-chloropyridine. The greater lability of the halogen at the C4 position, activated by the electron-withdrawing nitrogen and adjacent fluorine atoms, facilitates its displacement by a methoxide source.
Caption: Synthetic routes to this compound.
Spectroscopic Characterization: A Comparative Analysis
The transformation from the precursors to the final product induces significant changes in the spectroscopic signatures of the molecules. A thorough understanding of these changes is crucial for reaction monitoring and ensuring the purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structural changes occurring during the synthesis. We will examine the key features in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectra provide clear evidence of the introduction of the methoxy group.
-
2,3,4-Trifluoropyridine & 2,3-Difluoro-4-chloropyridine: These precursors have limited or no protons directly attached to the pyridine ring, so their ¹H NMR spectra will be relatively simple, primarily showing signals for any impurities or residual solvent.
-
This compound: The most prominent feature in the ¹H NMR spectrum of the product is a singlet corresponding to the methoxy protons (-OCH₃), typically appearing in the range of 3.8-4.2 ppm.[3] The pyridine ring protons will appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituents.[3]
¹³C NMR Spectroscopy: Carbon NMR provides detailed information about the carbon skeleton and the electronic effects of the substituents.
-
Precursors: The ¹³C NMR spectra of the precursors are characterized by complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will appear as doublets or doublets of doublets with large coupling constants.[4][5]
-
This compound: The introduction of the methoxy group results in the appearance of a new signal for the methoxy carbon, typically around 55-60 ppm.[3] The chemical shift of the C4 carbon will shift significantly upfield upon replacement of the halogen with the electron-donating methoxy group. The C-F coupling patterns for C2 and C3 will remain, confirming the retention of these fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for this series of compounds. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their electronic environment.[6][7]
-
2,3,4-Trifluoropyridine: The ¹⁹F NMR spectrum will show three distinct signals, one for each fluorine atom, with characteristic coupling constants between them.
-
2,3-Difluoro-4-chloropyridine: This precursor will exhibit two signals in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2 and C3 positions.
-
This compound: The ¹⁹F NMR spectrum of the final product will also display two signals. The chemical shifts of these fluorine nuclei will be different from those in the precursors due to the electronic influence of the methoxy group. This change in the electronic environment is a key indicator of a successful reaction.[8]
Table 1: Comparative NMR Data (Predicted and Literature Values)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2,3,4-Trifluoropyridine | Aromatic protons (multiplets)[9] | C-F coupled carbons in the aromatic region[5] | ~ -90 to -170 (three distinct signals with F-F coupling) |
| 2,3-Difluoro-4-chloropyridine | Aromatic protons (multiplets)[10] | C-F and C-Cl coupled carbons in the aromatic region | ~ -90 to -160 (two distinct signals with F-F coupling) |
| This compound | ~7.5-8.0 (m, 2H, Ar-H), ~4.0 (s, 3H, -OCH₃)[3] | ~160 (C-O), ~140-150 (C-F), ~110-120 (Ar-C), ~57 (-OCH₃)[3] | ~ -140 to -160 (two distinct signals with F-F coupling)[8] |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
-
Precursors: The IR spectra of the precursors will be dominated by absorptions corresponding to C-F and C-Cl stretching vibrations, typically in the 1000-1400 cm⁻¹ region, and aromatic C-C and C-N stretching vibrations.[11][12]
-
This compound: The most significant change in the IR spectrum upon formation of the product is the appearance of C-O stretching vibrations from the methoxy group, which are typically observed in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the methyl group will be present around 2850-2960 cm⁻¹.[13]
Table 2: Key IR Absorption Frequencies
| Functional Group | Precursors (cm⁻¹) | This compound (cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | - | ~2850-2960 |
| C=C, C=N Stretch | ~1400-1600 | ~1400-1600 |
| C-F Stretch | ~1000-1400 | ~1000-1400 |
| C-O Stretch | - | ~1000-1300 |
| C-Cl Stretch | ~600-800 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
-
Precursors: The mass spectra of the precursors will show molecular ion peaks corresponding to their respective molecular weights. For 2,3-difluoro-4-chloropyridine, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster.[1]
-
This compound: The mass spectrum of the final product will show a molecular ion peak at m/z corresponding to the molecular formula C₆H₅F₂NO. Common fragmentation pathways may include the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[3]
Table 3: Expected Molecular Ion Peaks (m/z)
| Compound | Molecular Formula | Expected [M]⁺ (m/z) | Key Isotopic Features |
| 2,3,4-Trifluoropyridine | C₅H₂F₃N | 133.01 | - |
| 2,3-Difluoro-4-chloropyridine | C₅H₂ClF₂N | 149.98 | [M+2]⁺ peak at ~32% intensity of [M]⁺ due to ³⁷Cl |
| This compound | C₆H₅F₂NO | 145.03 | - |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[3]
-
¹H NMR: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the range of -2 to 12 ppm.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm.[14]
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -80 to -180 ppm). Use a known fluorine-containing standard for referencing if necessary.[14]
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.[15]
-
Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.[15]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a standard ionization technique like Electron Ionization (EI) or Electrospray Ionization (ESI).[3]
-
Mass Analysis: Scan a mass range appropriate to detect the expected molecular ions and key fragments.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2,3,4-trifluoropyridine and 2,3-difluoro-4-chloropyridine, provides a clear and detailed understanding of the chemical transformation involved in its synthesis. By carefully analyzing the changes in the NMR, IR, and Mass spectra, researchers can confidently monitor the progress of the reaction, confirm the identity of the product, and ensure its purity. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate synthesis of this important fluorinated building block.
References
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Supporting Information for an article on trifluoromethylation.
-
SpectraBase entry for 2,3-Difluoropyridine.
-
ChemicalBook entry for 4-Chloro-2,3-difluoropyridine.
-
ResearchGate article on 13C NMR chemical shifts.
-
ChemicalBook entry for 2,3,5,6-Tetrafluoropyridine 13C NMR spectrum.
-
ChemicalBook entry for 2-Chloro-4-fluoropyridine 1H NMR spectrum.
-
ChemicalBook entry for 2,3,5,6-Tetrafluoropyridine 1H NMR spectrum.
-
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-
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-
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-
ChemicalBook entry for 2-Chloro-6-(trifluoromethyl)pyridine 13C NMR spectrum.
-
ChemicalBook entry for 2,3-Dichloro-5-(trifluoromethyl)pyridine 13C NMR spectrum.
-
ChemicalBook entry for 2,3-Dichloro-5-(trifluoromethyl)pyridine 1H NMR spectrum.
-
An overview of 19F NMR.
-
Wikipedia article on Fluorine-19 nuclear magnetic resonance spectroscopy.
-
Alfa Chemistry 19F NMR Chemical Shift Table.
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ChemicalBook entry for 4-(Trifluoromethyl)pyridine 1H NMR spectrum.
-
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-
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-
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-
An article on the Infrared Absorption Spectra of Quaternary Salts of Pyridine.
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-
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-
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-
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-
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-
NIST WebBook entry for Pyridine.
-
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2,3-Difluoro-4-methoxypyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving adequate metabolic stability. A compound that is rapidly metabolized by the body will likely fail to reach its therapeutic target in sufficient concentrations, rendering it ineffective. The 2,3-difluoro-4-methoxypyridine core has emerged as a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. Its unique electronic properties, conferred by the vicinal fluorine atoms and the methoxy group, can enhance binding affinity and selectivity. However, understanding and optimizing the metabolic fate of derivatives built upon this core is paramount for their successful clinical translation.
This in-depth technical guide provides a comparative analysis of the metabolic stability of this compound derivatives. We will delve into the key metabolic pathways, the influence of strategic chemical modifications, and present a framework for assessing and improving the stability of these compounds. This guide is designed to be a practical resource, grounded in experimental data and established principles of drug metabolism, to empower researchers to make informed decisions in their drug discovery programs.
The Metabolic Landscape of Fluorinated Pyridines
The metabolic fate of a drug candidate is primarily determined by the action of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a central role. For pyridine-containing molecules, several metabolic transformations are common, including oxidation of the pyridine ring and N-oxidation. The introduction of fluorine atoms and a methoxy group, as in the this compound scaffold, significantly alters this landscape.
The carbon-fluorine bond is exceptionally strong, making it highly resistant to CYP-mediated oxidation.[1] This "metabolic blocking" is a key reason for the widespread use of fluorination in drug design.[2] However, the molecule is not rendered inert. The methoxy group, in particular, presents a potential "metabolic soft spot." O-demethylation, catalyzed by enzymes such as CYP3A4, is a common metabolic pathway for methoxy-containing aromatics and heteroaromatics.[3] The electron-withdrawing nature of the two fluorine atoms can influence the susceptibility of the methoxy group to this transformation and can also shift the metabolic burden to other parts of the molecule.
Therefore, a primary consideration when assessing the metabolic stability of this compound derivatives is the interplay between the stabilizing effect of the fluorine atoms and the potential liability of the methoxy group and other substituted positions.
Comparative Analysis of Metabolic Stability: A Data-Driven Approach
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes (Illustrative Data)
| Compound ID | R Group at Position 6 | t½ (min) | CLint (µL/min/mg protein) | Interpretation |
| DFMP-1 | -H | 45 | 31 | Moderate Stability |
| DFMP-2 | -CH₃ | 30 | 46 | Moderate Stability |
| DFMP-3 | -CF₃ | >120 | <10 | High Stability |
| DFMP-4 | -OCH₃ | 20 | 69 | Low to Moderate Stability |
| DFMP-5 | -Cl | 90 | 15 | High Stability |
Note: This table presents illustrative data from hypothetical but representative compound pairs to demonstrate the typical impact of substitution on metabolic half-life (t½) and intrinsic clearance (CLint) in human liver microsomes. Actual values are compound-specific.
Causality Behind the Observed Stability Trends:
-
DFMP-1 (Unsubstituted): The parent scaffold exhibits moderate stability. The difluoro-substitution provides a degree of protection to the pyridine ring, but other positions remain susceptible to oxidation.
-
DFMP-2 (Methyl Substitution): The introduction of a methyl group can sometimes introduce a new site for metabolism (benzylic oxidation), potentially leading to a slight decrease in stability compared to the unsubstituted analog.
-
DFMP-3 (Trifluoromethyl Substitution): The strongly electron-withdrawing trifluoromethyl group significantly deactivates the pyridine ring towards oxidative metabolism, resulting in a marked increase in metabolic stability. This is a commonly employed and highly effective strategy in drug design.
-
DFMP-4 (Methoxy Substitution): The presence of a second methoxy group can introduce an additional site for O-demethylation, potentially leading to lower metabolic stability compared to the parent scaffold.
-
DFMP-5 (Chloro Substitution): Similar to the trifluoromethyl group, the electron-withdrawing nature of the chlorine atom can increase metabolic stability by deactivating the ring to oxidative attack.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To provide a practical framework for generating the type of comparative data presented above, the following is a detailed, step-by-step protocol for a typical in vitro metabolic stability assay using human liver microsomes.[7]
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds (10 mM stock in DMSO)
-
Positive control compounds (e.g., Testosterone, Verapamil - known metabolic liability)
-
Negative control (metabolically stable compound)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare working solutions of test compounds and controls at a final concentration of 1 µM in the incubation mixture.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.
-
Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
To terminate the reaction, add a cold solution of acetonitrile containing a suitable internal standard to the aliquots.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Navigating Metabolic Liabilities: Alternative Scaffolds and Bioisosteric Replacements
When the metabolic stability of a this compound derivative proves to be a significant hurdle, exploring alternative heterocyclic scaffolds or employing bioisosteric replacements can be a fruitful strategy.[8][9]
Table 2: Comparison of this compound with Alternative Scaffolds (Illustrative Data)
| Scaffold | Key Features | Potential Advantages in Metabolic Stability | Potential Disadvantages |
| This compound | Electron-deficient ring, potential for O-demethylation. | Fluorine atoms block oxidative metabolism of the ring. | Methoxy group is a potential metabolic liability. |
| Pyrimidine | More electron-deficient than pyridine. | Generally more resistant to CYP-mediated oxidation than pyridine. | May alter binding interactions and physicochemical properties. |
| Pyrazine | Two nitrogen atoms further deactivate the ring. | Highly resistant to oxidative metabolism. | Can significantly impact pKa and solubility. |
| Thiazole | Five-membered heterocycle with sulfur and nitrogen. | Can be metabolically robust, depending on substitution. | Different geometry and electronics compared to pyridine. |
| Oxadiazole | Five-membered heterocycle with oxygen and nitrogen. | Often used as a metabolically stable amide bioisostere. | Can alter hydrogen bonding capacity. |
Bioisosteric Replacement of the Methoxy Group:
A direct approach to address the potential O-demethylation liability of the 4-methoxy group is to replace it with a bioisostere that is more resistant to metabolism.
-
Difluoromethoxy (-OCHF₂): This group is often considered a close bioisostere of the methoxy group but is significantly more stable towards O-demethylation due to the presence of the fluorine atoms.[4]
-
Trifluoromethoxy (-OCF₃): Even more metabolically robust than the difluoromethoxy group, but its strong electron-withdrawing properties can significantly alter the electronics of the pyridine ring.
Conclusion and Future Directions
The this compound scaffold offers significant advantages in drug design, but a thorough understanding of its metabolic profile is essential for success. This guide has provided a framework for assessing and comparing the metabolic stability of derivatives based on this core. The strategic use of electron-withdrawing groups and the bioisosteric replacement of metabolically labile functionalities are powerful tools for medicinal chemists to enhance the pharmacokinetic properties of their compounds.
As our understanding of the intricate interactions between small molecules and drug-metabolizing enzymes continues to grow, so too will our ability to rationally design molecules with optimal metabolic profiles. Future work in this area will likely involve the use of more sophisticated in silico predictive models in conjunction with high-throughput in vitro assays to more accurately forecast the metabolic fate of novel this compound derivatives, ultimately accelerating the development of new and effective medicines.
References
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Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]
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Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES. [Link]
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Obach, R. S., et al. (2011). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 39(10), 1847-1854. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Halladay, J. S., et al. (2007). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. Combinatorial Chemistry & High Throughput Screening, 10(3), 193-201. [Link]
-
Soars, M. G., et al. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica, 41(2), 124-136. [Link]
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Abdelhameed, A. S., et al. (2024). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 12, 1368913. [Link]
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Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 543-553. [Link]
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Kato, Y., et al. (2017). Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans. Pharmaceutical Research, 34(6), 1233-1241. [Link]
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Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry, 62(24), 10978-10991. [Link]
-
Calic, P. P. S., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum cyclic amine resistance locus (PfCARL). European Journal of Medicinal Chemistry, 276, 116677. [Link]
-
Grime, K., et al. (2017). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. Drug Metabolism and Disposition, 45(4), 402-409. [Link]
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Riley, R. J., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1044-1048. [Link]
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Suzuki, T., et al. (2003). 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes. Drug Metabolism and Pharmacokinetics, 18(4), 253-260. [Link]
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A Comparative Guide to Patented Synthetic Strategies for Fluorinated and Methoxylated Pyridine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of patented synthetic methodologies for producing difluoro- and methoxy-substituted pyridine derivatives. While the initial focus was on patents citing 2,3-Difluoro-4-methoxypyridine, a comprehensive search revealed a lack of specific patent literature for this particular isomer. Consequently, this guide has been broadened to encompass a literature review of patents for structurally related and synthetically relevant fluorinated and methoxylated pyridines. This approach offers valuable insights into the established synthetic routes and preferred substitution patterns within this important class of chemical intermediates.
The incorporation of fluorine and methoxy groups into heterocyclic rings, particularly pyridine, is a cornerstone of modern medicinal and agricultural chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, while methoxy groups can modulate electronic properties and provide handles for further functionalization. Understanding the patented landscape for the synthesis of these scaffolds is crucial for researchers developing new pharmaceuticals and agrochemicals.
Patented Methodologies for the Synthesis of Difluoropyridine Cores
The synthesis of difluoropyridine derivatives is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions, where chloro- or bromo-pyridines are treated with a fluoride source. The choice of fluorinating agent, solvent, and reaction conditions is critical to achieving high yields and selectivity. Patents in this area often focus on optimizing these parameters for industrial-scale production.
A common strategy involves the use of alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in a polar apathetic solvent.[1] The higher reactivity of CsF often leads to better yields but at a greater cost, making KF a more attractive option for large-scale synthesis, sometimes in the presence of a phase-transfer catalyst to enhance its efficacy.[2]
Comparative Analysis of Patented Difluorination Reactions
| Target Compound | Starting Material | Fluorinating Agent | Solvent | Catalyst/Additive | Temperature | Yield | Patent Reference |
| 2,3-difluoro-5-(trifluoromethyl)pyridine | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | KF or CsF | Sulfolane or N-Methylpyrrolidone (NMP) | 18-crown-6 ether, K2CO3 | 120-200°C | 80% | US4973698A[1] |
| 2,3-difluoro-5-chloropyridine | 2,3,5-trichloropyridine | Potassium fluoride (KF) | N-Methylpyrrolidone (NMP) or Tetramethylene sulfone | Tetraphenylphosphonium bromide | 180-210°C | ~40% (product) | CN101648904B[2] |
| 2,6-difluoropyridine | 2,6-dichloropyridine | Anhydrous KF | Sulfolane | Ethylene glycol | 225-235°C | 62% (conversion) | US4071521A[3] |
| 3,5-dichloro-2,6-difluoro-4-hydroxypyridine | 3,5-dichloro-2,4,6-trifluoropyridine | Aqueous Na2CO3 or K2CO3 | Water | None | 94-99°C | Not specified | US3654292A[4] |
General Synthetic Workflow for Difluoropyridine Derivatives
The following diagram illustrates a generalized workflow for the synthesis of difluoropyridines via halogen exchange (Halex) reaction, a common theme in the patent literature.
Caption: Generalized workflow for difluoropyridine synthesis.
Experimental Protocol: Synthesis of 2,3-difluoro-5-chloropyridine
This protocol is adapted from the procedure described in patent CN101648904B.[2]
Objective: To synthesize 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine.
Materials:
-
2,3,5-trichloropyridine
-
Potassium fluoride (anhydrous)
-
Tetraphenylphosphonium bromide
-
N-Methylpyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel equipped with a stirrer, thermometer, and condenser
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,3,5-trichloropyridine in N-Methylpyrrolidone.
-
Add potassium fluoride (molar ratio of 2,3,5-trichloropyridine to KF is 1:2.2-4.0) and tetraphenylphosphonium bromide (8-20g per mole of 2,3,5-trichloropyridine).
-
Heat the mixture to 180-190°C and maintain for 5-10 hours.
-
Increase the temperature to 200-210°C and maintain for another 10-15 hours.
-
After the reaction is complete, cool the mixture and isolate the product, for instance by distillation.
Patented Methodologies for the Synthesis of Methoxypyridine Scaffolds
The introduction of a methoxy group onto a pyridine ring can be achieved through various methods, including the nucleophilic substitution of a suitable leaving group (like a halogen) with sodium methoxide or by modifying other functional groups. The choice of strategy often depends on the other substituents present on the pyridine ring.
Comparative Analysis of Patented Methoxypyridine Syntheses
| Target Compound/Intermediate | Starting Material | Key Reagents | Solvent | Temperature | Key Transformation | Patent Reference |
| 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine | 3,5-dimethyl-4-methoxy-2-cyanopyridine | Hydrogenation catalyst, then NaNO2/H2SO4 | Inert solvent (e.g., alcohol) | Not specified | Hydrogenation of nitrile, then diazotization | US5066810A[5] |
| 5-methoxy-2-[...]-1H-benzimidazole | 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine HCl | 5-methoxy-2-mercaptobenzimidazole | Not specified | Not specified | Coupling reaction | US6245913B1[6] |
General Synthetic Workflow for Methoxypyridine Derivatives
This diagram illustrates a common pathway for the functionalization of a methoxypyridine scaffold, as seen in the patent literature.
Caption: Functionalization of methoxypyridine scaffolds.
Experimental Protocol: Synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine
This protocol is adapted from the process described in patent US5066810A.[5]
Objective: To prepare 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine from 3,5-dimethyl-4-methoxy-2-cyanopyridine.
Materials:
-
3,5-dimethyl-4-methoxy-2-cyanopyridine
-
Hydrogenation catalyst (e.g., Raney nickel)
-
Inert diluent (e.g., methanol, ethanol)
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Water
Procedure:
-
Hydrogenation: Hydrogenate 3,5-dimethyl-4-methoxy-2-cyanopyridine in the presence of a hydrogenation catalyst in an inert diluent to form 3,5-dimethyl-4-methoxy-2-aminomethylpyridine.
-
Diazotization and Hydrolysis: Create an aqueous solution of the resulting aminomethylpyridine and sulfuric acid.
-
Cool the solution and add an aqueous solution of sodium nitrite dropwise while maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete.
-
Neutralize the reaction mixture with a base and extract the product with a suitable organic solvent.
-
Isolate the 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine from the organic extract.
Conclusion
The patent literature provides a clear picture of the industrial approaches to synthesizing key difluoro- and methoxy-pyridine intermediates. For difluoropyridines, halogen exchange reactions with alkali metal fluorides are the dominant strategy, with innovations focusing on improving yield, reducing cost, and enhancing safety. The synthesis of methoxypyridine derivatives often involves the transformation of other functional groups on a pre-existing methoxylated ring.
While this compound itself is not prominently featured in the patent landscape, the methodologies detailed in this guide for related structures provide a strong foundation for any researcher looking to synthesize this or similar molecules. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target compound.
References
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Difluoro-4-methoxypyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2,3-Difluoro-4-methoxypyridine, while a valuable building block, lacks extensive, publicly available hazard data. This guide, therefore, is built upon the foundational principles of chemical safety: we will analyze the compound's structure, extrapolate potential hazards from well-documented analogous compounds—specifically fluorinated aromatics and pyridine derivatives—and establish a robust personal protective equipment (PPE) protocol. This methodology ensures that our safety procedures are not just compliant, but are part of a self-validating system rooted in chemical first principles.
Hazard Analysis: A Structurally-Informed Risk Assessment
The molecular structure of this compound presents three primary areas of concern that dictate our PPE strategy: the pyridine ring, the difluoro substitution, and its potential for volatility and dermal absorption.
-
Pyridine Core: Pyridine and its derivatives are known for their potential toxicity. They can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[1][2] Inhalation or ingestion can lead to more severe health issues, including nausea, headaches, and dizziness.[1]
-
Fluorinated Aromatic System: The introduction of fluorine atoms can significantly alter a molecule's reactivity and biological properties.[3] Fluorinated compounds must be handled with care, as many are irritants and require meticulous handling to prevent exposure.[3][4] Safety data for similar compounds like 3-Fluoro-4-methoxypyridine and 4-Fluoro-2-methoxypyridine classify them as skin, eye, and respiratory irritants.[5][6][7]
-
Physical Hazards: Many pyridine derivatives are flammable liquids and vapors, capable of forming explosive mixtures in the air.[6] Therefore, all handling procedures must mitigate risks of ignition from heat, sparks, or static discharge.[6][8]
Given this profile, we must assume this compound is, at a minimum, a skin and eye irritant, harmful if inhaled or absorbed through the skin, and potentially flammable. Our PPE selection is a direct response to these anticipated hazards.
Core Protective Measures: The Right Barrier for Each Risk
The primary line of defense is always engineering controls, such as a certified chemical fume hood.[1][3] PPE serves as the final, essential barrier between you and the chemical.
-
Eye and Face Protection: The risk of a splash involving an irritating or corrosive chemical necessitates robust eye protection.
-
Minimum Requirement: Chemical splash goggles that form a tight seal around the eyes are mandatory at all times.[3][9] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[10]
-
Elevated Risk: When handling larger quantities (>50 mL), performing heated reactions, or conducting operations with a higher potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][10]
-
-
Hand Protection: Skin contact is a primary exposure route.[2] The selection of appropriate gloves is critical and should be based on chemical compatibility.
-
Glove Selection: While nitrile gloves are a common starting point in laboratories, it is crucial to consult the manufacturer's glove compatibility chart for pyridine and fluorinated compounds.[1][2] For pyridines, butyl rubber or neoprene gloves are often recommended for extended contact.[1][2]
-
Double-Gloving: For procedures involving significant quantities or prolonged handling, double-gloving is a highly recommended practice.[3] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
-
Body Protection: Protecting your body and personal clothing from splashes and spills is non-negotiable.
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement.[3] This protects against accidental splashes and provides a degree of protection from fire hazards.
-
Chemical-Resistant Apron: For tasks with a high risk of splashing, such as transferring large volumes or cleaning spills, a chemical-resistant apron should be worn over the lab coat.[9]
-
-
Respiratory Protection: All work with this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[3] Respirators are reserved for non-routine situations.
-
Emergency Use: In the event of a significant spill or failure of engineering controls, a respirator may be necessary. However, personnel must be medically cleared, properly trained, and fit-tested to wear a respirator.[2]
-
Operational PPE Plan: From Benchtop to Disposal
The level of PPE required is dictated by the specific task and the associated risks of exposure. The following table provides guidance for common laboratory operations.
| Operation | Minimum Required PPE | Recommended Best Practice |
| Weighing Solid | Chemical Splash Goggles, Flame-Resistant Lab Coat, Single Pair of Compatible Gloves. | Work within a fume hood or ventilated balance enclosure. |
| Preparing a Solution (<50 mL) | Chemical Splash Goggles, Flame-Resistant Lab Coat, Single Pair of Compatible Gloves. | Perform all transfers in a chemical fume hood. Consider double-gloving. |
| Running a Reaction (Heated/Pressurized) | Chemical Splash Goggles & Face Shield, Flame-Resistant Lab Coat, Double Layer of Compatible Gloves. | Ensure reaction is conducted in a chemical fume hood with the sash lowered. |
| Large Scale Transfer (>50 mL) | Chemical Splash Goggles & Face Shield, Flame-Resistant Lab Coat, Chemical-Resistant Apron, Double Layer of Compatible Gloves. | Use a buddy system and ensure spill kits are readily accessible. |
| Waste Disposal | Chemical Splash Goggles, Flame-Resistant Lab Coat, Single Pair of Compatible Gloves. | Ensure waste containers are properly labeled and sealed.[2] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on a task-specific risk assessment.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. static.igem.org [static.igem.org]
- 10. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
